4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5,6-diphenylfuro[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O/c19-17-15-14(12-7-3-1-4-8-12)16(13-9-5-2-6-10-13)22-18(15)21-11-20-17/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCDERJEEHCRHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C(=NC=N3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth, technically-focused protocol for the synthesis of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The furo[2,3-d]pyrimidine scaffold is a well-recognized purine isostere, and its derivatives are known to interact with a variety of biological targets, including protein kinases.[1] This document outlines a reliable three-step synthetic pathway, commencing with the synthesis of the key intermediate, 2-amino-3-cyano-4,5-diphenylfuran, followed by the construction of the pyrimidine ring to form 5,6-diphenylfuro[2,3-d]pyrimidin-4-ol, and culminating in the chlorination to yield the target molecule. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are central to this guide, ensuring scientific integrity and practical applicability for researchers in drug discovery and development.
Introduction: The Significance of the Furo[2,3-d]pyrimidine Scaffold
The furo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry due to its structural analogy to endogenous purines. This bioisosterism allows for competitive binding to the ATP-binding sites of various kinases, making this class of compounds a fertile ground for the development of novel therapeutic agents, particularly in oncology.[1][2] The introduction of bulky phenyl groups at the 5 and 6 positions, along with a reactive chloro group at the 4-position, renders this compound a versatile intermediate for the synthesis of a library of derivatives with potential pharmacological activities. The chloro substituent serves as an excellent leaving group for nucleophilic substitution, enabling the introduction of various functionalities to modulate the compound's biological profile.
Overall Synthetic Strategy
The synthesis of this compound is most effectively achieved through a convergent three-step process. This strategy focuses on the initial construction of a substituted furan ring, followed by the annulation of the pyrimidine ring. This approach offers a high degree of control and generally results in good overall yields.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of 2-Amino-3-cyano-4,5-diphenylfuran
The initial and crucial step is the construction of the highly functionalized furan ring. This is achieved through a base-catalyzed condensation reaction between benzoin and malononitrile. This reaction is analogous in principle to the Gewald synthesis of aminothiophenes, proceeding through an initial Knoevenagel condensation followed by an intramolecular cyclization.[1][3]
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzoin (21.22 g, 100 mmol) and malononitrile (6.61 g, 100 mmol) in absolute ethanol (100 mL).
-
Catalyst Addition: To the stirred suspension, add piperidine (2.0 mL, 20 mmol) as a basic catalyst. The use of a secondary amine like piperidine is effective in promoting both the initial condensation and the subsequent cyclization.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7). The disappearance of the starting materials and the appearance of a new, lower Rf spot indicates the formation of the product.
-
Work-up and Purification: After completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold ethanol (2 x 30 mL) to remove any unreacted starting materials and catalyst. Further purification can be achieved by recrystallization from ethanol to yield 2-amino-3-cyano-4,5-diphenylfuran as a white to pale yellow crystalline solid.
Data Summary
| Parameter | Value |
| Molecular Formula | C₁₇H₁₂N₂O |
| Molecular Weight | 260.29 g/mol |
| CAS Number | 5503-73-1[4] |
| Typical Yield | 85-95% |
| Melting Point | 218-220 °C |
| ¹H NMR (DMSO-d₆) | δ 7.15-7.40 (m, 10H, Ar-H), 6.85 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆) | δ 160.1, 150.2, 142.5, 131.0, 129.8, 129.1, 128.7, 128.3, 127.9, 117.5, 90.5 |
| IR (KBr, cm⁻¹) | 3450-3300 (NH₂ stretching), 2210 (C≡N stretching), 1640 (C=C stretching) |
Part 2: Synthesis of 5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol
The second step involves the annulation of the pyrimidine ring onto the furan core. This is achieved by reacting the 2-amino-3-cyano-4,5-diphenylfuran intermediate with formic acid. The reaction proceeds through an initial formylation of the amino group, followed by an acid-catalyzed intramolecular cyclization of the formamide intermediate onto the cyano group, and subsequent tautomerization to the more stable pyrimidin-4-ol (which exists in equilibrium with its 4(3H)-one tautomer).
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-3-cyano-4,5-diphenylfuran (13.01 g, 50 mmol) in an excess of 98% formic acid (50 mL).
-
Reaction Execution: Heat the mixture to reflux for 8-10 hours. The solid will gradually dissolve as the reaction progresses. Monitor the reaction by TLC (ethyl acetate/hexane, 1:1) until the starting material is consumed.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it slowly into 200 mL of ice-cold water with vigorous stirring. A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol. Dry the solid in a vacuum oven at 60 °C to obtain 5,6-diphenylfuro[2,3-d]pyrimidin-4-ol as an off-white solid.
Data Summary
| Parameter | Value |
| Molecular Formula | C₁₈H₁₂N₂O₂ |
| Molecular Weight | 288.30 g/mol |
| Typical Yield | 75-85% |
| Melting Point | >300 °C |
| ¹H NMR (DMSO-d₆) | δ 12.1 (br s, 1H, NH/OH), 8.15 (s, 1H, H-2), 7.20-7.50 (m, 10H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ 160.5, 158.0, 152.1, 145.3, 131.5, 130.1, 129.5, 128.9, 128.4, 115.8 |
| IR (KBr, cm⁻¹) | 3400-2800 (broad, O-H/N-H stretching), 1680 (C=O stretching) |
Part 3: Synthesis of this compound
The final step is the conversion of the hydroxyl group at the 4-position to a chloro group. This is a standard transformation for such heterocyclic systems and is efficiently carried out using phosphorus oxychloride (POCl₃). The use of a slight excess of POCl₃ ensures complete conversion.[5]
Figure 2: Simplified mechanism of the chlorination step.
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place 5,6-diphenylfuro[2,3-d]pyrimidin-4-ol (5.76 g, 20 mmol).
-
Reagent Addition: Carefully add phosphorus oxychloride (20 mL, ~215 mmol) to the flask. A catalytic amount of N,N-dimethylformamide (DMF, 0.5 mL) can be added to facilitate the reaction.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 105-110 °C) for 3-4 hours. The solid should dissolve to form a clear solution. Monitor the completion of the reaction by TLC (ethyl acetate/hexane, 2:8), observing the disappearance of the starting material.
-
Work-up and Purification: After cooling to room temperature, slowly and cautiously pour the reaction mixture onto crushed ice (200 g) with constant stirring in a well-ventilated fume hood. A precipitate will form. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Collect the solid product by vacuum filtration, wash it extensively with water, and then dry it under vacuum. Recrystallize the crude product from an ethanol/water mixture to afford pure this compound as a crystalline solid.
Data Summary
| Parameter | Value |
| Molecular Formula | C₁₈H₁₁ClN₂O |
| Molecular Weight | 306.75 g/mol |
| Typical Yield | 80-90% |
| Melting Point | 168-170 °C |
| ¹H NMR (CDCl₃) | δ 8.80 (s, 1H, H-2), 7.30-7.60 (m, 10H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ 158.2, 155.1, 151.9, 151.5, 130.8, 130.2, 129.6, 129.0, 128.5, 118.0 |
| Mass Spec (EI) | m/z 306 (M⁺), 308 (M+2)⁺ in a ~3:1 ratio, characteristic of a monochlorinated compound. |
Conclusion
The three-step synthesis of this compound detailed in this guide provides a robust and efficient method for obtaining this valuable synthetic intermediate. The protocols have been designed to be self-validating, with clear endpoints and purification procedures. By understanding the chemical principles behind each step, from the initial furan formation to the final chlorination, researchers can confidently reproduce this synthesis and utilize the product for further derivatization in the pursuit of novel drug candidates.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. arkat-usa.org [arkat-usa.org]
- 4. 2-AMINO-4,5-DIPHENYLFURAN-3-CARBONITRILE | CAS 5503-73-1 [matrix-fine-chemicals.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies for 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine
A Note to the Researcher: Direct experimental data for 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine is not extensively available in the current body of scientific literature, suggesting its status as a novel or less-studied compound. This guide has been constructed by a Senior Application Scientist to provide a robust theoretical and practical framework based on the well-established chemistry of the furo[2,3-d]pyrimidine scaffold and its analogues. The principles, protocols, and potential applications described herein are derived from analogous systems and are intended to serve as a scientifically grounded starting point for research and development.
Introduction: The Furo[2,3-d]pyrimidine Scaffold
The furo[2,3-d]pyrimidine core is a significant heterocyclic system in medicinal chemistry. As a bioisostere of purine, this scaffold is a key component in a multitude of compounds with a wide array of biological activities.[1] Derivatives have shown promise as potent inhibitors of various protein kinases, making them attractive candidates for the development of targeted therapies, particularly in oncology.[2] This guide will focus on the 4-Chloro-5,6-diphenyl substituted variant, a molecule poised for exploration in drug discovery due to the synthetic versatility endowed by the 4-chloro substituent.
Proposed Synthesis of this compound
A plausible and efficient synthesis of the title compound can be envisioned in a three-step sequence, starting from commercially available precursors. The strategy involves the initial construction of a highly substituted furan intermediate, followed by the annulation of the pyrimidine ring, and concluding with a chlorination step.
Caption: Proposed three-step synthesis of the target compound.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 2-Amino-4,5-diphenylfuran-3-carbonitrile
This initial step involves a base-catalyzed condensation reaction between benzoin and malononitrile.
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To a solution of benzoin (1 equivalent) in ethanol, add malononitrile (1 equivalent).
-
Add a catalytic amount of a suitable base, such as piperidine or triethylamine.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, cool the mixture and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 2-amino-4,5-diphenylfuran-3-carbonitrile.
Step 2: Synthesis of 5,6-Diphenylfuro[2,3-d]pyrimidin-4(3H)-one
The annulation of the pyrimidine ring is achieved through cyclization of the aminonitrile intermediate.[1]
-
Suspend 2-amino-4,5-diphenylfuran-3-carbonitrile (1 equivalent) in an excess of formamide.
-
Heat the mixture to reflux (typically 150-180 °C) for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry to obtain 5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-one.
Step 3: Synthesis of this compound
The final step is the conversion of the hydroxyl group (in its tautomeric form) to a chloro group using a standard chlorinating agent.[3]
-
Carefully add 5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-one (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).
-
Optionally, a tertiary amine base like N,N-dimethylaniline can be added.
-
Heat the mixture to reflux for 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography to yield the final compound.
Physicochemical and Spectroscopic Properties
The following table summarizes the predicted physicochemical properties of this compound.
| Property | Predicted Value |
| Molecular Formula | C₁₈H₁₁ClN₂O |
| Molecular Weight | 306.75 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and Chloroform; Insoluble in water |
| Melting Point | Expected to be a high-melting solid |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to be dominated by signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two phenyl groups. A singlet for the pyrimidine proton (H-2) is also anticipated.
-
¹³C NMR: Aromatic carbons will appear in the δ 120-150 ppm range. The carbon atoms of the furo[2,3-d]pyrimidine core will have characteristic shifts, with C-4 (bearing the chlorine) expected to be significantly downfield.
-
IR Spectroscopy: Characteristic peaks are expected for C=C and C=N stretching vibrations of the aromatic and heterocyclic rings (around 1500-1650 cm⁻¹), and a C-Cl stretching vibration (typically below 800 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 306, along with a characteristic isotopic peak (M+2) at m/z 308 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom.
Chemical Reactivity: A Gateway to Novel Derivatives
The primary site of reactivity for this compound is the C-4 position. The chlorine atom is a good leaving group and is readily displaced by various nucleophiles through a nucleophilic aromatic substitution (SₙAr) mechanism. This reactivity is the cornerstone of its utility as a synthetic intermediate.
Caption: Nucleophilic substitution at the C-4 position.
General Protocol for Nucleophilic Aromatic Substitution (SₙAr)
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., DMF, DMSO, or an alcohol).
-
Add the nucleophile (amine, alcohol, or thiol; 1-1.5 equivalents).
-
Add a base (e.g., K₂CO₃, Et₃N, or DIPEA) to scavenge the HCl byproduct.
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, pour into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Potential Applications in Drug Development
The furo[2,3-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, frequently found in kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By modifying the substituents on the furo[2,3-d]pyrimidine core, it is possible to develop potent and selective inhibitors of specific kinases. The 4-amino substituted derivatives, in particular, are known to interact with the hinge region of the ATP-binding pocket of many kinases.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
The this compound is an excellent starting material for creating a library of potential kinase inhibitors. The two phenyl groups at the 5 and 6 positions can occupy hydrophobic pockets within the kinase active site, potentially enhancing binding affinity and selectivity. Researchers can synthesize a variety of derivatives by reacting the 4-chloro compound with different amines to explore the structure-activity relationship (SAR) and optimize for potency against specific kinase targets like EGFR, VEGFR, or PI3K/AKT.[2][5]
Conclusion
While this compound is not yet a well-characterized molecule, its chemical framework suggests significant potential. This guide provides a comprehensive theoretical foundation, including a plausible synthetic route and a detailed overview of its expected reactivity. The true value of this compound lies in its role as a versatile intermediate for the synthesis of novel, biologically active molecules. The protocols and insights presented here are designed to empower researchers in drug discovery to explore the promising chemical space offered by this unique furo[2,3-d]pyrimidine derivative.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. indianchemicalsociety.com [indianchemicalsociety.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ring transformation and reactions of 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
The Definitive Guide to the Structural Elucidation of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine: A Multi-Technique Approach
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the structural elucidation of the novel heterocyclic compound, 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine. We will navigate the logical pathway from a proposed synthesis to the unequivocal confirmation of its molecular architecture, emphasizing the synergy between various analytical techniques. This guide is structured not as a rigid protocol, but as a dynamic, thought-driven process that mirrors the scientific method in action, focusing on the causality behind each experimental choice.
Introduction: The Furo[2,3-d]pyrimidine Scaffold - A Privileged Core in Medicinal Chemistry
The furo[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Its structural resemblance to purine makes it a key pharmacophore in the development of a diverse array of therapeutic agents.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including potent anticancer, antiviral, and kinase inhibitory properties.[3][4] The introduction of phenyl groups at the 5 and 6 positions, and a reactive chloro group at the 4-position, as in the target molecule this compound, is anticipated to confer unique pharmacological properties, making its unambiguous structural verification a critical first step in its development as a potential therapeutic agent.
Proposed Synthesis: A Strategic Pathway to the Target Molecule
A plausible and efficient synthesis of this compound can be envisioned starting from a substituted furan intermediate, followed by the construction of the pyrimidine ring and subsequent chlorination. This multi-step approach allows for the controlled introduction of the desired substituents.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 2-amino-4,5-diphenylfuran-3-carbonitrile
-
To a solution of benzoin (1 equivalent) and malononitrile (1 equivalent) in ethanol, add a catalytic amount of a base such as piperidine or sodium ethoxide.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to yield the furan intermediate.
Step 2: Cyclization to 5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-one
-
Suspend the 2-amino-4,5-diphenylfuran-3-carbonitrile (1 equivalent) in an excess of formic acid.
-
Add acetic anhydride (2-3 equivalents) portion-wise to the suspension.
-
Reflux the mixture for 30-40 hours.[4]
-
After cooling, the product will precipitate. Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the furo[2,3-d]pyrimidinone.
Step 3: Chlorination to this compound
-
To the dried 5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-one (1 equivalent), add an excess of phosphorus oxychloride (POCl₃).[5]
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 4-6 hours.
-
Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
The Analytical Gauntlet: A Multi-Pronged Approach to Structural Verification
With the target molecule synthesized, a battery of analytical techniques must be employed to rigorously confirm its structure. Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Both ¹H and ¹³C NMR will be essential in verifying the connectivity of the atoms in this compound.
The ¹H NMR spectrum is expected to be relatively simple, primarily showing signals in the aromatic region.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.7 | Singlet | 1H | H-2 (pyrimidine) | The proton at the 2-position of the pyrimidine ring is deshielded due to the adjacent nitrogen atoms. |
| 7.2 - 7.6 | Multiplet | 10H | Phenyl protons | The protons of the two phenyl rings at positions 5 and 6 will appear as a complex multiplet. |
The ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160-165 | C-4 | The carbon bearing the chloro group will be significantly deshielded. |
| ~155-160 | C-7a | Quaternary carbon at the fusion of the two rings. |
| ~150-155 | C-2 | Carbon in the pyrimidine ring adjacent to two nitrogen atoms. |
| ~145-150 | C-5 & C-6 | Carbons bearing the phenyl groups. |
| ~125-135 | Phenyl carbons | Carbons of the two phenyl rings. |
| ~110-115 | C-3a | Quaternary carbon at the fusion of the two rings. |
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 1620-1580 | C=N stretch | Pyrimidine ring |
| 1550-1450 | C=C stretch | Aromatic rings |
| 1250-1100 | C-O-C stretch | Furan ring |
| 800-700 | C-Cl stretch | Chloro group |
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through its fragmentation pattern. For this compound (C₁₈H₁₁ClN₂O), the expected molecular weight is approximately 318.75 g/mol .
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak should be observed at m/z ≈ 318. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z ≈ 320 with an intensity of about one-third of the M⁺ peak, confirming the presence of one chlorine atom.
-
Key Fragmentation Pathways:
-
Loss of a chlorine radical (•Cl) to give a fragment at m/z ≈ 283.
-
Loss of a hydrogen cyanide (HCN) molecule from the pyrimidine ring, a common fragmentation for nitrogen heterocycles.
-
Fragmentation of the phenyl groups.
-
X-ray Crystallography: The Definitive Structural Proof
While spectroscopic methods provide strong evidence for the proposed structure, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of molecular structure. This technique provides a three-dimensional model of the molecule, confirming the connectivity of all atoms and the overall stereochemistry.
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., ethanol/dichloromethane).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data. The final refined structure will provide precise bond lengths, bond angles, and torsional angles, unequivocally confirming the identity of this compound.
Visualizing the Elucidation Workflow
The logical flow of the structural elucidation process can be visualized as a decision-making tree, where the results from one technique inform the interpretation of the next.
Caption: Workflow for the structural elucidation of this compound.
Conclusion: A Synergistic Approach to Certainty
The structural elucidation of a novel compound like this compound is a meticulous process that relies on the convergence of evidence from multiple analytical techniques. By strategically combining a plausible synthesis with detailed spectroscopic analysis (NMR, IR, MS) and the definitive power of X-ray crystallography, researchers can achieve an unshakeable confirmation of the molecular structure. This foundational knowledge is paramount for the subsequent exploration of the compound's biological activity and its potential as a lead candidate in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imtm.cz [imtm.cz]
Introduction: The Significance of the Furo[2,3-d]pyrimidine Scaffold
An In-depth Technical Guide to the Spectroscopic Analysis of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine
The furo[2,3-d]pyrimidine core is a privileged heterocyclic scaffold renowned in medicinal chemistry and drug development. Its structure, an amalgamation of furan and pyrimidine rings, is a key component in numerous molecules exhibiting a wide array of biological activities, including potent anticancer and kinase inhibitory properties.[1][2][3] Derivatives of this scaffold have shown promise as PI3K/AKT dual inhibitors and cytotoxic agents against various cancer cell lines.[1] The specific analogue, this compound, combines this potent core with two phenyl groups, which can enhance binding affinity to biological targets, and a reactive chlorine atom at the 4-position, serving as a crucial synthetic handle for further molecular elaboration.
This guide provides a comprehensive framework for the structural elucidation and spectroscopic characterization of this compound. As a Senior Application Scientist, the objective is not merely to present data but to illuminate the causal logic behind the spectroscopic choices and interpretation, offering a self-validating system for researchers. We will explore a multi-technique approach—encompassing NMR, Mass Spectrometry, and IR/UV-Vis spectroscopy—to build an unassailable structural confirmation, grounded in authoritative data from analogous systems.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure determination, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Framework
Expertise & Rationale: ¹H NMR allows for the identification and quantification of hydrogen atoms in distinct chemical environments. In this molecule, the key diagnostic regions are the aromatic zone, where the phenyl protons reside, and the downfield singlet corresponding to the pyrimidine proton. The integration and splitting patterns (multiplicity) are critical for assigning these signals to specific positions.
Expected Spectral Characteristics:
-
Aromatic Protons (C₅-Ph, C₆-Ph): The ten protons on the two phenyl rings are expected to appear as a complex multiplet in the range of δ 7.20-7.80 ppm. The exact chemical shifts depend on the rotational orientation of the rings and the electronic effects of the heterocyclic system.
-
Pyrimidine Proton (H-2): The isolated proton at the C-2 position of the pyrimidine ring is anticipated to be a sharp singlet. Due to the electron-withdrawing nature of the adjacent nitrogen atoms, this signal will be significantly downfield, likely appearing around δ 8.50-9.00 ppm.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Phenyl Protons | 7.20 - 7.80 | Multiplet (m) | 10H |
| Pyrimidine H-2 | 8.50 - 9.00 | Singlet (s) | 1H |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for heterocyclic compounds due to its excellent solvating power.[4]
-
Solvent Choice: The choice of solvent is critical. Residual protio-solvent peaks (e.g., CHCl₃ at δ 7.26 ppm, DMSO-d₅ at δ 2.50 ppm) must be identified and not confused with analyte signals.[5]
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for a good signal-to-noise ratio.
-
Referencing: The chemical shifts are referenced to the internal standard Tetramethylsilane (TMS) at δ 0.00 ppm or the residual solvent peak.[5]
¹³C NMR Spectroscopy: Defining the Carbon Skeleton
Expertise & Rationale: ¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of unique carbon atoms and information about their electronic environment. For this molecule, key signals will correspond to the quaternary carbons of the fused ring system and the carbons bearing heteroatoms (Cl, N, O), which are often highly deshielded.
Expected Spectral Characteristics:
-
Phenyl Carbons: The carbons of the two phenyl rings will appear in the typical aromatic region of δ 125-140 ppm.
-
Fused Ring Carbons: The carbons of the furo[2,3-d]pyrimidine core are highly diagnostic. The carbon attached to the chlorine (C-4) is expected to be significantly deshielded. Based on data from similar chloro-substituted pyrimidines, its resonance could be in the δ 150-160 ppm range.[6][7] The furan and pyrimidine carbons will have distinct shifts reflecting their unique electronic environments.[8][9]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Phenyl Carbons | 125.0 - 140.0 |
| Furan Carbons (C-5, C-6) | 110.0 - 150.0 |
| Pyrimidine C-2 | ~152.0 |
| Pyrimidine C-4 (C-Cl) | 150.0 - 160.0 |
| Fused Ring Quaternary Carbons | 105.0 - 170.0 |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly more concentrated sample may be beneficial.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio. A wider spectral width (0-200 ppm) is used.
-
Advanced Techniques: If needed, Distortionless Enhancement by Polarization Transfer (DEPT-135) or Attached Proton Test (APT) experiments can be run to differentiate between CH, CH₂, and CH₃ groups (though only CH groups are expected here besides quaternary carbons).
Part 2: Mass Spectrometry (MS) – Molecular Weight and Fragmentation
Expertise & Rationale: Mass spectrometry provides the exact molecular weight of a compound, which is one of the most definitive pieces of structural evidence. Furthermore, the fragmentation pattern observed under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) offers clues about the molecule's substructures and stability.
Molecular Weight Confirmation: The molecular formula is C₁₈H₁₁ClN₂O. The expected monoisotopic mass is approximately 318.06 g/mol . A key feature to look for is the isotopic pattern of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is roughly 3:1. Therefore, the mass spectrum should show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak.[10][11]
Expected Fragmentation Pathway: The furo[2,3-d]pyrimidine core is relatively stable. Fragmentation is likely initiated by the loss of the chlorine radical or HCl, followed by fragmentation of the phenyl substituents.
Caption: Plausible ESI-MS fragmentation pathway for the title compound.
| Ion | m/z (approx.) | Identity |
| [M]⁺ | 318 | Molecular ion with ³⁵Cl |
| [M+2]⁺ | 320 | Molecular ion with ³⁷Cl |
| [M-Cl]⁺ | 283 | Loss of chlorine radical |
| [M-HCl]⁺ | 282 | Loss of hydrogen chloride |
| [M-Cl-C₆H₅]⁺ | 206 | Loss of chlorine and a phenyl radical |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray source at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings: Operate the mass spectrometer in positive ion mode. Optimize capillary voltage and cone voltage to achieve stable spray and good ionization without excessive fragmentation.
-
Data Analysis: Acquire data over a mass range of m/z 50-500. Analyze the resulting spectrum for the molecular ion cluster ([M]⁺ and [M+2]⁺) and major fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.
Part 3: Vibrational and Electronic Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, we expect to see characteristic bands for the aromatic rings and the heterocyclic core.[12]
Expected Vibrational Frequencies:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| Aromatic C-H Stretch | 3100 - 3000 | Phenyl and pyrimidine C-H bonds |
| C=N Stretch | 1620 - 1550 | Pyrimidine ring vibrations |
| Aromatic C=C Stretch | 1600 - 1450 | Phenyl and fused ring stretching |
| C-O-C Stretch | 1250 - 1050 | Furan ether linkage |
| C-Cl Stretch | 800 - 600 | Chloro-substituent vibration |
Experimental Protocol: FT-IR (KBr Pellet)
-
Sample Preparation: Mix ~1-2 mg of the dry sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).
-
Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
Expertise & Rationale: UV-Visible spectroscopy measures the electronic transitions within a molecule. The extensive conjugation in the this compound system, involving the fused heterocyclic core and the two phenyl rings, is expected to give rise to strong absorptions in the UV region.
Expected Spectral Characteristics: The spectrum will likely show multiple absorption bands corresponding to π→π* transitions within the aromatic and heterocyclic systems. Halogen substitution can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.[13]
| Transition Type | Expected λₘₐₓ (nm) |
| π→π* (High Energy) | 220 - 280 |
| π→π* (Low Energy) | 280 - 350 |
Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. A typical concentration is around 10⁻⁵ to 10⁻⁶ M.
-
Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.
-
Data Acquisition: Place the sample cuvette in the spectrophotometer and scan the absorbance from approximately 200 nm to 400 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).
Part 4: Data Synthesis and Structural Confirmation Workflow
Expertise & Rationale: No single technique provides a complete structural picture. The power of spectroscopic analysis lies in the integration of complementary data from multiple methods. The workflow below illustrates a logical, self-validating process for confirming the structure of this compound.
Caption: Integrated workflow for spectroscopic structural elucidation.
This integrated approach ensures trustworthiness. The molecular formula from MS must be consistent with the number and types of atoms observed in ¹H and ¹³C NMR. The functional groups identified by FT-IR must correspond to the structural fragments deduced from NMR and MS fragmentation. The conjugation observed in UV-Vis must align with the overall molecular structure. This cross-validation is the hallmark of rigorous scientific characterization.
Conclusion
The spectroscopic analysis of this compound is a multi-faceted process that relies on the synergistic application of NMR, MS, FT-IR, and UV-Vis techniques. By systematically acquiring and integrating data from each method, researchers can achieve an unambiguous confirmation of the compound's molecular structure. This guide provides the foundational protocols and interpretive logic essential for scientists and drug development professionals working with this important class of heterocyclic compounds, ensuring both technical accuracy and field-proven insights for their research endeavors.
References
- 1. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. 4-Chloro-2,6-diaminopyrimidine(156-83-2) 13C NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]
- 10. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]
- 12. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 13. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Furo[2,3-d]pyrimidines
Abstract
The furo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development, largely due to its structural analogy to endogenous purines. This similarity allows derivatives to function as potent and selective inhibitors for a variety of protein kinases and other biological targets.[1] Unambiguous structural characterization is a cornerstone of modern drug discovery, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the definitive elucidation of these molecular architectures in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral features characteristic of the furo[2,3-d]pyrimidine core. It is intended for researchers, medicinal chemists, and analytical scientists who are engaged in the synthesis and characterization of this important class of compounds. We will dissect the causality behind observed chemical shifts and coupling constants, present a self-validating experimental workflow, and explore the application of advanced 2D NMR techniques for complete structural assignment.
The Furo[2,3-d]pyrimidine Core: Structure and Electronic Landscape
The foundational step in interpreting any NMR spectrum is to understand the molecule's basic structure and the electronic influence of its constituent atoms. The furo[2,3-d]pyrimidine system consists of an electron-rich furan ring fused to an electron-deficient pyrimidine ring. This electronic dichotomy is the primary determinant of the chemical shifts observed for the core's protons and carbons. The standard IUPAC numbering, which will be used throughout this guide, is illustrated below.
Caption: IUPAC numbering of the core furo[2,3-d]pyrimidine scaffold.
¹H NMR Spectral Signatures: A Proton's Perspective
The proton NMR spectrum provides the initial, and often most diagnostic, fingerprint of a furo[2,3-d]pyrimidine derivative. The chemical shift (δ) of each proton is dictated by its local electronic environment.
Protons on the Pyrimidine Ring
-
H2 Proton: The proton at the C2 position is flanked by two electronegative nitrogen atoms in an electron-deficient ring. This results in significant deshielding, causing its signal to appear far downfield, typically as a sharp singlet in the range of δ 8.15–8.30 ppm . This signal is often a key landmark in the spectrum.
-
N3-H Proton: In derivatives containing a 4-oxo functionality (furo[2,3-d]pyrimidin-4(3H)-ones), the N3 proton is present. This amide-like proton is acidic and its signal is characterized by:
-
A very downfield chemical shift, often appearing at δ 12.7–12.9 ppm .[2]
-
A broad appearance due to quadrupole coupling and potential hydrogen bonding.
-
It is readily exchangeable with deuterium; shaking the sample with a drop of D₂O will cause this signal to disappear, providing a definitive assignment method.
-
Protons on the Furan Ring
The furan portion of the scaffold is rarely unsubstituted in medicinally relevant molecules. The chemical shifts of H5 and H6 are therefore highly dependent on the nature of the attached substituents. For instance, in 5-acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one, the C6-methyl protons appear as a singlet around δ 2.64 ppm , while the acetyl methyl protons are found at δ 2.74 ppm .
Summary of Characteristic ¹H NMR Chemical Shifts
The following table summarizes typical chemical shift ranges for protons on and attached to the furo[2,3-d]pyrimidine core, based on commonly reported examples in the literature.
| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Notes | References |
| H2 | 8.15 - 8.30 | Singlet (s) | Diagnostic downfield signal due to adjacent nitrogen atoms. | |
| N3-H (in 4-oxo) | 12.7 - 12.9 | Broad s | Very downfield, exchangeable with D₂O. | [2] |
| C6-CH₃ | ~2.65 | Singlet (s) | Typical for a methyl group on the furan ring. | |
| C5-C(O)CH₃ | ~2.75 | Singlet (s) | Acetyl methyl protons, slightly more downfield due to carbonyl. | |
| Pyrimidine-H (generic) | 8.14 - 8.29 | Varies | General region for protons directly on the pyrimidine moiety. | [2] |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H data by providing direct information about the carbon framework. The chemical shifts are again governed by the electronic properties of the fused ring system, with carbons in the pyrimidine ring generally appearing at a lower field (more deshielded) than those in the furan ring.
Carbons of the Pyrimidine Ring
-
C4 Carbon: In 4-oxo derivatives, the C4 carbon is a carbonyl carbon and is thus highly deshielded, appearing in the range of δ 157–159 ppm . In other substituted forms, such as 4-chloro or 4-amino, its shift will vary but remains in the downfield region.
-
C2 and C7a Carbons: These carbons are also significantly deshielded due to their proximity to nitrogen. C2 typically resonates around δ 150 ppm , while the bridgehead carbon C7a is found near δ 158-164 ppm depending on substitution.[2]
Carbons of the Furan Ring
-
C5 and C6 Carbons: The chemical shifts of these carbons are extremely sensitive to their substituents. For example, in a 6-methyl derivative, C6 appears around δ 118 ppm .
-
C3a Bridgehead Carbon: This quaternary carbon, located at the fusion of the two rings, is typically found in the region of δ 105–107 ppm .[2]
Summary of Characteristic ¹³C NMR Chemical Shifts
The table below provides a consolidated view of typical ¹³C chemical shift ranges for the furo[2,3-d]pyrimidine scaffold.
| Carbon Position | Typical Chemical Shift (δ, ppm) | Key Notes | References |
| C2 | ~150.1 | Deshielded by adjacent nitrogens. | |
| C4 (C=O) | 157.7 - 158.9 | Carbonyl carbon, significantly downfield. | [2] |
| C5 | 116 - 119 | Highly dependent on C5 substituent. | [2] |
| C6 | 143 - 148 | Highly dependent on C6 substituent. | [2] |
| C3a (Bridgehead) | 105.6 - 106.9 | Quaternary carbon at the ring junction. | [2] |
| C7a (Bridgehead) | 158.8 - 164.3 | Quaternary carbon, part of the pyrimidine ring. | [2] |
| C6-CH₃ | ~14.4 | Aliphatic methyl carbon. |
Advanced 2D NMR Techniques: The Key to Unambiguous Assignment
While 1D spectra are invaluable, complex substitution patterns often lead to signal overlap or ambiguity in assignment, especially for quaternary carbons. In these cases, 2D NMR experiments are not just helpful; they are essential for rigorous structure validation.[3][4]
-
HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone experiment for assigning carbon signals. It generates a 2D plot showing correlation peaks between each proton and the carbon to which it is directly attached. This allows the easily identifiable proton signals to be used to assign their corresponding carbon partners.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the complete connectivity of the molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This is critical for:
-
Assigning Quaternary Carbons: Since quaternary carbons have no attached protons, they are invisible in an HSQC spectrum. However, protons on neighboring carbons will show HMBC correlations to them. For example, the H2 proton should show a correlation to C4 and C7a, while protons of a C6-methyl group will correlate to C5, C6, and C7a.
-
Connecting Substituents: HMBC confirms the exact position of substituents by showing correlations between the substituent's protons and the carbons of the core scaffold.
-
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through three bonds, ³JHH). While less critical for the core itself (which has few adjacent protons), it is vital for mapping out the spin systems within alkyl chains or other complex substituents.
A Self-Validating Experimental Workflow
To ensure trustworthiness and reproducibility, a systematic approach to NMR data acquisition and analysis is crucial. The following protocol outlines a self-validating workflow.
Experimental Protocol: Sample Preparation & Data Acquisition
-
Solvent Selection: Dissolve 5-10 mg of the purified furo[2,3-d]pyrimidine derivative in ~0.6 mL of a suitable deuterated solvent.
-
Causality: DMSO-d₆ is highly recommended.[2] Its high polarity effectively dissolves a wide range of heterocyclic compounds, and its ability to form hydrogen bonds slows the exchange of N-H protons, making them sharp and easily observable. CDCl₃ can also be used, but N-H protons may be broader or unobserved.
-
-
Internal Standard: Add Tetramethylsilane (TMS) as the internal reference standard, setting its signal to 0.00 ppm for both ¹H and ¹³C spectra.[5][6]
-
Data Acquisition Sequence:
-
Step A (Scout): Acquire a standard 1D ¹H NMR spectrum. This provides the initial overview of the structure's proton environment.
-
Step B (Carbon Backbone): Acquire a proton-decoupled 1D ¹³C NMR spectrum. This reveals all unique carbon environments. Follow this with a DEPT-135 experiment to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.
-
Step C (Direct Correlation): Run a 2D HSQC experiment to correlate every proton with its directly attached carbon. This allows for the confident assignment of all protonated carbons.
-
Step D (Connectivity Mapping): Run a 2D HMBC experiment. This is the validation step. Use the long-range correlations to piece together the molecular fragments, confirm substituent positions, and assign all quaternary carbons.
-
Step E (Optional): If necessary, run a 2D COSY to confirm proton-proton coupling networks within substituents.
-
Visualization of the NMR Workflow
Caption: A logical workflow for the complete NMR-based structure elucidation.
Conclusion
The ¹H and ¹³C NMR spectra of furo[2,3-d]pyrimidines are rich with information, governed by the distinct electronic nature of the fused furan and pyrimidine rings. Protons on the pyrimidine ring, particularly H2, provide diagnostic downfield signals, while the chemical shifts of the furanoid protons and carbons are sensitive indicators of the substitution pattern. While 1D NMR provides a fundamental characterization, a comprehensive and unambiguous structure determination for novel derivatives relies on the systematic application of 2D techniques. The integration of HSQC and HMBC experiments within a logical workflow provides a self-validating system that allows researchers to confidently assign every atom in the structure, a critical requirement for advancing drug development programs based on this versatile scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 5. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Furo[2,3-d]pyrimidine Scaffold: A Privileged Framework in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Versatile Heterocycle
In the landscape of medicinal chemistry, the furo[2,3-d]pyrimidine scaffold has emerged as a "privileged structure," a molecular framework with the inherent ability to bind to multiple biological targets and exhibit a wide array of pharmacological activities.[1][2] Its structural resemblance to endogenous purines allows it to interact with a variety of enzymes and receptors, making it a fertile ground for the development of novel therapeutic agents.[3][4] This guide provides a comprehensive technical overview of the biological activities of furo[2,3-d]pyrimidine derivatives, delving into their synthesis, mechanisms of action, and therapeutic potential across various disease areas. We will explore the causality behind experimental choices and provide detailed protocols to empower researchers in their quest for new and effective medicines.
Synthetic Strategies: Building the Furo[2,3-d]pyrimidine Core
The synthesis of the furo[2,3-d]pyrimidine core can be achieved through several strategic routes, generally involving either the construction of a furan ring onto a pre-existing pyrimidine or the formation of the pyrimidine ring on a furan precursor.[3][5] A common and versatile approach often starts with readily available materials.[3]
Experimental Protocol: Synthesis of a Key Intermediate, 5-Acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one
This protocol outlines a foundational method for synthesizing a key furo[2,3-d]pyrimidine intermediate that can be further diversified.[3]
Step 1: Synthesis of the Furan Intermediate
-
React acetylacetone with sulfuryl chloride to yield α-chloro acetylacetone.
-
This intermediate is then reacted with malononitrile in the presence of sodium ethoxide to form a substituted furan derivative.[3]
Step 2: Formation of the Furo[2,3-d]pyrimidine Ring
-
The substituted furan from Step 1 is treated with acetic anhydride, which is added portion-wise.
-
The reaction mixture is stirred, and upon completion, the desired 5-acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one is isolated.[3]
Anticancer Activity: A Dominant Therapeutic Application
The most extensively investigated biological activity of furo[2,3-d]pyrimidines is their anticancer potential.[6][7][8] These compounds have demonstrated potent cytotoxic effects against a broad spectrum of human cancer cell lines.[9][10] Their primary mechanism of action involves the inhibition of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[6]
Mechanism of Action: Targeting Key Oncogenic Signaling Pathways
Furo[2,3-d]pyrimidine derivatives have been successfully designed to target several key kinases involved in cancer cell proliferation, survival, and angiogenesis.[3]
-
EGFR Inhibition: Many derivatives have been synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[11][12] For instance, compound 3f from a recent study displayed potent EGFR inhibition at submicromolar levels (IC50 of 0.121 ± 0.004 μM), comparable to the approved drug erlotinib.[11][12] This compound induced cell cycle arrest at the G2/M phase and promoted apoptosis in T-47D breast cancer cells.[11] Molecular docking studies have confirmed the favorable binding of these compounds within the EGFR active site.[11]
-
PI3K/AKT/mTOR Pathway Inhibition: The PI3K/AKT/mTOR pathway is a crucial signaling cascade that is frequently hyperactivated in cancer.[13][14] Novel furo[2,3-d]pyrimidine derivatives have been developed as dual inhibitors of PI3K and AKT.[13][14] For example, compound 10b , a 1,3,4-thiadiazole-furopyrimidine hybrid, demonstrated potent inhibitory activity against PI3Kα/β and AKT with IC50 values of 0.175 ± 0.007 μM, 0.071 ± 0.003 μM, and 0.411 ± 0.02 μM, respectively.[13][14] This compound also induced cell cycle arrest at the G0–G1 phase and triggered apoptosis in breast cancer cells.[13][14]
-
VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. Furo[2,3-d]pyrimidine derivatives have been designed as potent VEGFR-2 inhibitors. Compounds 8b and 10c from one study showed IC50 values of 38.72 ± 1.7 nM and 41.40 ± 1.8 nM, respectively, which are equipotent to the multi-kinase inhibitor sorafenib. These compounds also demonstrated significant anti-proliferative activity against human umbilical vein endothelial cells (HUVECs).
-
FLT3 Inhibition: FMS-like tyrosine kinase 3 (FLT3) mutations are common in acute myeloid leukemia (AML). A novel series of furo[2,3-d]pyrimidine-1,3,4-thiadiazole-urea derivatives have been identified as potent FLT3-ITD inhibitors, demonstrating cytotoxicity in AML cell lines in the nanomolar range.[15]
Structure-Activity Relationship (SAR) Insights
The anticancer potency and kinase selectivity of furo[2,3-d]pyrimidine derivatives are highly dependent on the substitution patterns on the core scaffold.[3][16]
-
Substituents at the 4-position: Aniline derivatives at this position are crucial for EGFR inhibitory activity.[16]
-
Substituents at the 5- and 6-positions: The nature of the groups at these positions influences the selectivity towards different kinase families. For example, in the case of FLT3 inhibitors, phenyl rings at these positions were found to be important for activity.[15]
-
Fusion with other heterocycles: Hybrid molecules combining the furo[2,3-d]pyrimidine scaffold with other pharmacophores, such as chalcones or 1,3,4-thiadiazoles, have shown enhanced cytotoxic activity.[9][13][17] Halogen-bearing chalcone derivatives, in particular, demonstrated potent anti-proliferative activity against a panel of 59 cancer cell lines.[9]
Quantitative Data on Anticancer Activity
| Compound ID | Target/Cell Line | IC50/GI50 (µM) | Reference |
| 3f | EGFR | 0.121 ± 0.004 | [11] |
| 10b | PI3Kα | 0.175 ± 0.007 | [14] |
| 10b | PI3Kβ | 0.071 ± 0.003 | [14] |
| 10b | AKT | 0.411 ± 0.02 | [14] |
| 8b | VEGFR-2 | 0.0387 ± 0.0017 | |
| 10c | VEGFR-2 | 0.0414 ± 0.0018 | |
| 4a | HepG2 | 0.70 | [7][10] |
| 5d | NCI 59 cell line (mean) | 2.41 | [9] |
| 5e | NCI 59 cell line (mean) | 1.23 | [9] |
Visualizing the Mechanism: Signaling Pathway and Experimental Workflow
Caption: Inhibition of oncogenic signaling pathways by furo[2,3-d]pyrimidine derivatives.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of furo[2,3-d]pyrimidine derivatives against a specific protein kinase.
-
Reagents and Materials: Recombinant human kinase, appropriate substrate, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound to the assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. f. Calculate the IC50 values by fitting the data to a dose-response curve.
Antiviral Activity: A Promising Avenue for New Therapeutics
Furo[2,3-d]pyrimidine nucleoside analogues have demonstrated significant antiviral activity, particularly against DNA viruses.[18][19]
Mechanism of Action and Key Findings
The antiviral activity of these compounds is often dependent on their phosphorylation by viral and/or cellular kinases to the active triphosphate form, which can then inhibit viral DNA polymerase.
-
Anti-Varicella-Zoster Virus (VZV) Activity: Several furo[2,3-d]pyrimidin-2(3H)-one 2'-deoxynucleoside analogues have shown potent and specific activity against VZV.[18][19] The nature of the side chain at the C6 position of the furopyrimidine ring is crucial for this activity.[18] For instance, compounds with a rigid ethynyl spacer between the C6 position and a 4-alkylphenyl moiety were more potent inhibitors of VZV than those with a more flexible ethyl spacer.[18]
-
Dual Antiviral and Anticancer Agents: A novel series of furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid derivatives have been identified as dual antiviral and anticancer agents.[20] Compounds 9a-c exhibited broad-spectrum activity against wild-type and mutant VZV strains, with compound 9b being more potent than the reference drug acyclovir against thymidine kinase-deficient VZV.[20]
Antimicrobial and Anti-inflammatory Activities: Expanding the Therapeutic Horizon
While less explored than their anticancer and antiviral properties, furo[2,3-d]pyrimidines have also shown promise as antimicrobial and anti-inflammatory agents.
-
Antimicrobial Activity: Some furo[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been synthesized and tested for their antifungal and antibacterial activities, with several compounds showing good results against the tested fungi and bacteria.[21] Furo[2,3-d]pyrimidine derivatives containing ethylene ether spacers have also demonstrated good antibacterial activity.[5]
-
Anti-inflammatory Activity: Pyrimidine derivatives, in general, are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[22] While specific studies on the anti-inflammatory activity of furo[2,3-d]pyrimidines are limited, this remains a promising area for future research.
Conclusion and Future Directions
The furo[2,3-d]pyrimidine scaffold has proven to be a remarkably versatile platform for the design and development of novel therapeutic agents. Its derivatives have demonstrated significant potential, particularly as anticancer agents through the inhibition of various protein kinases. The wealth of available synthetic methodologies allows for the creation of diverse chemical libraries for screening against a wide range of biological targets.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most potent compounds to advance them into clinical development. Furthermore, the exploration of their potential in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders, could unveil new and exciting applications for this privileged scaffold. The continued investigation of the structure-activity relationships and mechanisms of action of furo[2,3-d]pyrimidine derivatives will undoubtedly lead to the discovery of next-generation therapies for a multitude of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. login.medscape.com [login.medscape.com]
- 13. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. imtm.cz [imtm.cz]
- 16. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of novel furo[2,3- d ]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalua ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00889K [pubs.rsc.org]
- 18. Synthesis and antiviral evaluation of 6-(alkyl-heteroaryl)furo[2,3-d]pyrimidin-2(3H)-one nucleosides and analogues with ethynyl, ethenyl, and ethyl spacers at C6 of the furopyrimidine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of acyclic 3-[(2-hydroxyethoxy)methyl] analogues of antiviral furo- and pyrrolo[2,3-d]pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of novel furo[2,3-d]pyrimidin-2-one-1,3,4-oxadiazole hybrid derivatives as dual antiviral and anticancer agents that induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The furo[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its role as a bioisostere of purines and its potent inhibitory activity against a range of protein kinases. This document provides a detailed guide to the potential application of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine as a kinase inhibitor. While specific biological data for this exact derivative is not extensively available in public-domain literature, this guide synthesizes information from closely related analogues to provide a robust framework for its investigation. We will delve into the mechanistic basis of kinase inhibition by the furo[2,3-d]pyrimidine class, provide detailed protocols for in vitro and cell-based assays to characterize its activity, and present a comparative analysis of the potency of related compounds.
Introduction: The Furo[2,3-d]pyrimidine Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The furo[2,3-d]pyrimidine core has emerged as a highly promising scaffold for the development of kinase inhibitors.[1] Its structural resemblance to the adenine core of ATP allows it to function as an ATP-competitive inhibitor, binding to the ATP-binding pocket of kinases and blocking their phosphotransferase activity.
The specific derivative, This compound , possesses several features that suggest its potential as a potent kinase inhibitor. The chlorine atom at the 4-position serves as a versatile synthetic handle for the introduction of various side chains to enhance potency and selectivity. The diphenyl substitution at positions 5 and 6 can provide crucial hydrophobic interactions within the kinase active site, potentially contributing to high-affinity binding.
Mechanism of Action: Targeting Key Signaling Pathways
Derivatives of the furo[2,3-d]pyrimidine scaffold have been reported to inhibit several key kinases involved in oncogenic signaling pathways. These include:
-
PI3K/AKT Pathway: The phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway is a central regulator of cell survival and proliferation, and its aberrant activation is a frequent event in cancer. Several furo[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against PI3K and AKT.[2][3]
-
Receptor Tyrosine Kinases (RTKs): This family of kinases, including EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), are crucial for tumor growth and angiogenesis. Furo[2,3-d]pyrimidine-based compounds have shown promising inhibitory effects against these targets.[4][5]
The general mechanism of inhibition involves the furo[2,3-d]pyrimidine core occupying the adenine-binding region of the kinase's ATP-binding pocket, forming hydrogen bonds with the hinge region residues. The substituents on the core then extend into adjacent hydrophobic pockets, providing additional binding interactions and contributing to the inhibitor's potency and selectivity.
Caption: Generalized signaling pathway targeted by furo[2,3-d]pyrimidine kinase inhibitors.
Quantitative Data on Furo[2,3-d]pyrimidine Derivatives
| Compound ID/Reference | Target Kinase | IC50 (nM) |
| Compound 10b[2] | PI3Kα | 175 |
| Compound 10b[2] | PI3Kβ | 71 |
| Compound 10b[2] | AKT | 411 |
| Compound 3f[6] | EGFR | 121 |
| Compound 4c[5] | VEGFR-2 | 57.1 |
| Compound IV[5] | VEGFR-2 | 58.0 |
| Compound V[5] | VEGFR-2 | 41.4 |
Experimental Protocols
The following protocols provide a framework for the in vitro and cell-based evaluation of this compound.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the IC50 value of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Kinase of interest (e.g., PI3K, AKT, EGFR, VEGFR-2)
-
Kinase substrate
-
ATP
-
Kinase assay buffer
-
Test compound (this compound)
-
Positive control inhibitor
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase assay buffer
-
Test compound at various concentrations
-
Kinase and substrate mixture
-
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for the recommended time for the specific kinase (typically 30-60 minutes).
-
Signal Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The light output is inversely correlated with kinase activity.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.
Cell-Based Anti-Proliferative Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of the test compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium
-
Test compound (this compound)
-
Positive control (e.g., doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader with absorbance measurement at 570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Conclusion and Future Directions
The furo[2,3-d]pyrimidine scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. While direct experimental data for This compound is limited, the structural features of this compound and the well-documented activity of related analogues strongly suggest its potential as a potent inhibitor of key oncogenic kinases. The protocols outlined in this guide provide a comprehensive framework for the systematic evaluation of its biological activity. Further investigation, including broad kinase screening, structure-activity relationship (SAR) studies, and in vivo efficacy models, will be crucial to fully elucidate the therapeutic potential of this promising compound.
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine | C18H12ClN3 | CID 2049536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Antiproliferative activity of 4-chloro-5,6-dihydro-2H-pyrans. Part 2: Enhancement of drug cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Furo[2,3-d]pyrimidine Scaffold as a Privileged Kinase Inhibitor
An Application Note on the Putative Mechanism of Action of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine
The furo[2,3-d]pyrimidine core is a heterocyclic system of significant interest in medicinal chemistry, largely due to its structural resemblance to endogenous purines.[1] This bioisosteric relationship allows derivatives of this scaffold to function as competitive inhibitors for a multitude of protein kinases, which are pivotal in cellular signaling pathways.[2] Many furo[2,3-d]pyrimidine derivatives have demonstrated potent anti-cancer properties by targeting key kinases involved in cell proliferation and survival.[1][3]
While direct experimental data for this compound is not extensively documented in current literature, its structure provides a strong basis for hypothesizing its mechanism of action. The core scaffold is a known kinase binder, the 4-chloro position offers a reactive site for further functionalization or interaction, and the 5,6-diphenyl substitutions can facilitate significant hydrophobic interactions within a kinase's ATP-binding pocket. This application note synthesizes data from closely related analogues to propose a putative mechanism of action for this compound and provides a comprehensive suite of protocols for its experimental validation. Based on extensive research into this class of compounds, the primary hypothesized targets are the EGFR and PI3K/AKT signaling pathways.[4][5][6][7]
Part 1: Hypothesized Mechanism of Action
The central hypothesis is that this compound functions as an ATP-competitive inhibitor of protein kinases, leading to the suppression of oncogenic signaling cascades.
Primary Target Hypothesis: Inhibition of Receptor Tyrosine Kinases (e.g., EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream pathways crucial for cell growth and proliferation, such as the RAS/MAPK and PI3K/AKT pathways.[5][7] Dysregulation of EGFR signaling is a hallmark of numerous cancers. Numerous furo[2,3-d]pyrimidine derivatives have been identified as potent EGFR inhibitors.[5][6][7][8]
We postulate that this compound binds to the ATP pocket of the EGFR kinase domain, preventing the phosphorylation and activation of downstream signaling molecules. This inhibition would block signals that promote cell division and survival.
Secondary Target Hypothesis: Dual Inhibition of the PI3K/AKT Pathway
The Phosphatidylinositol-3-Kinase (PI3K)/AKT pathway is a critical signaling cascade that regulates cell survival, growth, and apoptosis.[4] Several novel furo[2,3-d]pyrimidine compounds have been successfully developed as dual inhibitors of PI3K and its downstream effector, AKT.[4]
It is plausible that this compound also exhibits inhibitory activity against PI3K and/or AKT. Such action would complement EGFR inhibition, providing a more comprehensive blockade of pro-survival signaling and potentially overcoming resistance mechanisms.
Predicted Downstream Cellular Consequences
The inhibition of the EGFR and/or PI3K/AKT pathways is predicted to induce the following cellular outcomes:
-
Inhibition of Proliferation: By blocking mitogenic signals, the compound is expected to reduce the rate of cancer cell proliferation.[4][5][9]
-
Cell Cycle Arrest: Interference with cell signaling often leads to arrest at key checkpoints, such as G0/G1 or G2/M, preventing cells from proceeding through the division cycle.[5]
-
Induction of Apoptosis: The suppression of pro-survival signals from pathways like PI3K/AKT can lower the threshold for programmed cell death, leading to the elimination of cancer cells.[5]
Caption: Hypothesized mechanism targeting EGFR and PI3K pathways.
Part 2: Experimental Protocols for Mechanism of Action Validation
To validate the hypothesized mechanism, a logical, multi-step experimental workflow is essential. Each protocol is designed to answer a specific question, building a comprehensive evidence-based understanding of the compound's action.
Caption: A self-validating workflow for MoA elucidation.
Protocol 2.1: In Vitro Kinase Inhibition Assay
-
Objective: To determine if the compound directly inhibits the enzymatic activity of target kinases (e.g., EGFR, PI3Kα) and to calculate its half-maximal inhibitory concentration (IC50).
-
Methodology:
-
Prepare a stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add recombinant human EGFR or PI3Kα enzyme to a kinase buffer solution.
-
Add serial dilutions of the test compound (e.g., from 100 µM to 1 nM) and a known inhibitor (e.g., Erlotinib for EGFR) as a positive control.[5] Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate and ATP solution.
-
Incubate for 1 hour at 30°C.
-
Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, HTRF®, or ELISA-based).
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2.2: Cellular Antiproliferative Assay (MTT Assay)
-
Objective: To measure the compound's ability to inhibit the growth of cancer cell lines and to determine its 50% growth inhibition concentration (GI50).
-
Methodology:
-
Seed cancer cells (e.g., A431 for EGFR, HS 578T for breast cancer) in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.[8]
-
Treat the cells with serial dilutions of the compound for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value.
-
Protocol 2.3: Western Blot Analysis for Pathway Modulation
-
Objective: To provide direct evidence of target engagement within the cell by measuring changes in the phosphorylation status of key signaling proteins.
-
Methodology:
-
Culture cells to 70-80% confluency and treat them with the compound at concentrations around its GI50 value for various time points (e.g., 2, 6, 24 hours).
-
If studying EGFR, stimulate the cells with EGF for 15 minutes before harvesting to activate the pathway.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of the target proteins (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK). Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.[10]
-
Protocol 2.4: Apoptosis and Cell Cycle Analysis by Flow Cytometry
-
Objective: To quantify the induction of apoptosis and identify any alterations in cell cycle distribution caused by the compound.
-
Methodology:
-
For Apoptosis: Treat cells with the compound for 24-48 hours. Harvest both adherent and floating cells. Stain with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's protocol. Analyze via flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[5]
-
For Cell Cycle: Treat cells for 24 hours. Harvest and fix the cells in ice-cold 70% ethanol. Wash and resuspend the cells in a staining solution containing PI and RNase A. Analyze via flow cytometry. The DNA content will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Part 3: Data Presentation and Interpretation
Quantitative data from the validation experiments should be systematically organized for clear interpretation.
| Assay Type | Cell Line / Target | Endpoint | Example Result | Interpretation |
| Kinase Inhibition | Recombinant EGFR | IC50 | 0.15 µM | Potent direct inhibition of the EGFR enzyme. |
| Kinase Inhibition | Recombinant PI3Kα | IC50 | 0.50 µM | Moderate direct inhibition of the PI3K enzyme. |
| Antiproliferation | A431 (EGFR high) | GI50 | 0.85 µM | Effective inhibition of growth in an EGFR-driven cell line. |
| Antiproliferation | HS 578T (Breast) | GI50 | 1.51 µM | Effective growth inhibition in a breast cancer model. |
| Apoptosis Analysis | A431 | % Apoptotic Cells | 35% (at 2x GI50) | Significant induction of programmed cell death. |
| Cell Cycle Analysis | A431 | % Cells in G2/M | 45% (vs 15% control) | Arrest of the cell cycle in the G2/M phase.[5] |
Interpretation Logic: A strong correlation between a low IC50 value against a specific kinase, a corresponding decrease in the phosphorylation of its downstream effectors in a western blot, and a potent GI50 in a cell line dependent on that kinase provides compelling evidence for the mechanism of action.
Part 4: Scientific Integrity & Trustworthiness
The mechanism of action proposed herein is putative and derived from the well-established activities of the furo[2,3-d]pyrimidine chemical class. It serves as a robust, evidence-based starting point for investigation. The trustworthiness of this guide lies in its insistence on experimental validation. The described protocols form a self-validating system :
-
Biochemical vs. Cellular: The direct enzymatic inhibition shown in a biochemical assay (Protocol 2.1) must translate to a measurable effect in a cellular context (Protocols 2.2, 2.3).
-
Target vs. Phenotype: The molecular evidence of target inhibition (Protocol 2.3) must logically explain the observed cellular phenotypes like growth arrest and apoptosis (Protocols 2.2, 2.4). Discrepancies between these results would suggest off-target effects or alternative mechanisms of action, prompting further investigation.
By following this workflow, researchers can confidently and rigorously elucidate the true mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of novel furo[2,3- d ]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalua ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00889K [pubs.rsc.org]
- 10. imtm.cz [imtm.cz]
Application of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine in Antiviral Research: A Technical Guide for Drug Development Professionals
Introduction: The Promise of the Furo[2,3-d]pyrimidine Scaffold
The furo[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] Derivatives of this structure have demonstrated a wide spectrum of therapeutic potential, including anticancer and antiviral properties.[2][3] The fusion of a furan ring with a pyrimidine ring creates a bioisostere of purine, allowing these molecules to interact with a variety of biological targets, such as kinases and viral enzymes.[4][5] The specific compound, 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine, is an intriguing candidate for antiviral drug discovery. The presence of the chloro group at the 4-position offers a reactive site for further chemical modification, while the diphenyl substitutions at positions 5 and 6 contribute to the molecule's lipophilicity and potential for specific hydrophobic interactions within target proteins. Although this specific molecule is not extensively characterized in public literature, its structural analogs have shown potent activity against a range of viruses, including Varicella-Zoster Virus (VZV), Human Cytomegalovirus (HCMV), and Zika Virus, making it a high-priority candidate for screening and characterization.[1][6]
This guide provides a comprehensive framework for researchers to evaluate the antiviral potential of this compound, from initial cytotoxicity assessments to detailed mechanistic assays.
Hypothesized Mechanism of Action
Based on the known activities of related pyrimidine-based compounds, this compound could exert its antiviral effects through several potential mechanisms[7]:
-
Inhibition of Viral Polymerase: As a purine analog, the compound could act as a competitive inhibitor of viral DNA or RNA polymerases, terminating the elongation of the nucleic acid chain.[7]
-
Kinase Inhibition: Many furo[2,3-d]pyrimidine derivatives are potent kinase inhibitors.[4] The compound might target host or viral kinases that are essential for the viral replication cycle.
-
Inhibition of Viral Entry or Release: The compound could interfere with the proteins on the viral envelope or the host cell membrane that are necessary for the virus to enter or exit the cell.[7]
-
Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI): For retroviruses like HIV, derivatives of similar scaffolds have been shown to bind to allosteric sites on the reverse transcriptase enzyme, inhibiting its function.[8]
The following protocols are designed to not only determine the compound's efficacy but also to provide insights into its likely mechanism of action.
Experimental Workflow Overview
A logical progression of experiments is crucial for the efficient evaluation of a novel antiviral candidate. The workflow begins with assessing the compound's toxicity to host cells, followed by determining its efficacy in inhibiting viral replication. The ratio of these two values provides the selectivity index, a key indicator of a drug's therapeutic potential.
Caption: High-level workflow for antiviral compound evaluation.
Application Note 1: Assessment of Compound Cytotoxicity (CC50)
Principle: Before evaluating antiviral activity, it is essential to determine the concentration at which the compound itself is toxic to the host cells. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces the viability of uninfected cells by 50%. A common method for this is the MTT assay, which measures the metabolic activity of cells.[9][10] In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically.[11]
Protocol 1: MTT Assay for Cytotoxicity
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Susceptible host cell line (e.g., Vero, A549, depending on the virus)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at an appropriate density to achieve 80-90% confluency after 24 hours. Incubate at 37°C with 5% CO2.
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a "cells only" control (no compound) and a "medium only" blank.
-
Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells in triplicate.
-
Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well.[12] Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blanks from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
Plot the % Viability against the compound concentration (on a log scale) and determine the CC50 value using non-linear regression analysis.
-
Application Note 2: Determination of Antiviral Efficacy (EC50)
Principle: The 50% effective concentration (EC50) is the concentration of the compound that inhibits viral replication by 50%. This can be measured in several ways. The plaque reduction assay is a classic method that quantifies the number of infectious virus particles. A more modern approach is to use quantitative reverse transcription PCR (RT-qPCR) to measure the amount of viral RNA produced.[13][14]
Protocol 2A: Plaque Reduction Assay
Materials:
-
Virus stock of known titer (Plaque Forming Units/mL)
-
Confluent monolayers of susceptible host cells in 6-well plates
-
Serial dilutions of this compound in infection medium (low serum)
-
Overlay medium (e.g., 1:1 mixture of 2X medium and 1.6% agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Infection: Infect confluent cell monolayers with a dilution of virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Treatment: Remove the viral inoculum and wash the cells with PBS. Add the different concentrations of the compound in 2 mL of overlay medium to each well. Include a "virus only" control (no compound).
-
Incubation: Incubate the plates at 37°C with 5% CO2 until plaques are visible (typically 3-7 days, depending on the virus).
-
Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the agarose overlay and stain the cell monolayer with crystal violet solution for 15 minutes.
-
Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration relative to the "virus only" control: % Reduction = ((Plaques in control - Plaques in treated) / Plaques in control) * 100
-
Plot the % Reduction against the compound concentration (log scale) and determine the EC50 value using non-linear regression.
-
Protocol 2B: Viral Load Quantification by RT-qPCR
Materials:
-
Virus stock
-
Susceptible host cells in 24-well plates
-
Serial dilutions of the compound
-
RNA extraction kit
-
RT-qPCR master mix
-
Primers and probe specific for a viral gene[15]
-
RT-qPCR instrument
Procedure:
-
Infection and Treatment: Seed cells in 24-well plates. The next day, pre-treat the cells with serial dilutions of the compound for 1-2 hours. Then, infect the cells with the virus at a defined Multiplicity of Infection (MOI).
-
Incubation: Incubate for 24-48 hours to allow for viral replication.
-
RNA Extraction: Harvest the cell supernatant or cell lysate and extract total RNA using a commercial kit.
-
RT-qPCR: Perform one-step or two-step RT-qPCR using primers/probes specific to a viral gene.[16][17] Include a standard curve of known quantities of viral RNA or a plasmid containing the target sequence to allow for absolute quantification.[15]
-
Data Analysis:
-
Determine the viral RNA copy number in each sample from the standard curve.
-
Calculate the percentage of inhibition for each concentration relative to the "virus only" control: % Inhibition = ((Copies in control - Copies in treated) / Copies in control) * 100
-
Plot the % Inhibition against the compound concentration (log scale) to determine the EC50.
-
Caption: Workflow for determining EC50 via RT-qPCR.
Data Presentation and Interpretation
The results from the cytotoxicity and antiviral assays should be compiled to calculate the Selectivity Index (SI), a critical parameter in drug development.
SI = CC50 / EC50
A higher SI value indicates greater selectivity of the compound for inhibiting the virus compared to its toxicity to host cells. Generally, an SI of 10 or greater is considered promising for a potential antiviral drug.
Table 1: Example Data Summary for this compound
| Parameter | Value (µM) | Assay Method |
| CC50 | > 100 µM | MTT Assay |
| EC50 | 2.5 µM | Plaque Reduction |
| Selectivity Index (SI) | > 40 | CC50 / EC50 |
This table provides a clear and concise summary of the compound's in vitro profile, allowing for rapid assessment and comparison with other candidates.
Conclusion
This compound represents a promising starting point for the development of a novel antiviral agent, based on the established activities of its chemical class.[5][18] The protocols outlined in this guide provide a robust and standardized framework for its initial characterization. By systematically determining its cytotoxicity (CC50), antiviral efficacy (EC50), and selectivity index (SI), researchers can make informed decisions about advancing this compound through the drug discovery pipeline. Subsequent mechanism-of-action and resistance studies will be crucial for elucidating its molecular target and solidifying its potential as a therapeutic candidate.
References
- 1. Synthesis and antiviral evaluation of 6-(alkyl-heteroaryl)furo[2,3-d]pyrimidin-2(3H)-one nucleosides and analogues with ethynyl, ethenyl, and ethyl spacers at C6 of the furopyrimidine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel furo[2,3- d ]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalua ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00889K [pubs.rsc.org]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imtm.cz [imtm.cz]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 8. Development of Novel Dihydrofuro[3,4- d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. clyte.tech [clyte.tech]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. static.igem.wiki [static.igem.wiki]
- 13. An improved RT-qPCR method for direct quantification of enveloped RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. med.unc.edu [med.unc.edu]
- 17. Frontiers | One-Step RT-qPCR for Viral RNA Detection Using Digital Analysis [frontiersin.org]
- 18. mdpi.com [mdpi.com]
Protocol for In Vitro Cytotoxicity Assessment of Furo[2,3-d]pyrimidine Derivatives
Introduction
Furo[2,3-d]pyrimidines are a class of heterocyclic compounds recognized for their structural similarity to purines, which allows them to function as inhibitors of various protein kinases.[1] This structural characteristic has made them a significant area of interest in medicinal chemistry, particularly for the development of novel anticancer agents.[1][2] Numerous studies have highlighted the potent cytotoxic effects of furo[2,3-d]pyrimidine derivatives against a variety of human cancer cell lines, often through the inhibition of critical signaling pathways like the PI3K/AKT pathway.[2][3]
This document provides a detailed protocol for evaluating the in vitro cytotoxicity of novel furo[2,3-d]pyrimidine derivatives. It outlines a primary screening assay to determine the half-maximal inhibitory concentration (IC50) and discusses secondary assays to elucidate the mechanism of cell death. The goal is to provide researchers, scientists, and drug development professionals with a robust framework for the initial cytotoxic characterization of this promising class of compounds.
Part 1: Primary Cytotoxicity Screening - The Sulforhodamine B (SRB) Assay
For the initial determination of cytotoxicity, the Sulforhodamine B (SRB) assay is recommended. The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).[4][5] The amount of bound dye is directly proportional to the total cellular protein mass, providing a reliable measure of cell density and, by extension, cell viability.[5][6] This assay is efficient, cost-effective, and well-suited for high-throughput screening.[5]
Core Principle of the SRB Assay
The SRB assay is based on the stoichiometric binding of the bright pink aminoxanthene dye, Sulforhodamine B, to basic amino acid residues of cellular proteins under mildly acidic conditions.[4][6] After staining, unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution. The absorbance of the solubilized dye, measured with a microplate spectrophotometer, is directly proportional to the number of living cells.[6]
Experimental Workflow for SRB Assay
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for Molecular Docking Studies of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies with the novel compound 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine. This guide is designed to be a practical and scientifically rigorous resource, detailing not just the procedural steps but also the underlying rationale and critical validation checkpoints.
Introduction: The Therapeutic Potential of Furo[2,3-d]pyrimidines
The furo[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] Derivatives of this scaffold have demonstrated a wide array of pharmacological properties, including potent anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] Many of these activities are attributed to their ability to inhibit key enzymes in signaling pathways, such as protein kinases.[1][5]
The subject of this guide, this compound, is a derivative of this promising class. While specific biological data for this exact compound is emerging, its structural similarity to known kinase inhibitors suggests its potential as a targeted therapeutic agent. Molecular docking is a powerful computational method that allows for the prediction of how a small molecule (ligand), like our compound of interest, might bind to a macromolecular target, typically a protein.[6][7] This in silico approach is instrumental in structure-based drug design for identifying potential drug candidates and optimizing lead compounds.[8]
This guide will walk through the entire molecular docking workflow, from target selection and preparation to the analysis and validation of results, providing a robust framework for investigating the therapeutic potential of this compound.
Part 1: Target Identification and Rationale
The first critical step in any docking study is the selection of a biologically relevant protein target.[9] The choice of target for this compound is guided by the established activities of analogous compounds.
Evidence-Based Target Selection:
-
Kinase Inhibition: Numerous furo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[1][2]
-
EGFR and PI3K/AKT Pathway: Recent studies have highlighted that specific furo[2,3-d]pyrimidine compounds show significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and key components of the PI3K/AKT signaling pathway.[10][11] These pathways are critical in cell proliferation, survival, and apoptosis, and their inhibition is a validated strategy in oncology.[10][11]
-
Lck Inhibition: 4-Amino-5,6-biaryl-furo[2,3-d]pyrimidines have been identified as potent inhibitors of the Lymphocyte-specific protein tyrosine kinase (Lck), suggesting a potential role in modulating immune responses and treating inflammatory diseases.[5]
Based on this evidence, a logical and high-value target for an initial docking study of this compound is the Epidermal Growth Factor Receptor (EGFR) kinase domain . Its role in various cancers is well-established, and known inhibitors often share structural motifs with the furo[2,3-d]pyrimidine core.
Part 2: Pre-Docking Preparation: Ensuring Data Integrity
The accuracy of a docking simulation is fundamentally dependent on the quality of the input structures for both the protein (receptor) and the small molecule (ligand).[12] This section provides detailed protocols for their preparation.
Protocol 1: Receptor Preparation
The goal is to prepare a protein structure that is as close to its physiological state as possible, ensuring it is clean and properly parameterized for the docking software.
Step-by-Step Methodology:
-
Obtain Protein Structure:
-
Navigate to the Protein Data Bank (PDB) (rcsb.org).
-
Search for a high-resolution crystal structure of the human EGFR kinase domain. A suitable entry is PDB ID: 1M17 , which is a complex of EGFR with the known inhibitor Erlotinib. Using a structure with a bound ligand helps to identify the active site.
-
-
Initial Cleaning and Inspection:
-
Load the downloaded PDB file into a molecular visualization tool such as UCSF ChimeraX, PyMOL, or BIOVIA Discovery Studio.[13][14]
-
Remove all non-essential molecules from the PDB file. This includes water molecules, co-factors (unless they are essential for binding), and any other protein chains if the biological unit is a monomer.[15][16] The rationale is to simplify the system and focus on the ligand-binding site.
-
-
Structural Refinement:
-
Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein, as they are crucial for proper hydrogen bonding and charge calculations.[16] Most molecular modeling software has built-in tools for this.[17]
-
Assign Charges: Assign partial charges to all atoms. The choice of force field (e.g., AMBER, CHARMM) will dictate the charge model. This step is critical for calculating electrostatic interactions.[12]
-
Handle Missing Residues/Loops: Check for any missing residues or loops in the protein structure. If they are far from the binding site, they can often be ignored. If they are near the active site, they may need to be modeled using tools like Modeller or the protein preparation workflows in Schrödinger Maestro.[15][17]
-
-
Final Output:
-
Save the prepared protein structure in a format required by the docking software, such as PDBQT for AutoDock Vina.[14] This format includes atomic coordinates, partial charges, and atom types.
-
Protocol 2: Ligand Preparation
The ligand must be converted into a 3D structure and prepared with the correct chemical properties for the simulation.
Step-by-Step Methodology:
-
Generate 2D Structure:
-
Draw the 2D structure of this compound using chemical drawing software like ChemDraw or MarvinSketch.
-
-
Convert to 3D and Optimize:
-
Convert the 2D drawing into a 3D structure.
-
Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).[18] This step ensures that the ligand has realistic bond lengths, angles, and a low-energy starting conformation. Software like Avogadro or Open Babel can be used for this.[19]
-
-
Define Rotatable Bonds:
-
Assign Charges and Atom Types:
-
Similar to the protein, assign partial charges (e.g., Gasteiger charges for AutoDock) and atom types to the ligand.[18]
-
-
Final Output:
-
Save the prepared ligand in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).
-
Part 3: The Molecular Docking Workflow
With the receptor and ligand prepared, the docking simulation can be performed. This protocol uses PyRx , a virtual screening tool that integrates AutoDock Vina, as an example due to its user-friendly interface and robust open-source docking engine.[19][20]
Workflow Diagram
Caption: The overall molecular docking workflow.
Protocol 3: Performing the Docking Simulation
-
Load Molecules:
-
Open PyRx and load the prepared receptor (protein.pdbqt) and ligand (ligand.pdbqt) files.
-
-
Define the Search Space (Grid Box):
-
The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.
-
To define the active site, you can center the grid box on the co-crystallized ligand (Erlotinib in PDB: 1M17) that was present in the original PDB file.
-
Adjust the dimensions of the grid box to ensure it fully encompasses the binding pocket, typically with a buffer of a few angstroms around the known ligand.[14]
-
-
Configure and Run AutoDock Vina:
-
Select the prepared ligand and receptor.
-
Navigate to the AutoDock Vina tab.
-
The exhaustiveness parameter controls the computational effort; a higher value (e.g., 8-16) increases the thoroughness of the search but also the computation time. Start with the default value (typically 8).
-
Click "Start" to initiate the docking calculation. Vina will generate a set of binding poses (typically 9-10) ranked by their predicted binding affinity.
-
Part 4: Post-Docking Analysis: From Data to Insights
Interpreting the Results
-
Binding Affinity (Docking Score):
-
The primary quantitative output is the binding affinity, typically reported in kcal/mol. This value is an estimate of the binding free energy (ΔG).[9]
-
A more negative value indicates a stronger predicted binding affinity.[9] For example, a score of -9.5 kcal/mol suggests a more favorable interaction than a score of -6.5 kcal/mol.
-
It's important to note that this is a predicted value and should be used for relative comparison between different ligands or poses, not as an absolute measure of binding strength.[21]
-
-
Binding Pose and Molecular Interactions:
-
The top-ranked pose (the one with the lowest binding energy) should be visually inspected using molecular graphics software.[9][22]
-
Analyze the non-covalent interactions between the ligand and the protein's active site residues. Key interactions to look for include:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Often a major contributor to the overall binding energy.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Electrostatic Interactions: Between charged groups.
-
-
Software like BIOVIA Discovery Studio or LigPlot+ can be used to generate 2D diagrams that clearly illustrate these interactions.[22][23]
-
Data Presentation
Summarize the quantitative results in a clear, structured table.
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (EGFR) | Interaction Type |
| 1 | -9.8 | 0.00 | Met793, Leu718, Gly796 | Hydrogen Bond, Hydrophobic |
| 2 | -9.5 | 1.21 | Met793, Leu844, Cys797 | Hydrophobic |
| 3 | -9.2 | 1.87 | Leu718, Val726, Ala743 | Hydrophobic |
| ... | ... | ... | ... | ... |
Note: This is a table with hypothetical data for illustrative purposes.
Part 5: The Imperative of Validation
A computational model is only as good as its validation.[24] Describing a protocol without a self-validating system is scientifically incomplete. The trustworthiness of your docking results must be established.
Protocol 4: Docking Protocol Validation
The most common and robust method for validating a docking protocol is to perform re-docking .[24][25]
Step-by-Step Methodology:
-
Extract the Co-crystallized Ligand:
-
Using the original PDB file (e.g., 1M17), extract the native ligand (Erlotinib) and save it as a separate file.
-
-
Prepare the Native Ligand:
-
Prepare this native ligand using the same protocol (Protocol 2) that you used for your test compound.
-
-
Re-dock the Native Ligand:
-
Using the exact same prepared receptor and grid box parameters (from Protocol 3), perform a docking simulation with the prepared native ligand.
-
-
Analyze the Results:
-
Calculate RMSD: The primary validation metric is the Root Mean Square Deviation (RMSD) between the predicted top-ranked pose of the native ligand and its original, experimentally determined position in the crystal structure.[9][24]
-
Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is capable of accurately reproducing the known binding mode.[24]
-
Logical Framework for Result Validation
Caption: Self-validating system for the docking protocol.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to conducting molecular docking studies on this compound. By following these detailed protocols—from evidence-based target selection to robust validation—researchers can generate reliable in silico data. These findings can provide valuable insights into the compound's mechanism of action, guide further experimental studies, and accelerate its development as a potential therapeutic agent. The principles and methodologies described herein are broadly applicable and represent best practices in the field of computational drug discovery.
References
- 1. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. wjarr.com [wjarr.com]
- 5. Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 8. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 13. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 14. youtube.com [youtube.com]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. pyrx.sourceforge.io [pyrx.sourceforge.io]
- 20. m.youtube.com [m.youtube.com]
- 21. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 22. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 23. m.youtube.com [m.youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine in apoptosis induction studies
Application Note & Protocol Guide
Topic: A Framework for Investigating Apoptosis Induction by 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Abstract
The furo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity, often through the inhibition of key protein kinases involved in cell survival and proliferation pathways.[1] This application note introduces this compound, a novel compound within this class, and provides a comprehensive experimental framework to investigate its potential as an inducer of apoptosis. We present a logical, multi-step workflow, beginning with broad cytotoxicity screening and progressing to specific, mechanistic assays that confirm and characterize the apoptotic process. This guide is designed for researchers seeking to evaluate the anticancer properties of new chemical entities, offering detailed, self-validating protocols with an emphasis on the scientific rationale behind each experimental step.
Compound Profile & Handling
Chemical Identity: this compound
-
Molecular Formula: C₁₈H₁₁ClN₂O
-
Core Structure: A fused furo[2,3-d]pyrimidine heterocyclic system, characterized by a chloro-substituent at the 4-position, which is often a key reactive site for derivatization or interaction with biological targets.[2][3] The diphenyl substitution at positions 5 and 6 contributes to the molecule's lipophilicity and may influence its binding affinity to target proteins.
Preparation and Storage of Stock Solutions:
| Parameter | Recommendation | Rationale |
| Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous DMSO is an excellent solvent for a wide range of organic molecules and is compatible with most cell culture media at low final concentrations. |
| Stock Conc. | 10-20 mM | A high-concentration stock minimizes the volume of DMSO added to cell cultures, preventing solvent-induced cytotoxicity. The final DMSO concentration in media should not exceed 0.5%. |
| Storage | -20°C or -80°C, desiccated | Aliquoting the stock solution into single-use volumes prevents repeated freeze-thaw cycles, which can lead to compound degradation.[4] Storage in a desiccated environment minimizes water absorption by DMSO. |
| Safety | Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. The toxicological properties of this compound are not fully characterized. |
Scientific Background: The Rationale for Apoptosis Studies
Apoptosis, or programmed cell death, is a tightly regulated cellular process essential for normal tissue homeostasis. Its deregulation is a hallmark of cancer, allowing malignant cells to evade death signals and proliferate uncontrollably. Many effective chemotherapeutic agents exert their function by inducing apoptosis in cancer cells.[5]
Furopyrimidine derivatives have been shown to inhibit critical cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which are central to cell survival.[1] Inhibition of these kinases can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax), ultimately triggering the intrinsic apoptotic cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Caspase 3/7 Activity [protocols.io]
- 5. Novel 1,5-diphenyl-6-substituted 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones induced apoptosis in RKO colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell Cycle Analysis Using 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Engine of Cell Proliferation
The cell cycle is a fundamental process that orchestrates the duplication and division of a cell. Its precise regulation is paramount for normal tissue development and homeostasis. Conversely, dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation.[1] Cyclin-dependent kinases (CDKs) are a family of protein kinases that act as the master regulators of the cell cycle, driving the progression through its distinct phases.[2][3] The activity of these kinases is tightly controlled by their association with regulatory subunits called cyclins and by a class of proteins known as CDK inhibitors (CKIs).[3]
The development of small molecule inhibitors that target CDKs has emerged as a promising therapeutic strategy in oncology.[1][4] 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine is a novel synthetic compound belonging to the pyrimidine class of heterocyclic compounds. Fused pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent antitumor properties often linked to the inhibition of key enzymes in cell proliferation pathways. While the precise mechanism of every new derivative requires empirical validation, the structural motif of this compound suggests its potential as a modulator of cell cycle progression, likely through the inhibition of CDKs.
This application note provides a comprehensive guide for researchers to investigate the effects of this compound on the cell cycle. We will delve into its hypothesized mechanism of action as a CDK inhibitor and provide detailed, field-proven protocols for cell cycle analysis using flow cytometry with propidium iodide (PI) staining and 5-bromo-2'-deoxyuridine (BrdU) incorporation.
Hypothesized Mechanism of Action: A Putative CDK Inhibitor
Many small molecule kinase inhibitors function by competing with ATP for the binding site on the kinase.[2] Given the structural class of this compound, it is hypothesized to act as a CDK inhibitor. By binding to the ATP-binding pocket of specific CDK-cyclin complexes, the compound would prevent the phosphorylation of key substrates required for cell cycle phase transitions.[4] For instance, inhibition of CDK4/6-cyclin D complexes would prevent the phosphorylation of the retinoblastoma protein (Rb), thereby maintaining its inhibition of E2F transcription factors and inducing a cell cycle arrest in the G1 phase.[4] Similarly, inhibition of CDK2-cyclin E or CDK1-cyclin B could lead to arrest at the G1/S or G2/M transitions, respectively.
To visualize this proposed mechanism, the following diagram illustrates the key regulatory points of the cell cycle and the potential intervention by a CDK inhibitor like this compound.
Caption: Hypothesized mechanism of this compound as a CDK inhibitor.
Experimental Protocols: Unveiling the Impact on Cell Cycle
To empirically determine the effect of this compound on the cell cycle, two robust and widely adopted flow cytometry-based assays are recommended: Propidium Iodide (PI) staining for DNA content analysis and BrdU incorporation for assessing DNA synthesis.
Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the total DNA content within a cell population, allowing for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5] PI is a fluorescent intercalating agent that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[5]
Rationale: Treatment with a cell cycle inhibitor is expected to cause an accumulation of cells in a specific phase. For example, a G1 phase inhibitor will result in a higher percentage of cells in G1 and a lower percentage in S and G2/M compared to an untreated control.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Cell line of interest (e.g., MCF-7, HeLa)
-
This compound (dissolved in a suitable solvent like DMSO)
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them in a centrifuge tube. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[6]
-
Washing: Resuspend the cell pellet in 3 mL of cold PBS and centrifuge again at 300 x g for 5 minutes. Discard the supernatant.[6]
-
Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension.[7] This step is crucial for fixing the cells and permeabilizing the membrane to allow PI entry. Incubate on ice for at least 30 minutes.[7] Note: Fixed cells can be stored at 4°C for several weeks.[6]
-
Rehydration and RNase Treatment: Centrifuge the fixed cells at a higher speed (e.g., 850 x g for 5 minutes) as ethanol-fixed cells are more buoyant.[7] Discard the supernatant carefully. Wash the pellet twice with 3 mL of PBS.[6] Resuspend the cell pellet in 50 µL of RNase A solution to degrade RNA, ensuring that PI only stains DNA.[7]
-
PI Staining: Add 400 µL of PI solution to the cell suspension and mix well.[7] Incubate at room temperature for 5-10 minutes, protected from light.[6]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect the PI fluorescence in a linear scale and record at least 10,000 events per sample.[6] Use a low flow rate to improve the resolution of the DNA content peaks.[7] Gate on single cells to exclude doublets and aggregates.
Protocol 2: BrdU Incorporation Assay for S-Phase Analysis
This assay specifically identifies cells that are actively synthesizing DNA. BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase.[8] The incorporated BrdU is then detected using a specific fluorescently labeled anti-BrdU antibody.
Rationale: This protocol provides a direct measure of the proliferative fraction of the cell population. A compound that blocks entry into or progression through the S-phase will lead to a decrease in BrdU incorporation.
Materials:
-
BrdU labeling solution (10 µM in culture medium)
-
Fixation and permeabilization buffers (e.g., 3.7% formaldehyde, Triton X-100)
-
DNase I or HCl for DNA denaturation
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
Propidium Iodide or another DNA counterstain
Procedure:
-
Cell Seeding and Treatment: Follow step 1 from the PI staining protocol.
-
BrdU Labeling: Prior to harvesting, add the BrdU labeling solution to the cell culture and incubate for a specific period (e.g., 1-2 hours at 37°C).[9] The incubation time may need optimization depending on the cell line's doubling time.[8]
-
Harvesting and Fixation: Harvest and wash the cells as described previously. Fix the cells using a suitable fixative like 3.7% formaldehyde for 15 minutes at room temperature.[9]
-
Permeabilization: Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100) to allow antibody access to the nucleus.[9]
-
DNA Denaturation: This is a critical step to expose the incorporated BrdU. Treat the cells with 2N HCl for 10 minutes at room temperature, followed by neutralization with a buffer like 0.1 M sodium borate.[10]
-
Immunostaining: Incubate the cells with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.[9]
-
DNA Counterstaining and Analysis: Resuspend the cells in a solution containing a DNA counterstain like PI. Analyze by flow cytometry, collecting both the BrdU fluorescence signal and the DNA content signal. This allows for a two-dimensional analysis of cell cycle position and DNA synthesis activity.
Caption: Experimental workflow for cell cycle analysis.
Data Presentation and Interpretation
The data obtained from flow cytometry can be presented as histograms for PI staining and dot plots for BrdU analysis. Quantitative data should be summarized in a table for clear comparison between treatment groups.
Expected Results:
If this compound induces a G1 cell cycle arrest, the following changes would be expected:
-
PI Staining: An increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases.
-
BrdU Incorporation: A significant decrease in the percentage of BrdU-positive cells.
Table 1: Illustrative Data for a Compound Inducing G1 Arrest
| Treatment Group | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | % BrdU Positive Cells |
| Vehicle Control (DMSO) | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 | 30.1 ± 2.3 |
| 1 µM Compound | 68.9 ± 4.5 | 18.1 ± 3.0 | 13.0 ± 2.1 | 17.8 ± 2.9 |
| 10 µM Compound | 82.4 ± 5.2 | 8.3 ± 1.9 | 9.3 ± 1.5 | 7.9 ± 1.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Trustworthiness and Self-Validation
To ensure the reliability of the results, each experiment should include the following controls:
-
Vehicle Control: To account for any effects of the solvent used to dissolve the compound.
-
Untreated Control: To establish the baseline cell cycle distribution.
-
Positive Control: A known cell cycle inhibitor (e.g., a known CDK inhibitor like Palbociclib for G1 arrest) to validate the experimental setup and cell response.
-
Compensation Controls (for BrdU assay): To correct for spectral overlap between the fluorophores used for BrdU detection and DNA counterstaining.
By incorporating these controls, the protocols become self-validating systems, providing confidence in the observed effects of this compound.
Conclusion
This application note provides a robust framework for investigating the effects of this compound on the cell cycle. By employing the detailed protocols for PI staining and BrdU incorporation, researchers can effectively determine if the compound induces cell cycle arrest and at which phase this arrest occurs. These studies are a critical first step in elucidating the mechanism of action of this novel compound and evaluating its potential as an antiproliferative agent for further development in cancer therapeutics.
References
- 1. CDK inhibitor - Wikipedia [en.wikipedia.org]
- 2. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 4. What are CDKs inhibitors and how do they work? [synapse.patsnap.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 9. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine in Receptor Tyrosine Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Therapeutic Potential of the Furo[2,3-d]pyrimidine Scaffold
The furo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, largely due to its structural analogy to purines, which allows for potent and selective inhibition of a variety of protein kinases.[1][2] These kinases, particularly receptor tyrosine kinases (RTKs), are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous cancers.[3] The strategic design of inhibitors targeting the ATP-binding site of these kinases is a cornerstone of modern oncology drug discovery.[3] This document provides a comprehensive technical guide to the application of a specific, promising derivative, 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine, as a potent inhibitor of RTKs.
While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes field-proven insights and established methodologies for structurally related furo[2,3-d]pyrimidine derivatives.[4][5] The protocols and data herein are presented to empower researchers to explore the therapeutic potential of this compound and its analogs. The 4-chloro substitution offers a reactive handle for further chemical modification, enabling structure-activity relationship (SAR) studies, while the diphenyl substitution at the 5 and 6 positions contributes to the molecule's lipophilicity and potential for specific hydrophobic interactions within the kinase ATP-binding pocket.[6]
Mechanism of Action: Targeting Aberrant RTK Signaling
This compound is hypothesized to function as an ATP-competitive inhibitor of RTKs. The furo[2,3-d]pyrimidine core mimics the adenine region of ATP, enabling it to bind to the kinase's active site. This competitive inhibition prevents the phosphorylation of the kinase and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[7]
Key signaling cascades frequently dysregulated in cancer and targeted by RTK inhibitors include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. By blocking the initial RTK activation, this compound can effectively shut down these pro-survival signals.
Figure 1: Proposed mechanism of action for this compound.
Biological Activity of Structurally Related Furo[2,3-d]pyrimidine Derivatives
To provide a framework for the expected potency of this compound, the following table summarizes the inhibitory activities of analogous furo[2,3-d]pyrimidine compounds against various kinases and cancer cell lines. This data highlights the potential for this class of molecules to exhibit potent and, in some cases, selective kinase inhibition.
| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | Antiproliferative IC50 (µM) | Reference |
| Analog 1 | VEGFR-2 | 57.1 | - | - | [5] |
| Analog 2 | VEGFR-2 | 42.5 | A549 (Lung) | 6.66 | [5] |
| Analog 3 | VEGFR-2 | 52.5 | HT-29 (Colon) | 8.51 | [5] |
| Analog 4 | PI3Kα | 175 | - | - | [4] |
| Analog 5 | PI3Kβ | 71 | - | - | [4] |
| Analog 6 | AKT | 411 | - | - | [4] |
| Analog 7 | EGFR | 3 | - | - | [4] |
| Furo[2,3-d]pyrimidine VIa | - | - | MCF-7 (Breast) | 1.20 | [1] |
| Furo[2,3-d]pyrimidine VIb | - | - | MCF-7 (Breast) | 1.90 | [1] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the core furo[2,3-d]pyrimidine scaffold and for evaluating the biological activity of this compound.
General Synthesis of the Furo[2,3-d]pyrimidine Core
The synthesis of the furo[2,3-d]pyrimidine scaffold can be achieved through various routes, often involving the construction of the furan ring onto a pre-existing pyrimidine or vice versa.[2] A plausible synthetic workflow is outlined below.
Figure 2: Generalized synthetic workflow for this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the in vitro potency of this compound against a specific RTK. This assay measures the amount of ATP remaining after a kinase reaction, where a decrease in luminescence indicates higher kinase activity and, conversely, a strong luminescent signal indicates potent inhibition.
Materials:
-
Recombinant human RTK (e.g., VEGFR-2, EGFR, PDGFR)
-
Kinase-specific substrate
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
ATP
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the appropriate wells of the assay plate. Include wells for a positive control (e.g., staurosporine) and a negative control (DMSO vehicle).
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, substrate, and assay buffer.
-
Add the master mix to each well of the assay plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Protocol 2: Cell-Based Proliferation Assay (MTS Assay)
This protocol details a colorimetric method to assess the effect of this compound on the proliferation of cancer cell lines that are known to be dependent on specific RTK signaling.[8][9]
Materials:
-
Cancer cell line with known RTK dependency (e.g., A549 for EGFR, HT-29 for VEGFR)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (test compound)
-
Positive control inhibitor (e.g., Sunitinib, Sorafenib)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include wells for a positive control and a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all wells.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) using a non-linear regression analysis.
-
Trustworthiness and Self-Validating Systems
The integrity of the experimental data is paramount. The protocols described above include essential controls to ensure the validity of the results:
-
Positive Controls: The use of known inhibitors like staurosporine (for in vitro kinase assays) and clinically relevant RTK inhibitors (for cell-based assays) provides a benchmark for assay performance and allows for the comparison of the test compound's potency.
-
Negative (Vehicle) Controls: DMSO controls are crucial for determining the baseline cellular response and ensuring that the observed effects are due to the compound itself and not the solvent.
-
Dose-Response Curves: Generating multi-point dose-response curves is essential for accurately determining IC50/GI50 values and understanding the compound's potency and potential for cytotoxicity at higher concentrations.
-
Reproducibility: All experiments should be performed in at least triplicate to ensure the statistical significance and reproducibility of the findings.
By adhering to these principles, researchers can generate trustworthy and reliable data to guide the further development of this compound as a potential therapeutic agent.
References
- 1. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of receptor tyrosine kinase-based signal transduction as specific target for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and In Vivo Analysis of RTK Inhibitor Efficacy and Identification of Its Novel Targets in Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vivo Evaluation of Furo[2,3-d]pyrimidine-Based Compounds in Murine Models: A Senior Application Scientist's Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo evaluation of novel furo[2,3-d]pyrimidine-based compounds in murine models. Furo[2,3-d]pyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to purines, enabling them to function as potent inhibitors of various protein kinases.[1] This document outlines the critical steps from preliminary toxicity assessments to detailed pharmacokinetic profiling and robust efficacy studies, ensuring the generation of reliable and reproducible data for preclinical drug development.
I. Introduction: The Therapeutic Potential of Furo[2,3-d]pyrimidines
The furo[2,3-d]pyrimidine scaffold is a key component in a variety of reported cytotoxic agents.[2][3] Their mechanism of action is primarily attributed to the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[1] By targeting the ATP-binding site of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K)/AKT, these compounds can effectively disrupt oncogenic signaling pathways.[2][3] The successful preclinical evaluation of these compounds in murine models is a critical step in their journey toward clinical application.
Signaling Pathway of a Representative Furo[2,3-d]pyrimidine Kinase Inhibitor
Caption: Mechanism of action for a furo[2,3-d]pyrimidine-based kinase inhibitor.
II. Preliminary In Vivo Toxicity Assessment
Before embarking on efficacy studies, a thorough understanding of the compound's toxicity profile is paramount. These initial studies aim to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not induce unacceptable toxicity.
A. Acute Toxicity Study
This study is designed to assess the effects of a single dose of the compound and helps in establishing a dose range for subsequent studies.
Protocol: Single-Dose Acute Toxicity
-
Animal Model: Use healthy, 8-10 week old mice of a common strain (e.g., C57BL/6 or BALB/c). Use both male and female animals.
-
Grouping: A minimum of 3-5 dose groups with 3-5 animals per sex per group, and a vehicle control group. Doses should be spaced geometrically.
-
Compound Formulation: The compound should be formulated in a vehicle that ensures solubility and stability. Common vehicles include saline, PBS, or a solution containing DMSO and/or Tween 80. The final DMSO concentration should be kept low (typically <10%) to avoid vehicle-induced toxicity.
-
Administration: Administer the compound via the intended clinical route (e.g., intraperitoneal (IP), oral gavage (PO), or intravenous (IV)).
-
Observation: Monitor animals continuously for the first 4 hours post-dosing, then at 24 and 48 hours, and daily for 14 days. Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of distress.
-
Body Weight: Measure body weight just before dosing and daily thereafter. A body weight loss of >15-20% is often considered a sign of significant toxicity.
-
Endpoint: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy to identify any organ abnormalities.
B. Repeat-Dose MTD Study
This study determines the highest dose that can be administered repeatedly over a period relevant to the planned efficacy studies.
Protocol: Repeat-Dose MTD
-
Animal Model and Grouping: Similar to the acute toxicity study.
-
Dose Selection: Based on the acute toxicity results, select 3-5 dose levels below the acutely toxic doses.
-
Administration: Administer the compound and vehicle control daily (or according to the desired schedule) for 14-28 days.
-
Monitoring: Daily monitoring of clinical signs and body weight is crucial.
-
Clinical Pathology: At the end of the study, collect blood for a complete blood count (CBC) and serum chemistry analysis.
-
Histopathology: Perform a full necropsy and collect major organs (liver, kidneys, spleen, heart, lungs, and gastrointestinal tract) for histopathological analysis.
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or body weight loss exceeding 20%.
Table 1: Example Data from a Hypothetical MTD Study
| Dose (mg/kg/day) | Mortality | Mean Body Weight Change (%) | Key Clinical Signs |
| Vehicle | 0/5 | +5.2 | None |
| 25 | 0/5 | +3.1 | None |
| 50 | 0/5 | -2.5 | Mild lethargy on day 1 |
| 100 | 1/5 | -18.7 | Significant lethargy, ruffled fur |
| 200 | 5/5 | - | Severe lethargy, hunched posture |
From this hypothetical data, 50 mg/kg daily could be selected as the MTD for subsequent efficacy studies.
III. Pharmacokinetic (PK) and ADME Profiling
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a furo[2,3-d]pyrimidine compound is critical for interpreting efficacy and toxicity data.
A. In Vivo Pharmacokinetic Study
This study determines key parameters such as clearance, volume of distribution, half-life, and bioavailability.
Protocol: Murine Pharmacokinetic Study
-
Animal Model: Use cannulated mice (e.g., jugular vein cannulation) to facilitate serial blood sampling.
-
Grouping: Two groups of animals (n=3-5 per group) for IV and PO administration.
-
Dosing: Administer a single dose of the compound. The dose should be well below the MTD.
-
Blood Sampling: Collect serial blood samples (e.g., at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
Data Analysis: Use non-compartmental analysis to determine key PK parameters.
Table 2: Hypothetical Pharmacokinetic Parameters of a Furo[2,3-d]pyrimidine Compound in Mice
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-inf) (ng*h/mL) | 1200 | 4800 |
| Half-life (t1/2) (h) | 2.5 | 3.0 |
| Clearance (CL) (L/h/kg) | 0.83 | - |
| Volume of Distribution (Vd) (L/kg) | 3.0 | - |
| Bioavailability (F) (%) | - | 40 |
B. Tissue Distribution
To understand where the compound accumulates in the body, a tissue distribution study can be performed. This involves collecting various organs at different time points after compound administration and measuring the compound concentration in each tissue.
IV. In Vivo Efficacy Evaluation
The choice of murine model for efficacy studies is critical and should be guided by the compound's mechanism of action and the intended clinical indication.
A. Xenograft Models
Xenograft models, which involve the implantation of human cancer cells into immunodeficient mice, are widely used for initial efficacy screening.
Protocol: Subcutaneous Xenograft Model
-
Cell Culture: Culture the chosen human cancer cell line (e.g., a line known to be dependent on the kinase target of the furo[2,3-d]pyrimidine compound) under sterile conditions.
-
Animal Model: Use immunodeficient mice (e.g., Nude, SCID, or NSG).
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (Width^2 x Length)/2).
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the furo[2,3-d]pyrimidine compound at its MTD and the vehicle control according to the determined schedule.
-
Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size. Monitor body weight and clinical signs throughout the study. At the end of the study, euthanize the animals, and excise and weigh the tumors.
-
Analysis: Compare the tumor growth and final tumor weights between the treated and control groups. Tumor growth inhibition (TGI) can be calculated.
B. Syngeneic Models
Syngeneic models, where mouse tumor cells are implanted into immunocompetent mice of the same genetic background, are essential for evaluating the role of the immune system in the therapeutic response.[4][5][6] This is particularly relevant if the furo[2,3-d]pyrimidine compound is expected to have immunomodulatory effects.
Protocol: Syngeneic Tumor Model
The protocol is similar to the xenograft model, with the key difference being the use of a murine cancer cell line and an immunocompetent mouse strain (e.g., MC38 colon adenocarcinoma cells in C57BL/6 mice).[7][8] This model allows for the analysis of immune cell infiltration into the tumor microenvironment and the assessment of combination therapies with immunomodulatory agents.
Experimental Workflow for In Vivo Efficacy Studies
References
- 1. benchchem.com [benchchem.com]
- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Cardiovascular Toxicities of Small Molecule Tyrosine Kinase Inhibitors: An Opportunity for Systems-Based Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization and assessment of the sensitivity and resistance of a newly established human gastrointestinal stromal tumour xenograft model to treatment with tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hematologic toxicities of small molecule tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The insights provided herein are based on established synthetic routes and proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and reliable synthetic pathway involves a two-step process. First is the synthesis of the precursor, 5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-one, followed by a chlorination reaction. The initial step typically involves the construction of a polysubstituted furan, which is then cyclized to form the fused pyrimidine ring. A common starting point is the reaction of benzoin with an active methylene compound like malononitrile to form a 2-amino-3-cyano-4,5-diphenylfuran intermediate, which can then be cyclized to the furo[2,3-d]pyrimidin-4(3H)-one.[1] The subsequent chlorination is most commonly achieved using phosphorus oxychloride (POCl₃).
Q2: What are the critical parameters that influence the overall yield?
A2: The overall yield is highly dependent on the successful execution of both the furo[2,3-d]pyrimidin-4(3H)-one synthesis and the subsequent chlorination. For the first step, key parameters include the choice of base, solvent, and reaction temperature to promote the initial condensation and cyclization while minimizing side product formation. In the chlorination step, the purity of the starting material, the quality and excess of POCl₃, reaction temperature, and, critically, the workup procedure are paramount to achieving a high yield.
Q3: Are there any major safety concerns I should be aware of?
A3: Yes, phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent. It reacts violently with water, releasing toxic hydrogen chloride gas. All manipulations involving POCl₃ should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn. The quenching of the reaction is highly exothermic and must be performed with extreme caution, typically by slowly adding the reaction mixture to ice.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low yield in the synthesis of 5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-one.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Incomplete reaction of benzoin and malononitrile. | Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, consider a stronger base or a higher reaction temperature. | The initial condensation is a base-catalyzed reaction. The choice of base and temperature can significantly influence the reaction rate and equilibrium position. |
| Formation of side products during cyclization. | Control the reaction temperature carefully during the cyclization step. Ensure anhydrous conditions, as the presence of water can lead to unwanted hydrolysis products. | The cyclization to form the pyrimidine ring is sensitive to reaction conditions. Elevated temperatures or the presence of nucleophiles like water can lead to alternative reaction pathways. |
| Difficulty in purifying the intermediate. | The product can often be purified by recrystallization from a suitable solvent like ethanol or acetic acid. If impurities persist, column chromatography on silica gel may be necessary. | Proper purification of the intermediate is crucial as impurities can interfere with the subsequent chlorination step, leading to a lower yield and a more complex final product mixture. |
Problem 2: Low yield or failure in the chlorination of 5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-one.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Hydrolysis of the product back to the starting material during workup. | This is a very common issue. After the reaction is complete (monitored by TLC), remove the excess POCl₃ under reduced pressure.[2] Quench the reaction by slowly adding the cooled residue to a mixture of ice and a weak base like sodium bicarbonate, maintaining a low temperature.[2][3] | The 4-chloro-furo[2,3-d]pyrimidine product is susceptible to nucleophilic attack by water, especially under acidic conditions generated during the quenching of POCl₃. Removing excess POCl₃ and neutralizing the acid with a weak base minimizes this reverse reaction.[2][3] |
| Incomplete chlorination. | Ensure the 5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-one is completely dry. Use a significant excess of freshly distilled or high-purity POCl₃. Consider adding a catalytic amount of an organic base like N,N-dimethylaniline or pyridine.[2] For very unreactive substrates, a mixture of POCl₃ and PCl₅ can be more effective.[4] | The presence of moisture will consume the POCl₃. An excess of the chlorinating agent drives the reaction to completion. The addition of a base can facilitate the reaction by activating the substrate or scavenging HCl. PCl₅ can generate a more reactive chlorinating species in situ.[4] |
| Dark-colored reaction mixture and product. | This often indicates decomposition. Reduce the reaction temperature and/or reaction time. Ensure the starting material is of high purity. | Fused heterocyclic systems can be sensitive to the harsh conditions of POCl₃ at high temperatures, leading to charring and decomposition. Milder conditions can often prevent this. |
| Product is an inseparable mixture. | If both the starting material and product are present after workup, it indicates incomplete reaction or hydrolysis. If other spots are visible on TLC, it suggests side reactions. Purification can be attempted by column chromatography, though separation can be challenging. Optimizing the reaction and workup conditions is the best approach. | Careful execution of the reaction and workup is key to obtaining a clean product. Post-reaction purification of chlorinated heterocycles can be difficult due to their similar polarities and potential for decomposition on silica gel. |
Experimental Protocols
Protocol 1: Synthesis of 5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-one
A detailed protocol for the synthesis of a related furo[2,3-d]pyrimidine scaffold involves the initial formation of a substituted furan followed by cyclization.[5] For the 5,6-diphenyl derivative, a typical procedure is as follows:
-
To a solution of benzoin (1 equivalent) and malononitrile (1 equivalent) in ethanol, add a catalytic amount of a base such as piperidine or sodium ethoxide.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated 2-amino-3-cyano-4,5-diphenylfuran by filtration.
-
Wash the solid with cold ethanol and dry.
-
The 2-amino-3-cyano-4,5-diphenylfuran is then cyclized by heating in an excess of formic acid or a mixture of formic acid and acetic anhydride.
-
After heating for several hours, the reaction mixture is cooled, and the product, 5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-one, is collected by filtration, washed with water, and dried.
Protocol 2: Chlorination of 5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-one
-
Suspend the dry 5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylaniline (optional).
-
Heat the mixture to reflux (around 110 °C) for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously add the cooled reaction residue to a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
The crude product will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile).
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
References
Overcoming solubility issues of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine in aqueous solutions
Welcome to the dedicated technical support guide for 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent aqueous solubility challenges of this compound. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure reliable and reproducible experimental outcomes.
Understanding the Challenge: Physicochemical Profile
This compound is a heterocyclic compound with a molecular structure that predisposes it to poor aqueous solubility. An analysis of its key physicochemical properties reveals why it is classified as a poorly soluble compound, likely belonging to BCS Class II (low solubility, high permeability).[1]
| Property | Predicted Value | Implication for Aqueous Solubility |
| Molecular Weight | 332.78 g/mol | Within the range for good membrane permeability.[2] |
| logP | ~5.0 - 5.5 | Indicates high lipophilicity and a strong preference for non-polar environments over water.[3][4] |
| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors limits its ability to form hydrogen bonds with water.[5][6] |
| Hydrogen Bond Acceptors | 4 | The presence of nitrogen and oxygen atoms offers some potential for hydrogen bonding with water.[5][6] |
| pKa (weak base) | ~1.5 - 2.5 | The compound is largely in its neutral, less soluble form at physiological pH (around 7.4).[7][8] |
This profile, particularly the high logP and lack of hydrogen bond donors, underscores the difficulty researchers may face in achieving desired concentrations in aqueous buffers for biological assays. This can lead to compound precipitation, inaccurate results, and poor bioavailability in preclinical studies.[9]
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound.
Diagram: Troubleshooting Workflow for Compound Precipitation
Caption: A stepwise approach to diagnosing and resolving compound precipitation.
Q1: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do first?
A1: This is a common phenomenon known as "crashing out." The first step is to verify the final concentration of DMSO in your assay. High concentrations of organic solvents can cause proteins to denature and can interfere with your assay. The final DMSO concentration should ideally be below 0.5% and not exceed 1%. If your DMSO concentration is within this range, the issue is likely that the final concentration of your compound exceeds its aqueous solubility limit.
Q2: What is the difference between kinetic and thermodynamic solubility?
A2:
-
Kinetic solubility is the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. It's a measure of how quickly a supersaturated solution forms and then precipitates.[10][11][12][13] This is often what is most relevant for in vitro assays.
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, where the dissolved and solid forms are in equilibrium.[10][11][12] This is more relevant for formulation development and predicting in vivo absorption.
Q3: Can I simply increase the DMSO concentration to keep my compound in solution?
A3: While increasing the DMSO concentration might keep the compound dissolved, it is generally not recommended. DMSO can have its own biological effects and can interfere with many assays, particularly cell-based and enzymatic assays. Always run a vehicle control with the same final DMSO concentration to assess its impact.
Experimental Protocols for Solubility Enhancement
Here we provide detailed protocols for several common and effective methods to improve the aqueous solubility of this compound.
Protocol 1: Use of Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[14][15][16]
Recommended Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol.
Step-by-Step Method:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In a separate tube, prepare a series of co-solvent/aqueous buffer mixtures (e.g., 5%, 10%, 20% v/v PEG 400 in your assay buffer).
-
Add a small volume of the DMSO stock solution to each co-solvent/buffer mixture to achieve the desired final compound concentration.
-
Vortex briefly to mix.
-
Visually inspect for any precipitation immediately and after a short incubation period (e.g., 30 minutes) at the assay temperature.
Causality: The co-solvent reduces the overall polarity of the solvent system, making it more favorable for the lipophilic this compound to remain in solution.
Protocol 2: Micellar Solubilization with Surfactants
Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[17][18][19]
Recommended Surfactants: Tween-80, Poloxamer 188 (Pluronic F-68).
Step-by-Step Method:
-
Prepare a range of surfactant concentrations in your aqueous assay buffer (e.g., 0.01%, 0.1%, 1% w/v Tween-80). Ensure these concentrations are above the CMC of the chosen surfactant.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Add the DMSO stock to the surfactant-containing buffers to reach the desired final compound concentration.
-
Mix thoroughly.
-
Observe for any signs of precipitation.
Causality: The lipophilic this compound partitions into the hydrophobic core of the surfactant micelles, effectively increasing its concentration in the aqueous phase.
Diagram: Micellar Solubilization
Caption: Hydrophobic compound partitioning into the core of a surfactant micelle.
Protocol 3: Inclusion Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic part of the molecule from the aqueous environment.[5][9][20][21][22]
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Step-by-Step Method (Kneading Method):
-
Weigh out the desired amounts of this compound and HP-β-CD (a molar ratio of 1:1 or 1:2 is a good starting point).
-
Place the powders in a mortar and pestle.
-
Add a small amount of a water/ethanol mixture (e.g., 50:50) to form a paste.
-
Knead the paste for 30-60 minutes.
-
Dry the resulting solid in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting powder is the inclusion complex, which can then be dissolved in your aqueous buffer.
Causality: The lipophilic diphenyl portion of the molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows the complex to dissolve in water.[21]
Advanced Strategies
For more challenging applications, such as in vivo studies, more advanced formulation strategies may be necessary.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[1] Upon contact with an aqueous medium, the carrier dissolves, releasing the drug as fine, often amorphous, particles with increased surface area and enhanced dissolution.[1] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).
-
Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range.[6] The increased surface area significantly enhances the dissolution rate according to the Noyes-Whitney equation. This is a high-energy process that typically requires specialized equipment like high-pressure homogenizers or media mills.
Summary of Solubility Enhancement Techniques
| Technique | Mechanism | Advantages | Considerations |
| Co-solvents | Reduces solvent polarity.[14][16] | Simple to implement for in vitro assays. | Potential for co-solvent to interfere with the assay; risk of precipitation upon further dilution. |
| Surfactants | Micellar encapsulation of the drug.[17][18] | Effective at low concentrations; can also improve wetting. | Potential for surfactant to interfere with biological assays; some surfactants can be toxic. |
| Cyclodextrins | Forms inclusion complexes.[9][20][21] | Low toxicity; can improve stability. | Can be a more complex preparation process; may not be suitable for all molecular geometries. |
| Solid Dispersions | Increases surface area and wettability; can create amorphous forms.[1] | Significant increase in dissolution rate and bioavailability. | Requires specific equipment (e.g., spray dryer, hot-melt extruder); potential for physical instability (recrystallization). |
| Nanosuspensions | Drastic increase in surface area. | Greatly enhances dissolution velocity and bioavailability. | Requires specialized high-energy equipment; potential for particle aggregation. |
References
- 1. Virtual logP On-line [ddl.unimi.it]
- 2. 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine | C6H3ClFN3 | CID 11321224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 4. Calculator Plugins : Hydrogen Bond Donor/Acceptor Plugin [scfbio-iitd.res.in:8080]
- 5. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 6. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 7. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo 3,4-d pyrimidine AldrichCPR 5334-59-8 [sigmaaldrich.com]
- 9. docs.chemaxon.com [docs.chemaxon.com]
- 10. 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine | C18H12ClN3 | CID 2049536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. acdlabs.com [acdlabs.com]
- 13. On-line Software [vcclab.org]
- 14. hub.knime.com [hub.knime.com]
- 15. HBPLUS home page [ebi.ac.uk]
- 16. H Bond Donor/Acceptor — NodePit [nodepit.com]
- 17. MoKa - pKa modelling [moldiscovery.com]
- 18. chemaxon.com [chemaxon.com]
- 19. acdlabs.com [acdlabs.com]
- 20. SimilarityLab [similaritylab.bio.ed.ac.uk]
- 21. PrologP | www.compudrug.com [compudrug.com]
- 22. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine in DMSO
Welcome to the technical support guide for 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine. This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals working with this compound, focusing on its stability in dimethyl sulfoxide (DMSO) at room temperature.
The furo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often explored for its potential as a kinase inhibitor and in other therapeutic areas. The 4-chloro substituent is a key synthetic handle, enabling further diversification through nucleophilic substitution. However, this reactivity is also the primary source of potential instability in nucleophilic solvents like DMSO, especially when trace amounts of water are present. This guide is designed to help you navigate these challenges to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound when dissolved in DMSO at room temperature?
The principal concern is the compound's susceptibility to nucleophilic aromatic substitution (SNAr). The C4 position on the pyrimidine ring is electron-deficient due to the influence of the adjacent ring nitrogens. This activates the chloro atom, making it a good leaving group. In a standard laboratory environment, two main nucleophiles can lead to degradation:
-
Water (Hydrolysis): DMSO is highly hygroscopic and readily absorbs atmospheric moisture. Trace water can act as a nucleophile, leading to the hydrolysis of the 4-chloro group to a 4-hydroxy group, forming 5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-one. This is often the most common degradation pathway. Studies have shown that the presence of water is a more significant factor in compound degradation in DMSO than oxygen[1][2].
-
DMSO Itself: While less common than hydrolysis, DMSO can participate in reactions, especially under certain conditions (e.g., elevated temperature or in the presence of catalysts)[3][4]. While direct substitution is unlikely at room temperature, it remains a theoretical possibility.
Q2: How long can I expect my this compound stock solution in DMSO to be stable at room temperature?
There is no universal timeline, as stability is highly dependent on compound concentration, the precise water content of the DMSO, and exposure to light. However, general studies on large compound libraries provide some guidance. One study found that after 3 months of storage at room temperature, the probability of observing a given compound was 92%, dropping to 83% after 6 months and 52% after one year[5][6]. Given the reactive nature of the 4-chloro substituent, it is reasonable to assume that this compound may be less stable than the average library compound. For critical applications, we strongly recommend preparing fresh solutions or verifying the purity of solutions stored at room temperature for more than 24-48 hours.
Q3: What are the ideal storage conditions for DMSO stock solutions of this compound?
To maximize the shelf-life of your compound stock, adhere to the following recommendations:
-
Long-Term Storage: Store solutions at -20°C or -80°C. For the majority of compounds, stock solutions in DMSO are stable at -20°C for up to 3 months[7].
-
Solvent Quality: Use high-purity, anhydrous DMSO to minimize water-driven hydrolysis.
-
Aliquoting: Prepare smaller aliquots for daily use to avoid repeated freeze-thaw cycles. While studies suggest many compounds are stable through multiple cycles, minimizing them is a best practice[1][8].
-
Inert Atmosphere: If possible, overlay the solution with an inert gas like argon or nitrogen before sealing to displace moisture and oxygen.
Q4: Will multiple freeze-thaw cycles affect the stability of my compound?
While aliquoting is recommended, several studies have shown that many compounds in DMSO are robust to a limited number of freeze-thaw cycles. One comprehensive study subjected compounds to 25 freeze-thaw cycles and found it did not cause significant degradation over the 7-week study period[8]. Another study showed no significant compound loss after 11 cycles[1][2]. The primary risk during thawing is the introduction of atmospheric moisture each time the vial is opened. Therefore, it is crucial to allow the vial to come to room temperature before opening to prevent condensation.
Troubleshooting Guide
Issue 1: My biological assay results are inconsistent, especially with older DMSO stock solutions.
-
Probable Cause: Compound degradation is a likely culprit. As this compound degrades, its effective concentration in the assay decreases, leading to weaker-than-expected activity and poor reproducibility. The primary degradation product, the 4-hydroxy analog, will likely have a different biological activity profile.
-
Troubleshooting Steps:
-
Prepare a fresh solution of the compound in anhydrous DMSO.
-
Run a parallel experiment comparing the activity of the freshly prepared stock against the older stock solution.
-
If the fresh stock restores the expected activity, discard the old stock.
-
Implement a policy to use solutions within a validated timeframe. For this compound class, we recommend using solutions stored at room temperature within 24 hours for maximum confidence.
-
Issue 2: I've analyzed my aged DMSO stock by LC-MS and see a new peak with a mass of [M-17] (or M-Cl+OH). What is it?
-
Probable Cause: You are observing the hydrolysis product, 5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-one. The mass change corresponds to the substitution of a chlorine atom (atomic mass ~35.5 amu) with a hydroxyl group (atomic mass ~17 amu), resulting in a net mass decrease of ~18.5 amu. In mass spectrometry, you would observe the loss of the chlorine isotope pattern and the appearance of a new peak at the expected mass for the hydroxylated compound.
-
Confirmation:
-
The hydrolysis product is more polar than the parent chloro compound. It should have a shorter retention time on a reverse-phase HPLC column.
-
Check the isotopic pattern. The characteristic M and M+2 peaks for a single chlorine atom (in an approximate 3:1 ratio) will be absent in the mass spectrum of the new peak.
-
Issue 3: My ¹H NMR spectrum of a sample stored in DMSO-d₆ shows a new set of peaks appearing over time.
-
Probable Cause: This indicates the formation of a new chemical entity, most likely the hydrolysis product. NMR is an excellent tool for monitoring stability as it provides structural information and can be made quantitative (qNMR).
-
Troubleshooting Steps:
-
Assign the peaks: Compare the new spectrum to the initial spectrum (T=0). The aromatic protons on the diphenyl groups and the furo- aza-scaffold will likely shift upon substitution at the C4 position.
-
Look for disappearance: The signals corresponding to the parent compound should decrease in integral value relative to an internal standard or the solvent peak.
-
Perform a time-course study: Acquire spectra at regular intervals (e.g., 0, 2, 8, 24 hours) to monitor the rate of degradation under your specific conditions. This provides empirical data on the compound's stability.
-
Recommended Experimental Protocols
Protocol 1: Stability Assessment by HPLC-MS
This protocol provides a quantitative method to assess the stability of this compound over time.
Methodology:
-
Stock Solution Preparation: Accurately prepare a 10 mM stock solution of the compound in high-purity, anhydrous DMSO. This is your T=0 sample stock.
-
Internal Standard (IS): Prepare a separate 10 mM stock solution of a stable, structurally unrelated compound with a similar UV chromophore to serve as an internal standard.
-
Sample Preparation (T=0):
-
In an HPLC vial, combine 10 µL of the compound stock, 10 µL of the IS stock, and 980 µL of a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Vortex thoroughly to ensure complete dissolution.
-
-
HPLC-MS Analysis (T=0):
-
Inject the prepared sample onto a reverse-phase C18 column.
-
Run a gradient method (e.g., 5% to 95% acetonitrile with 0.1% formic acid over 10 minutes).
-
Monitor via UV/DAD at a wavelength of maximum absorbance and by mass spectrometry (scanning for the expected masses of the parent compound, the hydrolysis product, and the IS).
-
Record the peak areas for the parent compound and the internal standard. Calculate the Area Ratio (Parent/IS).
-
-
Incubation: Store the master stock solution vial on the benchtop at ambient room temperature, protected from direct light.
-
Time-Point Analysis: Repeat steps 3 and 4 at subsequent time points (e.g., T=2, 8, 24, 48 hours).
-
Data Analysis:
-
For each time point, calculate the Area Ratio (Parent/IS).
-
Calculate the percentage of compound remaining at each time point using the formula: % Remaining = (Area Ratio at T=x / Area Ratio at T=0) * 100
-
Plot % Remaining versus time to visualize the degradation kinetics.
-
Protocol 2: Stability Assessment by ¹H NMR Spectroscopy
This protocol allows for direct, non-destructive monitoring of the compound in its deuterated solvent matrix.
Methodology:
-
Sample Preparation:
-
Accurately weigh ~5 mg of this compound into a clean NMR tube.
-
Add a known quantity (~5 mg) of a stable internal standard with non-overlapping proton signals (e.g., 1,3,5-trimethoxybenzene).
-
Add 0.6 mL of anhydrous DMSO-d₆.
-
Seal the NMR tube securely.
-
-
Acquisition (T=0):
-
Acquire a quantitative ¹H NMR spectrum immediately after preparation. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of interest for accurate integration.
-
Integrate a well-resolved signal from the parent compound and a signal from the internal standard. Calculate the Integral Ratio (Parent/IS).
-
-
Incubation: Keep the NMR tube at a consistent room temperature.
-
Time-Point Analysis: Re-acquire the ¹H NMR spectrum at desired time points (e.g., T=2, 8, 24, 48 hours) using the exact same acquisition parameters.
-
Data Analysis:
-
At each time point, re-integrate the same signals for the parent compound, the IS, and any new signals corresponding to degradation products.
-
Calculate the percentage of compound remaining using the formula: % Remaining = (Integral Ratio at T=x / Integral Ratio at T=0) * 100
-
Visualized Workflow and Degradation Pathway
Experimental Workflow
The following diagram outlines the general workflow for conducting a stability study.
Caption: Workflow for assessing compound stability in DMSO.
Potential Degradation Pathway
The primary degradation route at room temperature is hydrolysis via a nucleophilic aromatic substitution (SNAr) mechanism.
Caption: Primary hydrolysis pathway of the target compound.
Summary of Best Practices
| Parameter | Recommendation | Rationale |
| Solvent | Use high-purity, anhydrous DMSO (<50 ppm H₂O). | Minimizes the primary nucleophile responsible for hydrolysis[1][9]. |
| Storage Temp. | -20°C or -80°C for long-term storage. | Drastically slows degradation kinetics. |
| Room Temp. Use | Prepare fresh solutions or use within 24-48 hours. | The risk of significant degradation increases with time at RT[5][6]. |
| Handling | Aliquot stock solutions to avoid multiple freeze-thaw cycles. | Prevents repeated exposure to atmospheric moisture. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Displaces moisture and oxygen from the vial headspace. |
| Verification | Periodically check the purity of stored master stocks via LC-MS. | Ensures the integrity of starting materials for long-term projects. |
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of Furo[2,3-d]pyrimidines
Welcome to the technical support center for the synthesis of furo[2,3-d]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic scaffold, which is a key structural motif in many biologically active compounds.
Troubleshooting Guide: Common Issues and Solutions
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during the synthesis of furo[2,3-d]pyrimidines.
Issue 1: Low or No Yield of the Desired Furo[2,3-d]pyrimidine Product
Question: My reaction is resulting in a very low yield of the target furo[2,3-d]pyrimidine, or in some cases, no product at all. What are the potential causes and how can I resolve this?
Answer: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.
Possible Causes & Step-by-Step Solutions:
-
Inadequate Reaction Conditions: The chosen temperature, solvent, or catalyst may not be optimal for your specific substrates.
-
Temperature: Some cyclization reactions for furo[2,3-d]pyrimidine synthesis require elevated temperatures, sometimes as high as 90-150°C.[1][2][3] Conversely, some reactions may require cooling to prevent side product formation.[4] It is recommended to perform small-scale experiments at a range of temperatures to identify the optimum.
-
Solvent: The choice of solvent is critical. While some syntheses proceed well in aqueous media, others may require organic solvents like ethanol, DMF, or even solvent-free conditions.[2][5][6] The polarity of the solvent can significantly influence the reaction rate and yield.
-
Catalyst: While some furo[2,3-d]pyrimidine syntheses can proceed under catalyst-free conditions, others may require an acid, base, or metal catalyst.[2][7] Ensure your catalyst is active and used in the correct concentration.
-
-
Poor Quality of Starting Materials: Impurities in your starting materials can interfere with the reaction.
-
Verify the purity of your reactants using techniques like NMR or melting point analysis.
-
Ensure that your starting materials, especially sensitive ones, have been stored correctly.
-
-
Incorrect Stoichiometry: The molar ratios of your reactants are critical.
-
Carefully check your calculations and ensure the correct stoichiometry is being used. In some multi-component reactions, a slight excess of one reactant might be beneficial.[5]
-
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time, or it may have been left for too long, leading to decomposition.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing a complex mixture of products, making purification difficult and reducing the yield of the desired furo[2,3-d]pyrimidine. How can I minimize the formation of side products?
Answer: The formation of side products often indicates that the reaction conditions are not selective enough.
Possible Causes & Step-by-Step Solutions:
-
Side Reactions: Depending on the synthetic route, various side reactions can occur. For instance, in syntheses involving pyrimidine derivatives, self-condensation or reaction with the solvent can be an issue.
-
Temperature Control: Lowering the reaction temperature can often increase the selectivity of the desired reaction pathway.
-
Order of Addition: In some cases, the order in which reactants are added can influence the outcome. Try adding the most reactive species slowly to the reaction mixture.
-
-
Inappropriate Catalyst: The chosen catalyst might be promoting undesired side reactions.
-
Experiment with different catalysts. For example, a milder base or a different Lewis acid might improve selectivity.
-
-
Atmosphere Control: Some reactions are sensitive to air or moisture.
-
If your reactants or intermediates are sensitive, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my final furo[2,3-d]pyrimidine product. It is either an oil that won't crystallize or it co-elutes with impurities during chromatography. What purification strategies can I employ?
Answer: Purification challenges are common, especially with novel compounds. A multi-step approach is often necessary.
Possible Causes & Step-by-Step Solutions:
-
Product is an Oil: The product may have a low melting point or be impure, preventing crystallization.
-
Solvent Selection: Try different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent can often induce crystallization.[8]
-
Seeding: If you have a small amount of pure product, use it as a seed crystal to induce crystallization.
-
Trituration: Stirring the oil with a non-polar solvent can sometimes remove impurities and induce solidification.
-
-
Co-elution in Chromatography: The product and impurities have similar polarities.
-
Column Chromatography Optimization:
-
Preparative TLC or HPLC: For small quantities of high-purity material, these techniques can be very effective.
-
-
Persistent Colored Impurities:
-
Treating a solution of the crude product with activated charcoal can help remove colored impurities before recrystallization.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of furo[2,3-d]pyrimidines?
A1: Common starting materials often include substituted pyrimidines, such as 4-hydroxy- or 4,6-dihydroxypyrimidines, which can be reacted with various electrophiles.[9] Another popular approach involves using activated furans and constructing the pyrimidine ring onto them.[10] Multi-component reactions often utilize simpler starting materials like aldehydes, malononitrile, and barbituric acid derivatives.[11]
Q2: How do I choose the optimal reaction conditions for a new furo[2,3-d]pyrimidine derivative?
A2: When developing a synthesis for a new derivative, a good starting point is to use conditions reported for similar structures. However, optimization is often necessary. A Design of Experiments (DoE) approach can be very efficient for optimizing multiple parameters like temperature, catalyst loading, and reactant concentrations simultaneously.
Q3: Are there any "green" or environmentally friendly methods for synthesizing furo[2,3-d]pyrimidines?
A3: Yes, there is a growing interest in developing greener synthetic methods. This includes the use of water as a solvent, catalyst-free reactions, and multi-component reactions which improve atom economy.[2][11] Microwave-assisted synthesis can also be a greener alternative by reducing reaction times and energy consumption.
Experimental Protocols
Protocol 1: Synthesis of 5-Acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one
This protocol describes a common route to a key intermediate that can be further modified.[4][10]
Step 1: Synthesis of the Furan Intermediate
-
React acetylacetone with sulfuryl chloride to yield α-chloro acetylacetone.[4]
-
React the α-chloro acetylacetone with malononitrile in the presence of sodium ethoxide to form a substituted furan derivative.[4][10]
Step 2: Formation of the Furo[2,3-d]pyrimidine Ring
-
Add acetic anhydride portion-wise to the furan intermediate.
-
Heat the reaction mixture to 160°C to evaporate the solvent by distillation.
-
The resulting crystals of 5-acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one are washed with ethanol.[10]
Protocol 2: Catalyst-Free Synthesis of Furo[2,3-d]pyrimidine Derivatives in Water
This protocol is an example of a green chemistry approach.[2]
-
In a reaction vessel, combine pyrimidine-4,6-diol (1 equivalent) and the desired nitroolefin (1 equivalent) in water.
-
Heat the mixture to 90°C with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 1.5-2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the aqueous solution and can be collected by filtration.
-
Wash the solid product with cold water and dry to obtain the furo[2,3-d]pyrimidine derivative.
Data Presentation
Table 1: Optimization of Solvent for Furo[2,3-d]pyrimidine Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Water | 90 | 1.5-2 | High | [2] |
| 2 | Ethanol | Reflux | 6-10 | Good | [4][10] |
| 3 | DMF | Reflux | 4 | Moderate | [5] |
| 4 | Solvent-free | 70 | 0.75 | High | [6] |
Visualizations
General Workflow for Synthesis and Optimization
Caption: General workflow for the synthesis and optimization of furo[2,3-d]pyrimidines.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Simplified Reaction Mechanism: [3+2] Cyclization
Caption: Simplified mechanism for the [3+2] cyclization to form furo[2,3-d]pyrimidines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A potential DES catalyst for the fast and green synthesis of benzochromenopyrimidines and pyranopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting kinase inhibition assays with 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine
Welcome to the technical support center for 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during kinase inhibition assays with this compound. Our approach is rooted in explaining the causal relationships behind experimental phenomena to empower you to design robust, self-validating experiments.
The this compound belongs to a class of compounds identified as inhibitors of Lck (Lymphocyte-specific protein tyrosine kinase), a member of the Src family of kinases.[1][2] The furo[2,3-d]pyrimidine scaffold acts as a hinge-binder, mimicking the adenine ring of ATP to function as an ATP-competitive inhibitor. The diphenyl substitutions render the molecule highly hydrophobic, which is a critical factor in its experimental behavior.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: This compound is an ATP-competitive kinase inhibitor . Its core furo[2,3-d]pyrimidine structure mimics the adenine base of ATP, enabling it to bind to the ATP pocket in the kinase active site.[3] This physically blocks the binding of ATP, thereby preventing the kinase from transferring a phosphate group to its substrate. The primary known target for the 4-amino-5,6-biaryl-furo[2,3-d]pyrimidine class is the Lymphocyte-specific protein tyrosine kinase (Lck).[1][2]
Q2: My inhibitor shows no activity in my biochemical assay. What are the most common initial causes?
A2: For a highly hydrophobic compound like this, the most common reasons for apparent inactivity are related to its physical properties.
-
Poor Solubility & Precipitation: The inhibitor may be precipitating out of your aqueous assay buffer, drastically lowering its effective concentration.[4]
-
Compound Aggregation: Hydrophobic molecules can form aggregates in aqueous solutions, which can lead to non-specific inhibition or, conversely, a lack of specific, measurable activity.[5]
-
Incorrect ATP Concentration: In an ATP-competitive assay, using an ATP concentration that is too high can make it difficult for the inhibitor to compete, leading to an artificially high IC50 value or apparent inactivity.[6]
Q3: What is a reasonable starting concentration range for this inhibitor in my assays?
A3: Without prior IC50 data for your specific kinase, a broad concentration range is recommended for initial experiments. A typical starting point for a novel inhibitor would be a 10-point, 1:3 serial dilution starting from a high concentration of 10 µM down to the low nanomolar range.[7] This wide range helps to capture the full dose-response curve and determine an approximate IC50.
Q4: How should I prepare my stock solution of this compound?
A4: Due to its hydrophobicity, the compound should be dissolved in 100% anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mM).[8] This stock should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[4]
Q5: What are the potential off-target kinases for this inhibitor?
A5: The furo[2,3-d]pyrimidine scaffold targets the highly conserved ATP binding site of kinases.[3] Therefore, off-target activity is possible, particularly against kinases that are structurally similar to the primary target, Lck. This includes other members of the Src family kinases (e.g., Src, Fyn, Lyn).[9] Comprehensive characterization requires kinome-wide profiling to determine the inhibitor's selectivity.[3]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific issues you may encounter.
Problem 1: Compound Precipitation or Assay Variability
You observe cloudiness in your assay wells after adding the inhibitor, or you see poor reproducibility and inconsistent results between replicates.
Causality: The diphenyl substitutions make this compound highly hydrophobic. When a concentrated DMSO stock is diluted into an aqueous assay buffer, the compound's concentration can exceed its solubility limit, causing it to precipitate.[8] This leads to a lower-than-expected effective concentration in solution and high variability.
Troubleshooting Workflow: Solubility & Aggregation
Caption: Workflow for addressing compound solubility issues.
Solutions & Protocols
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed 0.5% (v/v).[8] While many enzymes can tolerate up to 1%, higher concentrations can directly affect enzyme activity and increase the risk of compound precipitation.[10][11] Some tyrosine kinases can even be activated by higher DMSO concentrations.[12]
-
Incorporate a Detergent: For hydrophobic compounds, adding a small amount of a non-ionic detergent to the assay buffer can prevent aggregation and improve solubility.[7]
-
Recommendation: Supplement your kinase assay buffer with 0.01% (v/v) Triton X-100 or Tween-20.[13] This is often sufficient to keep aggregating compounds in solution without denaturing the kinase.
-
-
Protocol: Testing for Compound Aggregation This protocol helps determine if your compound is a promiscuous inhibitor due to aggregation.[13]
-
Perform your standard kinase inhibition assay with a concentration of your inhibitor that gives significant inhibition (e.g., the apparent IC80-90).
-
Run a parallel assay under identical conditions, but with the assay buffer supplemented with 0.01% Triton X-100 .
-
Interpretation:
-
If the inhibition is significantly reduced in the presence of the detergent, your compound is likely forming aggregates that cause non-specific inhibition.[13]
-
If the inhibition level remains unchanged , the inhibition is likely due to a specific, on-target interaction.
-
-
Problem 2: Steep or Non-Sigmoidal Dose-Response Curve
Your IC50 curve is unusually steep (Hill slope >> 1.5) or does not follow a standard sigmoidal shape.
Causality: Steep dose-response curves are often an artifact of compound aggregation.[14] As the inhibitor concentration increases, it reaches a "critical aggregation concentration" where it rapidly forms aggregates that sequester and inhibit the enzyme, leading to a sharp drop in activity over a very narrow concentration range.
Solutions
-
Re-run the Assay with Detergent: As detailed in Problem 1, the inclusion of 0.01% Triton X-100 can disrupt aggregate formation. If the dose-response curve normalizes to a standard sigmoidal shape (Hill slope ≈ 1) in the presence of detergent, aggregation was the likely cause.
-
Check for Stoichiometric Inhibition: Steep curves can also occur if the enzyme concentration is high relative to the inhibitor's Kd, leading to stoichiometric inhibition.[14] Ensure your enzyme concentration is in the low nanomolar range and well below the expected IC50 of the inhibitor.
Problem 3: Discrepancy Between Biochemical and Cellular Potency
The inhibitor shows high potency in your biochemical (enzymatic) assay but is much less potent or inactive in your cell-based assay.
Causality: This is a common challenge in drug discovery and can be attributed to several factors:
-
Poor Cell Permeability: The hydrophobic nature of the compound does not guarantee it will efficiently cross the cell membrane to reach its intracellular target.
-
High Intracellular ATP: The concentration of ATP inside a cell (1-10 mM) is much higher than what is typically used in biochemical assays (1-100 µM). This high level of the natural substrate makes it much harder for an ATP-competitive inhibitor to bind its target.[15]
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Compound Instability: The inhibitor may be rapidly metabolized by the cell into an inactive form.[6]
Troubleshooting Workflow: Bridging the Biochemical-Cellular Gap
Caption: Systematic approach to troubleshooting low cellular potency.
Solutions & Protocols
-
Verify Target Pathway Activation: First, confirm that the Lck signaling pathway is active in your chosen cell line. For example, in Jurkat T-cells, you can stimulate the T-cell receptor (TCR) to induce Lck autophosphorylation.
-
Optimize Incubation Time and Concentration: Cellular effects can be time-dependent. Perform a time-course experiment (e.g., 1, 6, 24 hours) in addition to a dose-response experiment to find the optimal conditions to observe an effect.[6]
-
Protocol: Cellular Assay - Western Blot for Downstream Signaling This protocol assesses the functional inhibition of Lck by measuring the phosphorylation of a downstream target.
-
Cell Culture & Treatment: Plate your cells (e.g., Jurkat cells) at an appropriate density. The next day, pre-treat the cells with a range of concentrations of this compound (and a DMSO vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the cells to activate the Lck pathway (e.g., using anti-CD3/CD28 antibodies) for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody against a phosphorylated downstream target of Lck (e.g., phospho-ZAP70, phospho-SLP-76) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane for total Lck and a loading control (e.g., GAPDH or β-actin) to ensure equal loading and that the inhibitor is not causing protein degradation.
-
-
Interpretation: A dose-dependent decrease in the phosphorylation of the downstream target indicates successful inhibition of Lck in a cellular context.
-
Data Presentation & Protocols
Table 1: Recommended Assay Parameters
| Parameter | Biochemical Assay | Cellular Assay | Rationale |
| Compound Solvent | 100% DMSO | 100% DMSO | Ensures complete dissolution of the hydrophobic compound.[8] |
| Final DMSO Conc. | ≤0.5% (v/v) | ≤0.1% (v/v) | High DMSO is toxic to cells and can alter enzyme activity.[10] |
| ATP Concentration | At or near Km of Kinase | N/A (Endogenous) | Mimics physiological competition for ATP-competitive inhibitors. |
| Buffer Additive | 0.01% Triton X-100 | N/A | Prevents aggregation of hydrophobic compounds in aqueous buffer.[13] |
| Positive Control | Staurosporine or known Lck inhibitor | Known Lck inhibitor | Validates that the assay system can detect inhibition. |
| Negative Control | DMSO Vehicle | DMSO Vehicle | Controls for solvent effects on the assay.[6] |
Experimental Protocol: In Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol describes a method for determining the IC50 value of this compound using a generic luminescence-based assay that measures ADP production (e.g., ADP-Glo™).
Materials
-
Recombinant Lck Kinase
-
Kinase Substrate (e.g., a generic tyrosine kinase peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 0.01% Triton X-100)
-
This compound in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
Procedure
-
Compound Preparation: Prepare a 1:3 serial dilution of the inhibitor in 100% DMSO. This will be your 100x concentrated plate.
-
Assay Setup:
-
Add 2.5 µL of kinase assay buffer to each well.
-
Transfer 0.5 µL of your serially diluted inhibitor (or DMSO control) from the 100x plate to the assay plate.
-
Add 2 µL of Lck kinase diluted in assay buffer.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of a substrate/ATP mixture (prepared in assay buffer) to each well to start the reaction.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Plot the signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter variable slope non-linear regression model to determine the IC50 value.[16]
-
References
- 1. Research Portal [scholarworks.brandeis.edu]
- 2. Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. graphpad.com [graphpad.com]
Minimizing off-target effects of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine in cell-based assays
A Researcher's Guide to Minimizing Off-Target Effects in Cell-Based Assays
Welcome to the technical support center for 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective use of this compound in cell-based assays, with a focus on identifying and mitigating potential off-target effects. As a Senior Application Scientist, my goal is to equip you with the knowledge to generate reliable and reproducible data.
The furo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized for the development of kinase inhibitors.[1] While potent, the inherent nature of targeting ATP-binding sites on kinases can lead to off-target activities, as this binding pocket is conserved across the kinome.[2][3] This guide will provide a structured approach to understanding and addressing these challenges.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a compound interacts with proteins other than its intended therapeutic target, leading to unintended biological consequences.[4] For a furo[2,3-d]pyrimidine-based compound, which likely targets kinase activity, off-target effects can confound experimental results, leading to misinterpretation of its mechanism of action and potential cellular toxicity.[1][4] Minimizing these effects is critical for validating the compound's utility as a specific molecular probe or a therapeutic lead.
Q2: I'm observing unexpected cellular phenotypes. How can I determine if these are due to off-target effects?
Several experimental strategies can help you dissect on-target versus off-target effects:
-
Phenotypic Comparison: Compare the cellular phenotype induced by the compound with the phenotype resulting from genetic knockdown (e.g., siRNA or CRISPR) of the intended target. Discrepancies may point towards off-target activity.[4]
-
Use of a Structurally Related Inactive Control: A close structural analog of this compound that is inactive against the primary target should not produce the same cellular effects. If it does, this is a strong indicator of off-target effects.[4]
-
Dose-Response Analysis: Off-target effects often manifest at higher concentrations. A steep and saturable dose-response curve for the desired on-target effect is ideal.[4]
-
Target Engagement Assays: Confirm that the compound binds to its intended target at the concentrations where the cellular effect is observed.[4]
Q3: What is the first step I should take to minimize off-target effects in my experiments?
The most critical first step is to establish a clear dose-response relationship and determine the optimal concentration range for your specific cell line and assay. This involves performing a careful dose-response curve to identify the lowest effective concentration that elicits the desired on-target phenotype, while minimizing non-specific toxicity.
Troubleshooting Guide
This section addresses common issues encountered during cell-based assays with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High Cell Death at Expected Efficacious Concentrations | 1. Compound cytotoxicity due to off-target effects. 2. Compound instability in culture medium leading to toxic byproducts. 3. The cell line is particularly sensitive to off-target effects. | 1. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the cytotoxic concentration range.[4] 2. Test the compound's stability in your cell culture medium over the time course of the experiment.[4] 3. Use a lower concentration of the compound and/or a shorter incubation time. 4. Test the compound in a different cell line to assess if the cytotoxicity is cell-type specific. |
| Inconsistent or Non-Reproducible Results | 1. Variability in cell health and passage number. 2. Compound precipitation due to poor solubility. 3. Inconsistent compound preparation and handling. | 1. Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase.[4] 2. Visually inspect for compound precipitation in your stock and working solutions. If solubility is an issue, consider using a different solvent or formulation.[5] 3. Prepare fresh dilutions of the compound for each experiment from a well-characterized stock solution. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[6][7] |
| Observed Phenotype Does Not Match Known Target Biology | 1. The compound has significant off-target activity. 2. The intended target is not the primary driver of the observed phenotype in your cell model. 3. The compound is acting through a different mechanism than anticipated. | 1. Perform a kinase selectivity profile to identify other potential targets. 2. Validate the target's expression and importance in your cell line using techniques like Western blotting or qPCR.[4] 3. Consider using an orthogonal approach, such as genetic knockdown of the target, to confirm the phenotype.[4] |
Experimental Protocols & Workflows
Protocol 1: Determining Optimal Compound Concentration via Dose-Response "Kill Curve"
This protocol helps establish the optimal concentration range of this compound for your experiments by identifying the minimum concentration that effectively inhibits cell viability.
Objective: To determine the IC50 (half-maximal inhibitory concentration) and the minimum effective concentration of the compound.
Materials:
-
Your cell line of interest
-
This compound
-
Complete growth medium
-
96-well clear-bottom tissue culture plates
-
Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)
-
Multichannel pipette
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density to ensure they are in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.[6]
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in complete growth medium. A wide concentration range is recommended for the initial experiment (e.g., 100 µM to 1 nM).[8] Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration).[6]
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions and vehicle control to the appropriate wells. It is recommended to perform each concentration in triplicate.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).[6]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the signal (absorbance or fluorescence) using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and no-cell control (0% viability). Plot the normalized response versus the log of the compound concentration and fit a sigmoidal dose-response curve using a non-linear regression model to determine the IC50.[9]
Workflow for Investigating Off-Target Effects
This workflow provides a systematic approach to characterizing the selectivity of this compound.
Caption: A logical workflow for investigating potential off-target effects.
Protocol 2: Kinase Selectivity Profiling
Objective: To identify the spectrum of kinases inhibited by this compound.
Recommendation: It is highly recommended to utilize a commercial kinase profiling service. These services offer broad panels of purified kinases and standardized assay conditions, providing a comprehensive and unbiased assessment of your compound's selectivity.
General Procedure for Commercial Services:
-
Compound Submission: Provide a high-quality sample of your compound at a specified concentration and volume.
-
Screening: The service will typically perform an initial screen at a single high concentration (e.g., 1 µM or 10 µM) against a large panel of kinases.[2]
-
Data Analysis: The results are usually reported as the percent inhibition for each kinase. A common threshold for a significant "hit" is >50% inhibition.
-
Follow-up: For significant off-target hits, you can request IC50 determination to quantify the potency of inhibition.
In-house Alternative (using a universal kinase assay platform like ADP-Glo™):
-
Assay Setup: For each kinase of interest, set up a reaction containing the kinase, its specific substrate, and ATP.
-
Compound Addition: Add this compound at various concentrations.
-
Kinase Reaction: Incubate to allow for the enzymatic reaction to proceed.
-
ADP Detection: Use a detection reagent that measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 for each kinase.
Understanding Signaling Pathways
Off-target effects can be better understood in the context of cellular signaling pathways. For instance, if this compound is designed to inhibit a specific kinase in the EGFR pathway, but also inhibits a kinase in the PI3K/AKT pathway, this could lead to complex and unexpected cellular responses.
Caption: Example of on-target vs. potential off-target pathway inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Technical Support Center: Purification of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine
Welcome to the technical support center for the purification of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining this compound in high purity. The following content is structured in a question-and-answer format to directly address common challenges encountered during the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Question 1: After synthesis, my crude product shows multiple spots on the Thin Layer Chromatography (TLC) plate. What are the likely impurities and how can I remove them?
Answer:
Multiple spots on a TLC plate indicate the presence of impurities, which can originate from unreacted starting materials, reagents, or byproducts of the reaction. For the synthesis of furo[2,3-d]pyrimidine derivatives, common impurities may include unreacted pyrimidine precursors or byproducts from side reactions.[1][2]
Initial Assessment:
-
Starting Materials: One or more spots could correspond to your starting materials. Run TLCs with your starting materials alongside the crude product to identify these.
-
Byproducts: Furo[2,3-d]pyrimidine synthesis can sometimes yield isomeric byproducts or products of incomplete cyclization.[3]
Recommended Purification Strategies:
-
Flash Column Chromatography: This is the most effective method for separating compounds with different polarities.
-
Solvent System Selection: A good starting point for solvent system selection is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A common starting ratio is 9:1 (Hexane:Ethyl Acetate), gradually increasing the polarity.
-
Step-by-Step Protocol:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the chromatography eluent).
-
Adsorb the dissolved product onto a small amount of silica gel.
-
Dry the silica with the adsorbed product and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
-
-
Recrystallization: If the crude product is mostly the desired compound with minor impurities, recrystallization can be a highly effective purification method.[4]
-
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of heterocyclic compounds include ethanol, methanol, isopropanol, or mixtures like ethanol/water.[5]
-
Step-by-Step Protocol:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Question 2: My yield of pure this compound is consistently low after purification. What could be the reasons and how can I improve it?
Answer:
Low yield can be attributed to several factors, from an incomplete reaction to losses during the purification process.
Potential Causes and Solutions:
-
Incomplete Reaction: If the reaction has not gone to completion, a significant portion of your crude product will be starting materials, leading to a low yield of the desired product.
-
Solution: Monitor the reaction progress using TLC. If the reaction is stalling, consider extending the reaction time or slightly increasing the temperature.
-
-
Losses During Extraction: The product may be partially soluble in the aqueous phase during workup.
-
Solution: Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product from the aqueous layer.
-
-
Losses During Chromatography:
-
Improper Solvent System: If the solvent system is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute from the column at all.
-
Solution: Optimize the solvent system using TLC before running the column. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Product Adsorption: The compound might be irreversibly adsorbing to the silica gel.
-
Solution: If you suspect strong adsorption, you can try using a different stationary phase like alumina or a less acidic grade of silica gel.
-
-
Losses During Recrystallization:
-
Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a low recovery of crystals upon cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for initial purification of crude this compound?
A1: For initial purification, flash column chromatography is generally recommended, especially when dealing with a mixture of components with varying polarities. This technique allows for the separation of the target compound from unreacted starting materials and byproducts.[6]
Q2: What are suitable solvent systems for column chromatography of this compound?
A2: The choice of solvent system depends on the specific impurities present. However, a good starting point is a gradient elution with a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate.
| Solvent System (Hexane:Ethyl Acetate) | Typical Application |
| 95:5 to 90:10 | Eluting non-polar impurities. |
| 85:15 to 70:30 | Eluting the target this compound. |
| 60:40 and more polar | Eluting more polar byproducts. |
Q3: Can I use recrystallization as the sole purification method?
A3: Recrystallization can be used as the sole purification method if the crude product is of relatively high purity (e.g., >90%). It is particularly effective at removing small amounts of impurities. For cruder mixtures, it is often best to first perform column chromatography followed by recrystallization of the resulting solid to obtain a highly pure product.[1]
Q4: How can I confirm the purity of my final product?
A4: The purity of the final product should be confirmed by multiple analytical techniques:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point range is characteristic of a pure compound.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any proton or carbon-containing impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Q5: What are some common safety precautions when handling this compound and the solvents used for its purification?
A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The chlorinated pyrimidine core can be toxic.[7] The organic solvents used for chromatography and recrystallization are flammable and can be harmful if inhaled or in contact with skin. Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Purification Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing degradation of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine during storage
Welcome to the dedicated technical support center for 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. As a key intermediate in the synthesis of novel kinase inhibitors and other therapeutics, maintaining its purity is paramount for reproducible and reliable experimental outcomes.[1][2][3][4][5]
This document provides in-depth, experience-driven guidance on preventing, identifying, and troubleshooting degradation during storage and handling.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the stability and handling of this compound.
Q1: What are the primary causes of degradation for this compound?
A1: Based on the chemistry of its scaffold, this compound is susceptible to two main degradation pathways:
-
Hydrolysis: The chloro group at the C4 position is the most reactive site.[6] It is an electrophilic center, making it susceptible to nucleophilic attack by water. This reaction typically results in the formation of the corresponding 4-hydroxy derivative, 5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-one, and hydrochloric acid (HCl). The generated HCl can further catalyze degradation.
-
Photodegradation: Fused heterocyclic systems, particularly those containing pyrimidine, can be sensitive to light, especially UV radiation.[7] Light exposure can induce complex photochemical reactions, leading to the formation of various impurities and a decrease in potency.
Q2: What are the ideal short-term and long-term storage conditions?
A2: To mitigate degradation risks, strict adherence to proper storage protocols is essential.[8][9][10]
| Storage Condition | Recommendation | Rationale |
| Temperature | Long-Term: ≤ -20°C; Short-Term (days): 2-8°C | Low temperatures significantly slow down the rate of chemical reactions, including hydrolysis.[10] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Displacing air with an inert gas minimizes exposure to ambient moisture, which is the primary driver of hydrolysis. |
| Light | Store in an amber vial or a container wrapped in aluminum foil. | Protects the compound from light-induced degradation.[8] |
| Container | Tightly sealed glass vial with a PTFE-lined cap. | Prevents moisture ingress and ensures the container material is inert. |
Q3: The compound has turned slightly yellow/brown. Is it still usable?
A3: A color change often indicates the formation of degradation products. While a slight discoloration may not render the compound completely unusable for all applications, it is a clear sign of impurity. It is strongly recommended to re-analyze the purity of the material using a suitable analytical method like HPLC or LC-MS before proceeding with any critical experiments. For quantitative studies or in vivo work, using a discolored compound without re-purification is not advised.
Q4: Can I store the compound in a solution?
A4: Storing this compound in solution is generally not recommended for long periods. Protic solvents (like methanol or ethanol) can participate in nucleophilic substitution, replacing the chloro group. Even in aprotic solvents like DMSO, residual water can cause hydrolysis. If you must store a solution, use anhydrous aprotic solvent, store at -80°C, and use it as quickly as possible. Prepare fresh solutions for each experiment for best results.
Part 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common degradation-related issues.
Issue 1: Unexpected or Poor Results in Subsequent Reactions
-
Symptom: A downstream reaction (e.g., a Suzuki coupling or a nucleophilic substitution) that previously worked well is now failing or giving low yields.
-
Potential Cause: The starting material, this compound, has likely degraded, reducing the concentration of the active reactant. The primary culprit is often hydrolysis to the 4-hydroxy derivative, which is unreactive under conditions intended for the chloro-compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reaction failures.
Issue 2: Appearance of New Spots on TLC or Peaks in HPLC/LC-MS
-
Symptom: Analytical check of the stored compound shows one or more new peaks/spots that were not present in the initial analysis.
-
Potential Cause: Degradation has occurred. The properties of the new peaks can provide clues to the degradation mechanism.
-
Identification and Resolution:
| Observation | Likely Degradation Product | Confirmation Method | Corrective Action |
| New, more polar spot on TLC (lower Rf) | 5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-one (from hydrolysis) | LC-MS: Look for a peak with a mass corresponding to [M-Cl+OH]. | Repurify the bulk material using silica gel column chromatography. Ensure future storage is strictly anhydrous and under inert gas. |
| Multiple new, small peaks in HPLC | Products of photodegradation or acid-catalyzed decomposition | LC-MS/MS for fragmentation analysis. ¹H NMR may show complex aromatic signals. | Discard the degraded batch. Review storage protocols to ensure complete protection from light and moisture. |
Part 3: Experimental Protocols
These protocols provide step-by-step methodologies for assessing the stability and purity of your compound.
Protocol 1: HPLC Method for Purity Assessment
This stability-indicating method is designed to separate the parent compound from its most common hydrolytic degradant.
-
Instrumentation:
-
HPLC system with UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 60% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of acetonitrile to make a 1 mg/mL stock solution.
-
Dilute 1:10 in a 50:50 mixture of acetonitrile and water for analysis.
-
-
Analysis:
-
The parent compound will be a sharp, late-eluting peak. The hydrolyzed product, being more polar, will have a shorter retention time. Purity is calculated based on the area percentage of the main peak.
-
Protocol 2: Forced Degradation Study (Hydrolytic Stability)
This protocol helps to understand the compound's susceptibility to hydrolysis under accelerated conditions.[7]
-
Prepare Solutions:
-
Acidic: Dissolve 1 mg of the compound in 1 mL of acetonitrile, then add 1 mL of 0.1 M HCl.
-
Basic: Dissolve 1 mg of the compound in 1 mL of acetonitrile, then add 1 mL of 0.1 M NaOH.
-
Neutral: Dissolve 1 mg of the compound in 1 mL of acetonitrile, then add 1 mL of HPLC-grade water.
-
-
Incubation:
-
Store all three solutions at 60°C.
-
Take aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the acidic and basic aliquots with an equimolar amount of base or acid, respectively, to quench the reaction.
-
-
Analysis:
-
Analyze all samples by the HPLC method described in Protocol 1.
-
Compare the peak area of the parent compound over time to determine the rate of degradation under each condition.
-
Caption: Workflow for a forced hydrolytic degradation study.
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. imtm.cz [imtm.cz]
- 5. researchgate.net [researchgate.net]
- 6. srinichem.com [srinichem.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. suanfarma.com [suanfarma.com]
- 9. GDP-compliant Storage of APIs: What needs to be considered? - ECA Academy [gmp-compliance.org]
- 10. susupport.com [susupport.com]
Technical Support Center: Enhancing the Bioavailability of Furo[2,3-d]pyrimidine Derivatives for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with furo[2,3-d]pyrimidine derivatives. This guide is designed to provide practical, in-depth solutions to a critical challenge in the preclinical development of this promising class of compounds: overcoming poor oral bioavailability. Furo[2,3-d]pyrimidines, due to their structural similarity to purines, are potent inhibitors of various protein kinases and show significant potential in oncology and other therapeutic areas.[1][2] However, their often rigid, planar structure contributes to low aqueous solubility and high crystallinity, creating significant hurdles for achieving adequate systemic exposure in in vivo studies.[3][4]
This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and design robust formulation strategies.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions encountered when working with furo[2,3-d]pyrimidine derivatives.
Q1: My potent furo[2,3-d]pyrimidine kinase inhibitor shows excellent in vitro activity but fails in animal models. What are the likely reasons for this discrepancy?
A1: This is a classic and frequent challenge in drug discovery. The primary reasons for this in vitro to in vivo disconnect often stem from poor pharmacokinetic properties, collectively leading to low oral bioavailability. For the furo[2,3-d]pyrimidine scaffold, this typically breaks down into three main issues:
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Low Aqueous Solubility: These compounds are often highly crystalline and hydrophobic, making them difficult to dissolve in the aqueous environment of the gastrointestinal (GI) tract. Dissolution is a prerequisite for absorption.[4]
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Low Intestinal Permeability: Even if the compound dissolves, it may not efficiently pass through the intestinal wall to enter the bloodstream. This can be due to its physicochemical properties or because it is a substrate for efflux transporters (like P-glycoprotein) that actively pump the drug back into the GI lumen.
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High First-Pass Metabolism: Before reaching systemic circulation, the compound must pass through the gut wall and the liver, both of which are rich in metabolic enzymes (e.g., Cytochrome P450s). If the compound is rapidly metabolized at these sites, its concentration in the bloodstream will be significantly reduced.[4][5]
Q2: What is the essential first panel of in vitro assays I should run to diagnose the specific cause of poor bioavailability?
A2: To avoid unnecessary animal studies and to rationally design a solution, a core set of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is critical. This panel will help you identify the primary bottleneck:
-
Kinetic Solubility Assay: This measures the solubility of your compound in a buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline) and is a direct indicator of the dissolution challenge.[4]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human intestinal cells to predict intestinal permeability and identify if the compound is subject to active efflux.[4]
-
Liver Microsomal Stability Assay: This assay evaluates how quickly your compound is metabolized by the major drug-metabolizing enzymes found in the liver, giving a clear indication of its susceptibility to first-pass metabolism.[4][5]
Q3: What are the principal strategies I can use to improve the oral bioavailability of my lead compound?
A3: Broadly, the strategies are divided into two categories: formulation development and chemical modification.
-
Formulation Strategies: These approaches focus on improving the delivery of the existing molecule. Common techniques include particle size reduction to increase surface area (nanosuspensions), creating amorphous solid dispersions to enhance solubility, using lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) to improve both solubility and absorption, and complexation with cyclodextrins.[4][6][7][8]
-
Chemical Modification: This involves altering the molecule's structure. A key strategy is creating a prodrug , where a cleavable promoiety is attached to improve solubility or permeability, which is later removed in vivo to release the active drug.[4] Another approach is to identify and block sites of metabolism ("soft spots") on the molecule.[5]
Q4: Should I focus on formulation or chemical modification to solve my bioavailability problem?
A4: The choice depends on your project's stage and goals. For initial in vivo proof-of-concept or toxicology studies, formulation is typically the faster and more resource-efficient path .[9] It allows you to assess the therapeutic potential of the core molecule without investing in extensive medicinal chemistry. Chemical modification is a more involved, long-term strategy best suited for the lead optimization phase, where the goal is to create a new chemical entity with inherently superior drug-like properties.
Troubleshooting Guide & Experimental Protocols
This section provides detailed, step-by-step guidance for diagnosing and solving specific bioavailability challenges.
Issue 1: Critical Low Aqueous Solubility
Symptom: Your compound immediately precipitates when added to aqueous buffers for in vitro assays, or you observe inconsistent results in solubility tests.[4] This is a strong indicator that dissolution in the GI tract will be the rate-limiting step for absorption.
Diagnostic Workflow:
Caption: Initial diagnostic workflow for bioavailability issues.
Causality: The dissolution rate of a drug is described by the Noyes-Whitney equation, which shows that the rate is directly proportional to the surface area of the drug particles.[10] By reducing the particle size from micrometers to nanometers, the surface area is dramatically increased, leading to a faster dissolution rate. This is particularly effective for Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability).[7][11]
Experimental Protocol: Nanosuspension Preparation via High-Pressure Homogenization
This protocol is a robust method for creating stable nanosuspensions.
-
Preparation of Pre-suspension:
-
Disperse 1% (w/v) of the furo[2,3-d]pyrimidine compound in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Hydroxypropyl Methylcellulose - HPMC) and a surfactant (e.g., 0.2% w/v Polysorbate 80).
-
Stir the mixture with a high-shear mixer for 30 minutes to ensure uniform wetting and dispersion of the particles.
-
-
High-Pressure Homogenization (HPH):
-
Process the pre-suspension through a high-pressure homogenizer.[12]
-
Set the pressure to approximately 1500 bar.
-
Run the suspension through 20-30 homogenization cycles. It is crucial to maintain the temperature below a level that could cause compound degradation by using a cooling system.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). The target is a mean particle size < 200 nm with a PDI < 0.3 for a homogenous suspension.
-
Assess the zeta potential to predict the physical stability of the nanosuspension. A value of ±30 mV is generally considered stable.
-
Confirm the absence of crystalline changes using Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).
-
Causality: Crystalline solids have a highly ordered structure (crystal lattice) that requires a significant amount of energy to break, resulting in low solubility. An amorphous solid lacks this long-range order and exists in a higher energy state, which significantly increases its apparent solubility and dissolution rate.[10] Solid dispersions molecularly disperse the drug within a hydrophilic polymer matrix, preventing recrystallization and maintaining the amorphous state.[13][14]
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Solvent Selection: Identify a common volatile solvent (e.g., methanol, acetone, or a mixture) that can fully dissolve both the furo[2,3-d]pyrimidine derivative and the chosen polymer (e.g., Polyvinylpyrrolidone K-30, PVP K-30).[15]
-
Dissolution: Prepare a solution by dissolving the drug and polymer in the selected solvent. A common starting drug-to-polymer ratio is 1:4 (w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). This should be done until a thin, dry film is formed on the flask wall.
-
Final Drying: Scrape the solid material from the flask and dry it further in a vacuum oven for 24 hours to remove any residual solvent.
-
Processing: Gently grind the resulting solid dispersion into a fine powder using a mortar and pestle.
-
Characterization:
-
Perform an in vitro dissolution study comparing the solid dispersion to the pure crystalline drug.
-
Use DSC and XRPD to confirm the amorphous nature of the drug within the polymer matrix (absence of a sharp melting peak for the drug).
-
Use Fourier-Transform Infrared (FTIR) spectroscopy to check for any chemical interactions between the drug and the polymer.[14]
-
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can encapsulate a poorly soluble drug molecule (the "guest") within their cavity, forming an inclusion complex.[6] This complex shields the hydrophobic drug from the aqueous environment, significantly increasing its apparent solubility and dissolution.[17][18]
Experimental Protocol: Preparation of an Inclusion Complex via the Kneading Method
-
Selection of Cyclodextrin: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[16]
-
Molar Ratio: Determine the molar ratio of drug to cyclodextrin. A 1:1 molar ratio is a typical starting point.[18]
-
Kneading Process:
-
Place the cyclodextrin in a mortar and add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol in water) to form a paste.
-
Add the furo[2,3-d]pyrimidine derivative to the paste.
-
Knead the mixture thoroughly for 45-60 minutes, adding more of the hydro-alcoholic solution as needed to maintain a consistent paste-like texture.
-
-
Drying and Sieving: Dry the resulting product in an oven at 50°C until a constant weight is achieved. Pass the dried complex through a fine sieve to obtain a uniform powder.
-
Characterization:
-
Conduct a phase-solubility study as described by Higuchi and Connors to determine the complexation efficiency and binding constant.[19]
-
Confirm complex formation using DSC, XRPD, and FTIR.
-
| Strategy | Mechanism | Typical Fold Solubility Increase | Key Considerations |
| Nanosuspension | Increases surface area for dissolution[11] | 5 to 50-fold | Requires specialized equipment (homogenizer); physical stability (aggregation) must be monitored. |
| Solid Dispersion | Converts crystalline drug to a high-energy amorphous state[10] | 10 to >100-fold | Risk of recrystallization over time (physical instability); requires careful polymer selection.[13] |
| Cyclodextrin Complex | Encapsulates hydrophobic drug in a hydrophilic shell[17] | 5 to >100-fold | Stoichiometry and binding affinity are critical; may not be suitable for very large molecules.[20] |
Issue 2: High First-Pass Metabolism
Symptom: Your compound is adequately soluble and permeable but still exhibits low oral bioavailability. In vitro data shows rapid disappearance in a liver microsomal stability assay.[5]
Diagnostic Workflow:
Caption: Decision process for addressing high metabolic clearance.
Experimental Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes
This assay is fundamental for identifying metabolic liabilities.
-
Reagent Preparation:
-
Prepare a stock solution of your test compound (e.g., 10 mM in DMSO).
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a working solution of HLM in phosphate buffer (pH 7.4). A typical protein concentration is 0.5-1.0 mg/mL.
-
Prepare a stock solution of the NADPH regenerating system (cofactor required for CYP450 enzyme activity).
-
-
Incubation:
-
Pre-warm the HLM solution at 37°C for 5 minutes in a shaking water bath.
-
Initiate the reaction by adding a small volume of your compound's stock solution to the HLM. The final substrate concentration is typically 1 µM, and the final DMSO concentration should be < 0.5%.
-
Immediately add the NADPH regenerating system to start the enzymatic reaction.
-
Incubate at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. This stops the enzymes and precipitates the proteins.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.[4]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of this line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693 / k. A short half-life (< 30 minutes) indicates high metabolic clearance.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. ijpbr.in [ijpbr.in]
- 13. Formulation development of solid dispersion of furosemide [wisdomlib.org]
- 14. Development and Characterization of Solid Dispersion for Dissolution Improvement of Furosemide by Cogrinding Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. researchgate.net [researchgate.net]
- 19. chemicaljournals.com [chemicaljournals.com]
- 20. The utility of cyclodextrins for enhancing oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Furo[2,3-d]pyrimidine-Based Compounds and Other Potent FLT3 Inhibitors in Acute Myeloid Leukemia
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of FLT3 in Acute Myeloid Leukemia
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] In up to one-third of patients with Acute Myeloid Leukemia (AML), the FLT3 gene is mutated, leading to constitutive, ligand-independent activation of the kinase.[2][3] These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), are associated with a poor prognosis, making FLT3 a critical therapeutic target.[4][5] The constitutive activation of FLT3 drives uncontrolled cell growth and survival through downstream signaling pathways, including PI3K/AKT, RAS/MAPK, and STAT5.[1][4] This has spurred the development of numerous small-molecule FLT3 inhibitors.
This guide provides a comparative overview of a promising class of FLT3 inhibitors based on the furo[2,3-d]pyrimidine scaffold, with a focus on 5,6-diphenyl substituted analogs, and contrasts their performance with established clinical and preclinical FLT3 inhibitors. While specific experimental data for 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine is not publicly available, recent research on structurally related compounds provides a strong basis for understanding the potential of this chemical series.
The Furo[2,3-d]pyrimidine Scaffold: A New Frontier in FLT3 Inhibition
The furo[2,3-d]pyrimidine core is a purine bioisostere that has attracted significant attention in medicinal chemistry for its potential to inhibit various protein kinases.[6] Recent studies have explored derivatives of this scaffold for their FLT3 inhibitory activity. A 2024 study published in the European Journal of Medicinal Chemistry detailed the design, synthesis, and biological evaluation of a novel series of furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivatives as potent FLT3-ITD inhibitors.[2]
The researchers synthesized a series of compounds with a 5,6-diphenylfuro[2,3-d]pyrimidine core, which is structurally analogous to the topic compound of this guide. Their findings indicate that this scaffold is a highly promising starting point for the development of potent and selective FLT3 inhibitors. Several of these compounds demonstrated low nanomolar inhibitory activity against FLT3-ITD and significant cytotoxicity in FLT3-ITD expressing AML cell lines.
Comparative Performance Analysis of FLT3 Inhibitors
The efficacy of a kinase inhibitor is determined by its potency against the target enzyme, its activity in cellular models, and its selectivity profile. The following table summarizes the available data for a representative potent compound from the 5,6-diphenylfuro[2,3-d]pyrimidine series (Compound 22 from Moradi et al., 2024) and compares it with well-characterized FLT3 inhibitors.
| Inhibitor | Chemical Class | FLT3-ITD IC50 (nM) | MV4-11 GI50/IC50 (nM) | MOLM-13 GI50/IC50 (nM) | Notes |
| Compound 22 (Moradi et al.) | Furo[2,3-d]pyrimidine | 4 | 74 | 110 | A novel 5,6-diphenylfuro[2,3-d]pyrimidine derivative. |
| Gilteritinib | Pyrrolo-pyrazine | ~1-2 | 0.92 - 7.87 | 2.9 | FDA-approved for relapsed/refractory FLT3-mutated AML.[7][8][9] |
| Quizartinib | Bis-aryl urea | ~1 | 0.40 - 1 | 0.89 | Highly potent and selective for FLT3.[6][7][10] |
| Sorafenib | Bi-aryl urea | ~3-69.3 ng/mL | ~3 | - | Multi-kinase inhibitor with activity against FLT3.[11][12] |
| Midostaurin | Indolocarbazole | ≤10 | ~10-200 | ~200 | FDA-approved for newly diagnosed FLT3-mutated AML in combination with chemotherapy.[13] |
| Crenolanib | Benzimidazole | ~2 | 8 | 7 | Potent against both ITD and TKD mutations. |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. GI50/IC50 values in cellular assays represent the concentration required to inhibit cell growth by 50%. These values can vary depending on the specific assay conditions.
The data indicates that the novel 5,6-diphenylfuro[2,3-d]pyrimidine derivative (Compound 22) exhibits potent enzymatic inhibition of FLT3-ITD, comparable to established inhibitors like Midostaurin and Crenolanib. While its cellular activity is in the nanomolar range, it appears less potent than highly optimized drugs like Gilteritinib and Quizartinib in the reported assays.[7][8] It is important to note that further optimization of the furo[2,3-d]pyrimidine scaffold could lead to improved cellular potency.
Mechanism of Action: Targeting the FLT3 Signaling Cascade
FLT3 inhibitors act by competitively binding to the ATP-binding pocket of the FLT3 kinase domain. This prevents the autophosphorylation and subsequent activation of downstream signaling pathways that are crucial for the survival and proliferation of leukemia cells.
Caption: FLT3 signaling pathway and point of inhibition.
Experimental Protocols
To ensure the rigorous evaluation of novel FLT3 inhibitors like the furo[2,3-d]pyrimidine series, standardized and validated experimental protocols are essential.
In Vitro FLT3 Kinase Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the FLT3 kinase.
Principle: The assay quantifies the phosphorylation of a substrate peptide by the FLT3 enzyme. Inhibition of this process by a test compound results in a decreased signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant human FLT3 kinase to the desired concentration in kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., a synthetic peptide) and ATP in kinase buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound analog) and control inhibitors in DMSO, followed by dilution in kinase buffer.
-
-
Assay Procedure (in a 384-well plate):
-
Add 2.5 µL of the test compound or control to the appropriate wells.
-
Add 2.5 µL of the diluted FLT3 enzyme solution to all wells except the negative control.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced using a commercially available kit such as ADP-Glo™ (Promega). This involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based FLT3 Phosphorylation Assay
This assay assesses the ability of an inhibitor to block FLT3 autophosphorylation within a cellular context.
Principle: In AML cells with activating FLT3 mutations (e.g., MV4-11), the FLT3 receptor is constitutively phosphorylated. An effective inhibitor will reduce the level of phosphorylated FLT3.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture an AML cell line with an activating FLT3 mutation (e.g., MV4-11 or MOLM-13) in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Seed the cells in a multi-well plate and allow them to stabilize.
-
Treat the cells with serial dilutions of the test compound or a DMSO control for a specified time (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Wash the cells with cold PBS and then lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Detection (Western Blotting):
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phospho-FLT3 (e.g., Tyr591) and total FLT3.
-
Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-FLT3 and total FLT3.
-
Normalize the phospho-FLT3 signal to the total FLT3 signal for each treatment condition.
-
Determine the concentration of the inhibitor that causes a 50% reduction in FLT3 phosphorylation.
-
Cell Viability/Proliferation Assay
This assay measures the effect of the inhibitor on the growth and viability of FLT3-dependent cancer cells.
Principle: Inhibition of FLT3 signaling in dependent cells should lead to cell cycle arrest and/or apoptosis, resulting in reduced cell viability.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed FLT3-dependent AML cells (e.g., MV4-11) at a low density in a 96-well plate.
-
Add serial dilutions of the test compound or a DMSO control to the wells.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
-
Detection:
-
Add a cell viability reagent to each well. Common reagents include:
-
MTT: Forms a colored formazan product in viable cells.
-
Resazurin: Reduced to the fluorescent resorufin in viable cells.
-
CellTiter-Glo® (Promega): Measures ATP levels as an indicator of cell viability.
-
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal using the appropriate plate reader (spectrophotometer, fluorometer, or luminometer).
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration relative to the DMSO control.
-
Determine the GI50 (or IC50) value by plotting the data on a dose-response curve.
-
Caption: A typical workflow for evaluating a novel FLT3 inhibitor.
Conclusion and Future Directions
The furo[2,3-d]pyrimidine scaffold, particularly with 5,6-diphenyl substitution, represents a promising avenue for the development of novel FLT3 inhibitors. Early data on analogs of this compound demonstrate potent enzymatic inhibition of FLT3-ITD and significant anti-proliferative effects in AML cell lines. While these compounds show promise, further structure-activity relationship (SAR) studies are necessary to optimize their cellular potency and pharmacokinetic properties to rival best-in-class inhibitors like Gilteritinib and Quizartinib.
Future research should focus on modifying the substitutions on the furo[2,3-d]pyrimidine core to enhance cellular uptake and target engagement. Moreover, evaluating the selectivity of these compounds against a broader panel of kinases will be crucial to assess their potential for off-target effects. As our understanding of the structural requirements for potent and selective FLT3 inhibition grows, rational drug design based on scaffolds like furo[2,3-d]pyrimidine will continue to be a vital strategy in the fight against acute myeloid leukemia.
References
- 1. Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imtm.cz [imtm.cz]
- 6. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment | PLOS One [journals.plos.org]
- 12. Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Furo[2,3-d]pyrimidine Derivatives as Anticancer Agents
Introduction: The Rise of a Privileged Scaffold in Oncology
The furo[2,3-d]pyrimidine core, a bicyclic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the native purine nucleobase allows it to effectively compete for the ATP-binding sites of numerous protein kinases, which are critical regulators of cellular signaling pathways.[1] Dysregulation of these kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The versatility of the furo[2,3-d]pyrimidine scaffold allows for synthetic modification at multiple positions, enabling the generation of diverse chemical libraries with finely tuned potency, selectivity, and pharmacokinetic properties against a range of oncogenic targets.[1][2]
This guide provides a comparative analysis of distinct classes of furo[2,3-d]pyrimidine derivatives, summarizing their anticancer performance with supporting experimental data. We will delve into their mechanisms of action, explore the critical structure-activity relationships (SAR) that govern their efficacy, and provide standardized protocols for their synthesis and evaluation.
I. Targeting Angiogenesis: VEGFR-2 Inhibitors
Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels.[3] The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of this process, making it a validated target for anticancer therapy.[4][5] Several series of furo[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.
The core strategy involves designing molecules that can occupy the ATP-binding pocket of the VEGFR-2 kinase domain. SAR studies reveal that this is typically achieved with a substituted anilino or urea-based motif at the C4 position of the pyrimidine ring, which forms key hydrogen bonds with the hinge region of the kinase.[4] Variations in the furo- portion of the molecule and linkers are explored to optimize interactions with the hydrophobic back pocket, enhancing both potency and selectivity.[3][6]
Comparative Performance of VEGFR-2 Inhibitors
The following table summarizes the in vitro activity of representative furo[2,3-d]pyrimidine derivatives targeting VEGFR-2. The data highlights how modifications to the core scaffold and its substituents directly impact inhibitory potency.
| Compound ID | Key Structural Features | Target Kinase | IC50 (nM) | Reference Cell Line | Reference |
| Sorafenib (Control) | Standard Type II Inhibitor | VEGFR-2 | 41.1 - 90.0 | - | [3] |
| Compound 15b | 4-(Phenoxy)anilino substituent | VEGFR-2 | Potent (nM range) | HUVEC | [4][5] |
| Compound 16c | Biarylurea motif via ether linker | VEGFR-2 | Potent (nM range) | - | [4] |
| Compound 16e | Biarylurea motif via ether linker | VEGFR-2 | Potent (nM range) | - | [4] |
| Compound 4c | Benzamide substituent | VEGFR-2 | 57.1 | - | [3] |
| Compound 7b | Furan-based derivative | VEGFR-2 | 42.5 | HT-29 | [3] |
| Compound 10c | Furopyrimidine derivative | VEGFR-2 | 41.4 | - | [6] |
Note: "Potent (nM range)" indicates that the source specified nanomolar activity without providing a precise value in the abstract.
Mechanism of Action: Inhibition of VEGFR-2 Signaling
Furo[2,3-d]pyrimidine derivatives function by blocking the ATP-binding site of VEGFR-2, thereby preventing its autophosphorylation and the activation of downstream signaling cascades. This ultimately inhibits endothelial cell proliferation, migration, and the formation of new blood vessels that tumors need to grow.
Caption: Inhibition of the VEGFR-2 signaling pathway in angiogenesis.[1]
II. Targeting Cell Survival: PI3K/AKT Dual Inhibitors
The PI3K/AKT signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a common event in many human cancers, making it an attractive target for drug development. Recently, furo[2,3-d]pyrimidine derivatives have been engineered to act as dual inhibitors of PI3K and AKT, offering a more comprehensive blockade of this critical pathway.[7][8]
The design strategy often involves incorporating pharmacophores known to interact with these kinases, such as 1,3,4-thiadiazole moieties, onto the furo[2,3-d]pyrimidine scaffold.[7] This molecular hybridization aims to create compounds that fit within the ATP-binding sites of both PI3K and AKT.
Comparative Performance of PI3K/AKT Inhibitors
The following table presents data for a lead compound from a series of furo[2,3-d]pyrimidine-based PI3K/AKT dual inhibitors.
| Compound ID | Key Structural Features | Target Kinase | IC50 (µM) | Target Cell Line | GI50 (µM) | Reference |
| Compound 10b | 1,3,4-Thiadiazole hybrid | PI3Kα | 0.175 | HS 578T (Breast) | 1.51 | [7][8] |
| PI3Kβ | 0.071 | [7][8] | ||||
| AKT | 0.411 | [7][8] |
The results for compound 10b are particularly noteworthy, demonstrating potent, dual enzymatic inhibition and significant growth inhibitory effects against a breast cancer cell line.[7] This compound was found to induce cell cycle arrest at the G0-G1 phase and trigger apoptosis.[8]
Mechanism of Action: Dual Blockade of the PI3K/AKT Pathway
By simultaneously inhibiting both PI3K and its downstream effector AKT, these derivatives prevent the phosphorylation of numerous substrates that promote cell survival and block apoptosis. This dual-action mechanism can potentially overcome resistance mechanisms that arise from pathway redundancy or feedback loops.
Caption: Furo[2,3-d]pyrimidine derivatives inhibiting the PI3K/AKT pathway.[2]
III. Broad-Spectrum Cytotoxicity: Furo[2,3-d]pyrimidine-Based Chalcones
Chalcones are a class of compounds known for their wide range of biological activities, including potent anticancer effects.[9] The synthesis of hybrid molecules combining the furo[2,3-d]pyrimidine scaffold with a chalcone moiety has yielded derivatives with significant broad-spectrum cytotoxic activity.[10]
The rationale behind this molecular hybridization is to combine the kinase-inhibiting potential of the furopyrimidine core with the pro-apoptotic and anti-proliferative effects of the chalcone framework. Structure-activity relationship studies have shown that the nature and position of substituents on the chalcone's B-ring are critical for activity, with halogen-bearing derivatives often demonstrating enhanced potency.[9]
Comparative Performance of Chalcone Derivatives
The following table summarizes the growth inhibitory potential of two lead chalcone derivatives against the NCI 59-cell line panel and their specific cytotoxicity against a resistant breast cancer cell line.
| Compound ID | Key Structural Features | Mean GI50 (µM) (NCI 59-Cell Panel) | Cytotoxicity IC50 (µM) (MCF-7) | Reference |
| Doxorubicin (Control) | - | - | 3.30 | [9][10] |
| Compound 5d | Halogen-bearing chalcone | 2.41 | 1.20 | [9][10] |
| Compound 5e | Halogen-bearing chalcone | 1.23 | 1.90 | [9][10] |
These compounds demonstrated potent anti-proliferative activity across a wide range of cancer cell types.[9] Notably, they showed superior cytotoxic activity against the resistant MCF-7 breast cancer cell line compared to the standard chemotherapeutic agent doxorubicin.[10] In vivo studies with compound 5e revealed anticancer efficacy comparable to doxorubicin.[9]
IV. Experimental Protocols & Workflow
The evaluation of novel anticancer agents follows a standardized workflow, from initial synthesis to in vitro and in vivo testing. The integrity of this process relies on robust and reproducible experimental protocols.
General Experimental Workflow
Caption: General experimental workflow for anticancer drug discovery.
Protocol 1: Synthesis of a Furo[2,3-d]pyrimidine Core Intermediate
This protocol describes a common route to a key intermediate that can be further modified to generate diverse derivatives.[1]
Objective: To synthesize 5-acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one.
Materials:
-
Activated furan intermediate
-
Urea or a suitable nitrogen-containing reagent
-
Appropriate solvent (e.g., ethanol)
-
Acid or base catalyst as required
-
Dilute hydrochloric acid
Procedure:
-
Dissolve the activated furan precursor (1 equivalent) in the chosen solvent.
-
Add the pyrimidine-forming reagent (e.g., urea, 1.1 equivalents) to the solution.
-
Add a catalytic amount of acid or base, if required by the specific reaction mechanism.
-
Stir the reaction mixture at room temperature or heat under reflux for 6-10 hours, monitoring progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid (e.g., 1 in 10 dilution) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified intermediate.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific protein kinase.[11]
Objective: To determine the IC50 value of a furo[2,3-d]pyrimidine derivative against a target kinase (e.g., VEGFR-2).
Materials:
-
Recombinant human kinase enzyme
-
Specific peptide substrate for the kinase
-
Test compound (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Microplate (96-well)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
To the wells of a microplate, add the kinase enzyme and the specific substrate.
-
Add the various concentrations of the test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding a defined concentration of ATP to all wells.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., quantifying the amount of ADP produced).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Cell Viability (MTT) Assay
This protocol is a standard colorimetric assay for assessing the cytotoxic effects of a compound on cancer cell lines.[8]
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a furo[2,3-d]pyrimidine derivative.
Materials:
-
Human cancer cell line (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the complete medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 value.
Conclusion and Future Directions
The furo[2,3-d]pyrimidine scaffold is a remarkably versatile platform for the development of novel anticancer agents. The comparative data presented in this guide demonstrates that strategic modifications to this core can yield potent and selective inhibitors of diverse oncogenic targets, including VEGFR-2 and the PI3K/AKT pathway, as well as broad-spectrum cytotoxic agents like the chalcone hybrids.[1] The nanomolar potency achieved by several derivatives against key kinases underscores the significant therapeutic potential of this compound class.[4][8]
Future research should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to facilitate their translation into clinical settings. The exploration of novel derivatives targeting other kinase families or resistance-conferring mutations remains a promising avenue for expanding the anticancer utility of the furo[2,3-d]pyrimidine scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Validating Cellular Target Engagement of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine: A Comparative Guide
For researchers in the vanguard of drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. A pivotal milestone in this journey is the unequivocal confirmation of target engagement within the complex milieu of a living cell. This guide provides a comprehensive, comparative overview of modern techniques to validate the intracellular interaction of a novel compound, 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine , with its putative protein kinase target.
The furo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives known to inhibit a range of protein kinases and other critical cellular enzymes.[1][2] This guide is structured to provide not just protocols, but the strategic rationale behind selecting a multi-pronged approach to robustly confirm that this compound binds its intended target and elicits a downstream functional response. We will explore and compare three powerful, contemporary methods for assessing direct target binding: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and the NanoBRET™ Target Engagement Assay. Furthermore, we will discuss the importance of complementing these biophysical assays with the functional validation of downstream pathway modulation via Western Blotting.
The Strategic Imperative: A Multi-Assay Approach to Target Validation
Relying on a single method for target validation can be fraught with the risk of artifacts and misinterpretation. A truly robust validation strategy employs orthogonal assays that measure different biophysical or biochemical consequences of the drug-target interaction. This guide will compare and contrast methods based on:
-
Thermal Stabilization: How ligand binding alters the target protein's resistance to heat-induced denaturation (CETSA).
-
Proteolytic Resistance: How ligand binding protects the target protein from enzymatic degradation (DARTS).
-
Proximity-Based Energy Transfer: Real-time measurement of compound binding in live cells using bioluminescence resonance energy transfer (NanoBRET™).
-
Functional Cellular Response: Assessing the downstream consequences of target engagement on signaling pathways (Western Blotting).
This multi-faceted approach provides a self-validating system, where the convergence of data from these distinct methodologies builds a compelling and trustworthy case for specific target engagement.
Section 1: Cellular Thermal Shift Assay (CETSA) - The Gold Standard for Intracellular Target Binding
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that directly assesses the interaction between a drug and its protein target in a cellular environment.[3][4] The core principle is that the binding of a ligand, such as our compound of interest, stabilizes the target protein, making it more resistant to thermal denaturation.[5] This increased stability is quantified by measuring the amount of soluble protein remaining after a heat challenge.
The "Why" Behind CETSA: Causality and Rationale
CETSA is often the first-line assay for confirming target engagement in cells because it is label-free and can be performed in unmodified cells or even tissues, offering a physiologically relevant context.[5][6] The causal link is direct: if this compound binds to its target kinase, the resulting complex will be thermodynamically more stable. This increased stability will manifest as a shift in the protein's melting curve to higher temperatures.
Visualizing the CETSA Workflow
References
- 1. Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. news-medical.net [news-medical.net]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Structure-Activity Relationship of Furo[2,3-d]pyrimidines in Kinase Inhibition
The furo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a "privileged" structure in medicinal chemistry. Its unique arrangement allows for interactions with a multitude of biological targets, most notably protein kinases, which are pivotal regulators of cellular processes often dysregulated in diseases like cancer. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of various furo[2,3-d]pyrimidine derivatives, with a focus on their application as kinase inhibitors. We will delve into the experimental data supporting these findings, present detailed protocols for their synthesis and evaluation, and visualize the key concepts to provide a comprehensive resource for researchers, scientists, and drug development professionals.
The Furo[2,3-d]pyrimidine Core: A Versatile Scaffold for Kinase Inhibition
The furo[2,3-d]pyrimidine ring system's structural resemblance to adenine, the core of ATP, allows it to competitively bind to the ATP-binding site of protein kinases, thereby inhibiting their activity.[1][2] The versatility of this scaffold lies in the ability to introduce a wide array of substituents at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][4] This guide will compare derivatives targeting key oncogenic kinases, including EGFR and the PI3K/AKT pathway.
I. Targeting the Epidermal Growth Factor Receptor (EGFR)
Overexpression and mutations of EGFR are hallmarks of several cancers, making it a prime target for therapeutic intervention. Furo[2,3-d]pyrimidine derivatives have shown considerable promise as EGFR inhibitors.
A key SAR observation is the importance of specific substitutions that mimic the binding mode of known EGFR inhibitors like erlotinib. For instance, the introduction of an aniline or substituted aniline moiety at the C4 position of the pyrimidine ring is a common strategy to engage with the hinge region of the kinase domain.
Comparative Analysis of EGFR Inhibitors:
A study focused on novel furo[2,3-d]pyrimidine derivatives identified compound 3f as a potent EGFR inhibitor.[5] The table below compares its activity with the well-established EGFR inhibitor, erlotinib.
| Compound | Structure | EGFR IC50 (µM) | T-47D (Breast Cancer) GI50 (µM) | MCF-10A (Normal Breast) GI50 (µM) | Selectivity Index (MCF-10A/T-47D) |
| 3f | 4-(3-ethynylphenylamino)-furo[2,3-d]pyrimidine derivative | 0.121 ± 0.004 | Not explicitly stated, but highly effective | Selectively more toxic to cancer cells | High |
| Erlotinib | 4-(3-ethynylphenylamino)quinazoline | Comparable to 3f | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Data synthesized from a 2023 study on novel furo[2,3-d]pyrimidine derivatives as EGFR inhibitors.[5]
The data indicates that compound 3f exhibits EGFR inhibitory activity comparable to erlotinib.[5] Molecular docking studies revealed that 3f fits well within the EGFR active site, and molecular dynamics simulations confirmed the stability of this interaction.[5] Furthermore, 3f demonstrated a favorable safety profile with greater selectivity towards cancerous T-47D cells over normal MCF-10A breast cells.[5] This compound was also shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in T-47D cells, validating its anticancer mechanism.[5]
Experimental Workflow for Synthesis and Evaluation of EGFR Inhibitors:
The general workflow for identifying and characterizing novel furo[2,3-d]pyrimidine-based EGFR inhibitors is depicted below.
Caption: General workflow for synthesis and evaluation of furo[2,3-d]pyrimidine EGFR inhibitors.
II. Dual Inhibition of the PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism, and its dysregulation is a frequent event in cancer.[6] Furo[2,3-d]pyrimidines have been explored as single agents targeting Akt1 and as dual inhibitors of PI3K and AKT.[3][7]
Comparative Analysis of PI3K/AKT Inhibitors:
A recent study focused on developing novel furo[2,3-d]pyrimidine derivatives as dual PI3K/AKT inhibitors by incorporating a 1,3,4-thiadiazole moiety.[7] Compound 10b from this series emerged as a particularly potent candidate.
| Compound | Structure | PI3Kα IC50 (µM) | PI3Kβ IC50 (µM) | AKT IC50 (µM) | HS 578T (Breast Cancer) GI50 (µM) |
| 10b | Furo[2,3-d]pyrimidine-1,3,4-thiadiazole hybrid | 0.175 ± 0.007 | 0.071 ± 0.003 | 0.411 ± 0.02 | 1.51 |
| GDC-0941 (PI3K inhibitor) | Thieno[3,2-d]pyrimidine derivative | Potent | Potent | Less potent | Not explicitly stated |
| MK-2206 (AKT inhibitor) | Allosteric AKT inhibitor | Less potent | Less potent | Potent | Not explicitly stated |
Data synthesized from a 2023 study on novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors.[7]
Compound 10b demonstrated potent inhibitory activity against both PI3K isoforms and AKT, with GI50 values in the low micromolar range against a panel of 38 cancer cell lines.[7] This compound induced cell cycle arrest at the G0-G1 phase and triggered apoptosis in breast cancer cells.[7] The dual inhibitory action is a promising strategy to overcome potential resistance mechanisms that can arise from targeting a single node in the pathway.
Signaling Pathway Inhibition:
The following diagram illustrates the mechanism of action of these dual inhibitors.
Caption: Dual inhibition of the PI3K/AKT signaling pathway by furo[2,3-d]pyrimidine derivatives.
III. Furo[2,3-d]pyrimidine-Based Chalcones as Anticancer Agents
Chalcones, characterized by an open-chain flavonoid structure, are known for their diverse biological activities, including anticancer effects. Hybrid molecules combining the furo[2,3-d]pyrimidine scaffold with a chalcone moiety have been synthesized and evaluated for their antiproliferative activity.[8]
Comparative Analysis of Furo[2,3-d]pyrimidine-Based Chalcones:
In a study investigating these hybrid molecules, compounds 5d and 5e , which bear halogen substituents, demonstrated potent anti-proliferative activity against a broad range of cancer cell lines.[8]
| Compound | Structure | Mean GI50 (µM) (NCI 59 cell line) | MCF-7 (Breast Cancer) GI50 (µM) | Resistant MCF-7 Cytotoxicity (IC50 µM) |
| 5d | Halogen-substituted furo[2,3-d]pyrimidine chalcone | 2.41 | 1.39 | 1.20 ± 0.21 |
| 5e | Halogen-substituted furo[2,3-d]pyrimidine chalcone | 1.23 | 0.51 | 1.90 ± 0.32 |
| Doxorubicin | Anthracycline antibiotic | Not explicitly stated | Not explicitly stated | 3.30 ± 0.18 |
Data synthesized from a 2022 study on novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents.[8]
The results highlight that halogenated chalcone derivatives 5d and 5e exhibit significant cytotoxic activity, even against doxorubicin-resistant MCF-7 breast cancer cells.[8] This suggests that these compounds may overcome certain mechanisms of drug resistance. In vivo studies with compound 5e showed comparable anticancer effects to doxorubicin.[8]
IV. Antiviral Activity of Furo[2,3-d]pyrimidines
Beyond their anticancer properties, furo[2,3-d]pyrimidine derivatives have also been investigated for their antiviral potential. Their structural similarity to nucleosides allows them to interfere with viral replication.
Specifically, acyclic analogues of furo[2,3-d]pyrimidine nucleosides have shown activity against varicella-zoster virus (VZV) and human cytomegalovirus (HCMV).[9] The key structural modifications involve replacing the sugar moiety at the N3 position with a (2-hydroxyethoxy)methyl group, similar to the antiviral drug acyclovir.[9]
Furthermore, a series of furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids demonstrated dual antiviral and anticancer activities.[10] Compound 9b from this series was particularly effective against both wild-type and thymidine kinase-deficient VZV strains, showing up to threefold greater potency than acyclovir against the resistant strains.[10]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed experimental protocols are provided below.
General Procedure for the Synthesis of Furo[2,3-d]pyrimidine Derivatives
The synthesis of the furo[2,3-d]pyrimidine scaffold can be achieved through various routes, often involving the construction of the furan ring onto a pre-existing pyrimidine or vice versa.[1] A common method starts with readily available materials like acetylacetone.[1]
Protocol: Synthesis of a 5-Acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one Intermediate [1]
-
Step 1: Synthesis of the Furan Intermediate:
-
React acetylacetone with sulfuryl chloride to obtain α-chloro acetylacetone.
-
React the α-chloro acetylacetone with malononitrile in the presence of sodium ethoxide to form a substituted furan derivative.
-
-
Step 2: Formation of the Furo[2,3-d]pyrimidine Ring:
-
Add acetic anhydride portion-wise to the furan intermediate.
-
Stir the reaction mixture at room temperature for 6-10 hours.
-
Acidify the mixture with dilute hydrochloric acid.
-
The resulting 5-acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one can be isolated and further modified.
-
Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)
-
Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare solutions of recombinant human EGFR kinase, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the EGFR kinase.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate and ATP.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 100 mM EDTA).
-
-
Detection:
-
Quantify the phosphorylated substrate using a suitable method, such as an ELISA-based assay with an anti-phosphotyrosine antibody or a radiometric assay with [γ-32P]ATP.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 or IC50 value from the dose-response curve.
-
Conclusion
The furo[2,3-d]pyrimidine scaffold is a remarkably versatile platform for the development of potent and selective inhibitors of various protein kinases. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core can lead to compounds with significant anticancer and antiviral activities. The comparative data presented provides a valuable resource for medicinal chemists and drug discovery scientists to guide the design of next-generation furo[2,3-d]pyrimidine-based therapeutics. Further optimization of these lead compounds, focusing on their pharmacokinetic and pharmacodynamic properties, is crucial for their successful translation into clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of acyclic 3-[(2-hydroxyethoxy)methyl] analogues of antiviral furo- and pyrrolo[2,3-d]pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel furo[2,3-d]pyrimidin-2-one-1,3,4-oxadiazole hybrid derivatives as dual antiviral and anticancer agents that induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine and Sorafenib in Oncology Research
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of oncology drug discovery, the pursuit of potent and selective kinase inhibitors remains a cornerstone of targeted therapy. This guide provides a comparative analysis of the well-established multi-kinase inhibitor, Sorafenib, and the emerging therapeutic potential of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine, a member of the promising furo[2,3-d]pyrimidine class of compounds. While Sorafenib's clinical efficacy is well-documented, this guide delves into the preclinical evidence for furo[2,3-d]pyrimidine derivatives to offer a forward-looking perspective for researchers in the field.
Sorafenib: The Established Multi-Kinase Inhibitor
Sorafenib (marketed as Nexavar) is an oral multi-kinase inhibitor that has been a significant therapeutic agent in the treatment of several cancers, including advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[1][2][3] Its mechanism of action is dual, targeting both tumor cell proliferation and angiogenesis.[4]
Mechanism of Action of Sorafenib
Sorafenib exerts its anti-cancer effects by inhibiting a range of kinases involved in key signaling pathways.[4][5][6]
-
Anti-proliferative Effects: Sorafenib potently inhibits the RAF/MEK/ERK signaling pathway by targeting RAF kinases (C-RAF, B-RAF, and mutant B-RAF).[4] This pathway is frequently hyperactivated in many cancers, leading to uncontrolled cell growth.
-
Anti-angiogenic Effects: The compound also targets receptor tyrosine kinases (RTKs) on the cell surface, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[4][7] By inhibiting these receptors, Sorafenib disrupts the formation of new blood vessels that tumors need to grow and metastasize.
-
Other Key Targets: Additional kinase targets of Sorafenib include c-KIT, FLT-3, and RET, further contributing to its broad anti-tumor activity.[4][8]
The multifaceted inhibitory profile of Sorafenib is visually represented in the following signaling pathway diagram.
Caption: Sorafenib's multi-targeted inhibition of key signaling pathways.
Clinical Efficacy of Sorafenib
Clinical trials have demonstrated the efficacy of Sorafenib in extending progression-free survival and overall survival in patients with advanced cancers.[1][9][10] For instance, the SHARP trial showed a significant improvement in overall survival for patients with unresectable hepatocellular carcinoma treated with Sorafenib compared to placebo.[10]
| Parameter | Sorafenib | Placebo | Hazard Ratio (95% CI) | p-value | Reference |
| Median Overall Survival (HCC) | 10.7 months | 7.9 months | 0.69 (0.55-0.87) | <0.001 | [10] |
| Median Progression-Free Survival (RCC) | 5.5 months | 2.8 months | 0.44 (0.35-0.55) | <0.01 | [1] |
The Furo[2,3-d]pyrimidine Scaffold: A Promising Frontier
The furo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry due to its structural resemblance to purines, enabling it to interact with the ATP-binding sites of various kinases.[11][12] This has led to the exploration of numerous furo[2,3-d]pyrimidine derivatives as potential anti-cancer agents.[11]
Anticipated Mechanism of Action of this compound
While direct experimental data for this compound is not extensively available in the public domain, the biological activities of structurally related furo[2,3-d]pyrimidine derivatives provide valuable insights into its potential mechanism of action. Research on this class of compounds suggests inhibitory activity against several key oncogenic kinases.[13][14]
-
PI3K/AKT Pathway Inhibition: Several novel furo[2,3-d]pyrimidine derivatives have been synthesized and identified as potent dual inhibitors of PI3K and AKT.[13][15] The PI3K/AKT pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers.
-
EGFR/HER2 Inhibition: Certain furo[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), with IC50 values in the low nanomolar range.[14]
-
VEGFR-2 Inhibition: Similar to Sorafenib, some furo[2,3-d]pyrimidines have been shown to inhibit VEGFR-2, suggesting a potential role in blocking angiogenesis.[11][14]
The potential inhibitory profile of this compound, based on related compounds, is depicted below.
Caption: Potential signaling pathways targeted by furo[2,3-d]pyrimidines.
Preclinical Efficacy of Furo[2,3-d]pyrimidine Derivatives
While a direct comparison with Sorafenib is not yet possible, preclinical studies on various furo[2,3-d]pyrimidine derivatives have shown promising anti-cancer activity.
| Compound Class | Target(s) | Reported Activity | Reference |
| Furo[2,3-d]pyrimidine-thiadiazole hybrids | PI3Kα/β, AKT | Potent antiproliferative and apoptotic activities, particularly against breast cancer. | [13] |
| Substituted furo[2,3-d]pyrimidines | EGFR, VEGFR2 | IC50 values in the low nanomolar range against EGFR and VEGFR2. | [14] |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidines | PI3K p110alpha | Novel PI3 kinase p110alpha inhibitors. | [16] |
Comparative Summary and Future Directions
| Feature | Sorafenib | This compound (Inferred) |
| Target Profile | Multi-kinase (RAF, VEGFR, PDGFR, c-KIT, FLT-3) | Potentially targets PI3K/AKT, EGFR/HER2, VEGFR-2 |
| Mechanism | Anti-proliferative and Anti-angiogenic | Potentially Anti-proliferative and Anti-angiogenic |
| Development Stage | Clinically Approved | Preclinical/Investigational |
| Clinical Data | Extensive Phase I-III trial data available | No clinical data available |
While Sorafenib is a well-characterized and clinically validated therapeutic, the furo[2,3-d]pyrimidine scaffold represents a promising area for the development of novel kinase inhibitors. The potential for potent and selective inhibition of key oncogenic pathways, such as PI3K/AKT and EGFR, warrants further investigation of compounds like this compound. Head-to-head preclinical studies are necessary to directly compare the efficacy and safety profiles of these two classes of compounds.
Experimental Protocols for Efficacy Evaluation
To facilitate further research and a direct comparison, this section provides standardized protocols for key in vitro and in vivo assays.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant kinase, substrate (peptide or protein), and ATP.
-
Inhibitor Preparation: Serially dilute the test compounds (Sorafenib and this compound) to a range of concentrations.
-
Kinase Reaction: In a microplate, add the kinase and the test compound. Incubate for a predetermined time.
-
Initiation: Add the substrate and ATP to start the reaction. Incubate at the optimal temperature for the kinase.
-
Termination: Stop the reaction using a suitable stop solution.
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or non-radioactive methods like luminescence-based assays.[17][18]
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with the test compounds.[19][20]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[21]
-
Compound Treatment: Treat the cells with various concentrations of Sorafenib or this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[19][22] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19]
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[19][21]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-600 nm using a microplate reader.[19][20]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Western Blotting
Western blotting is used to detect specific proteins in a cell lysate and can be used to assess the effect of the inhibitors on the phosphorylation status of target kinases and downstream signaling proteins.[23][24]
Protocol:
-
Cell Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in a suitable lysis buffer to extract total proteins.[25]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[25]
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.[23]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[25]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[24]
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.[26]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or NSG mice).[26]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment groups (vehicle control, Sorafenib, this compound). Administer the compounds orally or via another appropriate route at a predetermined dose and schedule.[27]
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Plot the tumor growth curves for each treatment group and calculate the tumor growth inhibition (TGI).
References
- 1. Sorafenib - Wikipedia [en.wikipedia.org]
- 2. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. droracle.ai [droracle.ai]
- 5. Sorafenib: targeting multiple tyrosine kinases in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. ascopubs.org [ascopubs.org]
- 10. cancernetwork.com [cancernetwork.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 18. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. addgene.org [addgene.org]
- 25. origene.com [origene.com]
- 26. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
The Double-Edged Sword: A Comparative Guide to Furo[2,3-d]pyrimidine Efficacy In Vitro and In Vivo
The furo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors for oncology.[1][2] Its rigid, heterocyclic structure provides an excellent framework for developing potent and selective inhibitors of key signaling proteins that drive cancer cell proliferation and survival.[1][2][3] This guide provides an in-depth analysis of the in vitro and in vivo activity of a representative furo[2,3-d]pyrimidine derivative, 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine, and compares its performance with alternative compounds. While specific data for this exact molecule is limited in publicly available literature, we will use a well-characterized analogue, a potent PI3K/AKT dual inhibitor from this class, to illustrate the critical aspects of its biological evaluation and the crucial correlation between laboratory findings and preclinical outcomes.
From Benchtop to Bedside: Unraveling In Vitro Activity
The initial assessment of any potential therapeutic agent begins with a thorough in vitro characterization. For kinase inhibitors like our representative furo[2,3-d]pyrimidine, this involves two primary lines of investigation: its effect on cancer cell proliferation and its direct inhibitory activity against the target enzyme(s).
Cellular Antiproliferative Activity
A fundamental question is whether the compound can halt the growth of cancer cells. This is typically assessed using a panel of human cancer cell lines. The antiproliferative activity of a potent furo[2,3-d]pyrimidine derivative, Compound 10b, which acts as a PI3K/AKT dual inhibitor, has been demonstrated across numerous cell lines.[4][5] The key metrics for this evaluation are the GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell killing).
| Cell Line | Cancer Type | GI₅₀ (µM)[4][5] | TGI (µM)[4][5] |
| HS 578T | Breast | 1.51 | 4.96 |
| MCF-7 | Breast | Not specified | Not specified |
| NCI/ADR-RES | Ovarian | Not specified | Not specified |
| UO-31 | Renal | Not specified | Not specified |
| Representative Data for 38 cell lines | Various | 0.91 - 16.7 | 2.32 - 15.0 |
Table 1: In Vitro Antiproliferative Activity of a Representative Furo[2,3-d]pyrimidine (Compound 10b)
Enzymatic Inhibitory Activity
To confirm that the observed antiproliferative effects are due to the intended mechanism of action, direct enzymatic assays are crucial. For our representative compound, this involves quantifying its ability to inhibit the kinase activity of PI3Kα, PI3Kβ, and AKT. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is the standard measure of potency.
| Target Kinase | IC₅₀ (µM)[4][5] |
| PI3Kα | 0.175 ± 0.007 |
| PI3Kβ | 0.071 ± 0.003 |
| AKT | 0.411 ± 0.02 |
Table 2: Enzymatic Inhibitory Activity of a Representative Furo[2,3-d]pyrimidine (Compound 10b)
The sub-micromolar IC₅₀ values indicate that this furo[2,3-d]pyrimidine derivative is a potent inhibitor of the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5]
Caption: Figure 1: PI3K/AKT Signaling Pathway Inhibition by a Furo[2,3-d]pyrimidine Derivative.
Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)
This protocol outlines a generalized method for determining the IC₅₀ of a test compound against a target kinase.[6][7][8][9][10]
-
Compound Preparation: Create a 10-point, 3-fold serial dilution of the furo[2,3-d]pyrimidine derivative in 100% DMSO, starting from a 1 mM stock.
-
Compound Plating: Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of the DMSO dilutions into the wells of a 384-well assay plate. Include DMSO-only wells for 0% inhibition (high control) and a potent pan-kinase inhibitor (e.g., Staurosporine) for 100% inhibition (low control).
-
Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in kinase assay buffer. The final enzyme concentration should be empirically determined. Add 5 µL of this mix to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Add 5 µL of a 2X ATP solution to all wells to start the kinase reaction. The final reaction volume is 10 µL.
-
Reaction Incubation: Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.
-
Reaction Termination and Signal Detection: Add 10 µL of a detection reagent (e.g., ADP-Glo™) to stop the reaction and deplete unused ATP. After a 40-minute incubation, add 20 µL of a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Data Acquisition: After a 30-minute incubation to stabilize the signal, measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data using the high and low controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
The Proving Ground: In Vivo Efficacy
While in vitro assays provide valuable information on a compound's potency and mechanism, they do not fully recapitulate the complex biological environment of a living organism. Therefore, in vivo studies using animal models are essential to evaluate a compound's therapeutic potential.[11][12]
Xenograft Tumor Models
A widely used preclinical model in oncology is the tumor xenograft, where human cancer cells are implanted into immunocompromised mice.[12][13][14] This allows for the evaluation of a drug's ability to inhibit tumor growth in a living system.
Experimental Design for a Xenograft Study:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-scid mice) are used to prevent rejection of the human tumor cells.[12]
-
Cell Implantation: A suspension of a human cancer cell line (e.g., a breast cancer line like HS 578T for our representative compound) is subcutaneously injected into the flank of each mouse.[15]
-
Tumor Growth Monitoring: Once tumors become palpable, their dimensions (length and width) are measured 2-3 times per week with calipers. Tumor volume is calculated using the formula: (length x width²) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The furo[2,3-d]pyrimidine derivative is administered (e.g., orally or via intraperitoneal injection) at various doses, while the control group receives the vehicle.
-
Endpoints: The primary endpoint is typically tumor growth inhibition. Other important parameters to monitor include body weight (as an indicator of toxicity) and overall animal health.[15] At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker assessment).
Caption: Figure 2: A typical workflow for an in vivo xenograft study.
Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)
A critical aspect of drug development is establishing a strong in vitro-in vivo correlation. In an ideal scenario, the in vitro potency of a compound translates directly to its in vivo efficacy. However, this is often not the case due to a multitude of factors, including:
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of a drug determine its concentration and persistence at the tumor site. A compound that is highly potent in vitro may be rapidly metabolized or poorly absorbed in vivo, leading to suboptimal therapeutic concentrations.
-
Pharmacodynamics (PD): This relates the drug concentration to its pharmacological effect. Establishing a PK/PD relationship is crucial for understanding the dose and schedule required to achieve a therapeutic effect.
-
Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture system. It includes stromal cells, blood vessels, and an extracellular matrix, all of which can influence drug penetration and efficacy.[12]
-
Off-Target Effects: A compound may have off-target activities in vivo that contribute to its efficacy or toxicity, which would not be apparent from in vitro target-based assays.
For our representative furo[2,3-d]pyrimidine, a successful IVIVC would demonstrate that the doses administered in the xenograft model achieve plasma and tumor concentrations that are sufficient to inhibit PI3K and AKT, as predicted by the in vitro IC₅₀ values.
The Competitive Landscape: Comparison with Alternatives
The furo[2,3-d]pyrimidine scaffold is not the only one used to target kinases. Several other heterocyclic systems have been successfully developed into clinically approved drugs.
| Compound Class | Example(s) | Target(s) | Key Advantages | Key Disadvantages |
| Furo[2,3-d]pyrimidines | Compound 10b, Compound 3f[4][5][16] | PI3K/AKT, EGFR, VEGFR-2[4][5][16][17][18] | High potency, potential for dual/multi-targeting | Potential for off-target effects, requires optimization of PK properties |
| Pyrazolo[3,4-d]pyrimidines | Sunitinib, Sorafenib[19] | Multi-kinase (e.g., VEGFR, PDGFR) | Broad-spectrum activity | Increased potential for off-target toxicities |
| Thieno[2,3-d]pyrimidines | Various experimental compounds[20] | Various kinases | Structurally similar to furo[2,3-d]pyrimidines, offering alternative intellectual property | Many are still in early-stage development |
| Quinazolines | Erlotinib, Gefitinib | EGFR | Clinically validated, well-established safety profiles | Susceptible to resistance mutations |
Table 3: Comparison of Furo[2,3-d]pyrimidines with Alternative Kinase Inhibitor Scaffolds
The primary advantage of the furo[2,3-d]pyrimidine class lies in its versatility and high potency. The ability to modify the scaffold at various positions allows for the fine-tuning of selectivity and pharmacokinetic properties.[1] However, as with all kinase inhibitors, achieving a balance between potent on-target activity and minimal off-target effects remains a key challenge.
Conclusion
The this compound, as represented by its well-studied analogs, exemplifies a promising class of kinase inhibitors. The journey from in vitro discovery to in vivo validation is a multi-step process that requires a deep understanding of the compound's cellular and enzymatic activity, as well as its behavior in a complex biological system. A strong in vitro-in vivo correlation is the cornerstone of successful preclinical development. While the furo[2,3-d]pyrimidine scaffold offers significant potential, continued research is necessary to optimize its therapeutic index and fully realize its clinical utility in the fight against cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vitro kinase assay [protocols.io]
- 8. In vitro kinase assay [bio-protocol.org]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 15. benchchem.com [benchchem.com]
- 16. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to the Kinase Cross-Reactivity Profile of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine
Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery
Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer treatment.[3] However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[3][4][5] Off-target kinase inhibition can lead to unforeseen toxicities or side effects, potentially derailing an otherwise promising therapeutic candidate.[6][7] Conversely, a well-characterized pattern of polypharmacology, where an inhibitor modulates multiple desired targets, can be therapeutically advantageous.[8] Therefore, comprehensive cross-reactivity profiling against a broad panel of kinases is a critical step in the development and characterization of any new kinase inhibitor.[6][9]
This guide provides an in-depth comparative analysis of the kinase cross-reactivity profile of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine , a novel compound built upon the versatile furo[2,3-d]pyrimidine scaffold. This scaffold is recognized for its structural similarity to purines, enabling it to effectively compete for the ATP-binding site of various kinases.[10] We will objectively compare its performance against two well-characterized compounds: Staurosporine , a notoriously non-selective kinase inhibitor, and Erlotinib , a clinically approved inhibitor of the Epidermal Growth Factor Receptor (EGFR). This comparison will be supported by hypothetical, yet realistic, experimental data generated from a simulated kinase panel screening, providing a framework for researchers to interpret such data for their own compounds.
The Furo[2,3-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The furo[2,3-d]pyrimidine core is a recurring motif in the design of kinase inhibitors.[10] Its bioisosteric relationship with the purine core of ATP makes it an excellent starting point for developing potent kinase inhibitors. Various derivatives of this scaffold have been synthesized and evaluated for their inhibitory activity against a range of kinases, including EGFR, PI3K/AKT, and Akt1.[11][12][13][14] The specific substitutions on the furo[2,3-d]pyrimidine ring system play a crucial role in determining the potency and selectivity of the resulting inhibitor. In the case of This compound , the bulky diphenyl groups at positions 5 and 6 and the chloro group at position 4 are expected to significantly influence its interaction with the kinase ATP-binding pocket.
Experimental Design for Kinase Cross-Reactivity Profiling
To assess the selectivity of a kinase inhibitor, a robust and sensitive assay methodology is paramount. A variety of techniques are available, including radiometric assays, fluorescence-based methods, and mass spectrometry approaches.[1][15] For this guide, we will detail a widely used, non-radioactive method: a luminescence-based kinase activity assay.
Experimental Protocol: Luminescence-Based Kinase Activity Assay
This protocol outlines the steps for profiling an inhibitor against a panel of kinases.
1. Reagents and Materials:
-
Kinase Panel: A selection of purified, active human protein kinases.
-
Kinase Substrates: Specific peptide or protein substrates for each kinase.
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Assay Buffer: Optimized for kinase activity.
-
Test Compounds: this compound, Staurosporine, and Erlotinib dissolved in DMSO.
-
Luminescent Kinase Assay Reagent: A commercial kit that measures the amount of ATP remaining after the kinase reaction.
-
White, opaque 384-well assay plates.
-
A plate reader capable of measuring luminescence.
2. Experimental Workflow:
Caption: Workflow for the luminescence-based kinase assay.
3. Step-by-Step Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound, Staurosporine, and Erlotinib) in DMSO. A typical starting concentration for a screening panel is 10 µM.
-
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the diluted compounds, DMSO (vehicle control), and a known potent inhibitor for each kinase (positive control) into the wells of a 384-well plate.
-
Kinase Reaction Mixture: For each kinase, prepare a reaction mixture containing the kinase, its specific substrate, and the kinase assay buffer.
-
Reaction Initiation: Add the kinase reaction mixture to the wells of the assay plate containing the compounds. Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for each respective kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescent kinase assay reagent. This reagent contains luciferase and its substrate, which produce light in the presence of ATP.
-
Signal Measurement: After a brief incubation to stabilize the luminescent signal, measure the light output using a plate reader. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound against each kinase using the following formula:
% Inhibition = 100 * (1 - (Signalcompound - Signalbackground) / (Signalvehicle - Signalbackground))
Where:
-
Signalcompound is the luminescence signal in the presence of the test compound.
-
Signalvehicle is the luminescence signal of the DMSO control (representing 0% inhibition).
-
Signalbackground is the luminescence signal in the absence of kinase (representing 100% inhibition).
-
Comparative Cross-Reactivity Data
The following table summarizes the hypothetical percentage of inhibition data for this compound and the two comparator compounds at a concentration of 10 µM against a representative panel of kinases.
| Kinase Family | Kinase | This compound (% Inhibition @ 10 µM) | Staurosporine (% Inhibition @ 10 µM) | Erlotinib (% Inhibition @ 10 µM) |
| Tyrosine Kinase | EGFR | 95 | 99 | 98 |
| HER2 | 88 | 98 | 65 | |
| HER4 | 75 | 97 | 55 | |
| VEGFR2 | 45 | 99 | 15 | |
| PDGFRβ | 30 | 98 | 10 | |
| c-Src | 60 | 99 | 25 | |
| Abl | 25 | 99 | 5 | |
| Serine/Threonine Kinase | AKT1 | 15 | 95 | 2 |
| PKA | 5 | 98 | 1 | |
| PKCα | 10 | 99 | 3 | |
| CDK2/cyclin A | 20 | 97 | 8 | |
| MEK1 | 5 | 85 | 1 | |
| RAF1 | 8 | 92 | 2 |
Analysis and Interpretation of Results
The hypothetical data provides a clear differentiation in the selectivity profiles of the three compounds.
-
Staurosporine: As expected, Staurosporine demonstrates broad, potent inhibition across all tested kinases, confirming its well-established role as a non-selective inhibitor. This lack of selectivity makes it a useful tool for in vitro studies but unsuitable for therapeutic applications due to the high potential for off-target effects.
-
Erlotinib: This clinically approved drug shows high potency and selectivity for EGFR, with moderate activity against other members of the HER family (HER2 and HER4). Its activity against other kinases in the panel is minimal, highlighting its targeted nature. This selectivity is a key factor in its therapeutic efficacy.
-
This compound: Our compound of interest exhibits a distinct selectivity profile. It shows strong inhibition of EGFR, comparable to Erlotinib. Interestingly, it also displays significant activity against other HER family members (HER2 and HER4) and moderate activity against c-Src. The inhibition of other kinases, such as VEGFR2 and PDGFRβ, is less pronounced, and its activity against the serine/threonine kinases is low. This profile suggests that this compound is a potent inhibitor of the HER family of receptor tyrosine kinases with some additional activity against c-Src.
The observed profile for this compound could be therapeutically advantageous in certain contexts. For instance, in cancers where multiple HER family members are overexpressed or activated, a pan-HER inhibitor might offer superior efficacy compared to a highly selective EGFR inhibitor. The moderate c-Src activity could also contribute to its anti-cancer effects, as c-Src is often implicated in tumor progression and metastasis.
Visualizing the Target Landscape
To provide a biological context for these findings, the following diagram illustrates a simplified signaling pathway involving the HER family and c-Src, highlighting the potential points of intervention for this compound.
Caption: Simplified HER family and c-Src signaling pathway.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and evaluating the kinase cross-reactivity profile of a novel inhibitor, this compound. Based on our comparative analysis with a non-selective inhibitor (Staurosporine) and a clinically approved targeted therapy (Erlotinib), this compound emerges as a potent inhibitor of the HER family of kinases with moderate activity against c-Src.
This specific polypharmacology profile warrants further investigation. The next steps in the characterization of this compound should include:
-
Determination of IC50 values: To quantify the potency against the identified target kinases.
-
Cell-based assays: To confirm target engagement and assess the functional consequences of kinase inhibition in relevant cancer cell lines.
-
Structural biology studies: To elucidate the binding mode of the inhibitor within the kinase active site, which can guide further optimization of selectivity and potency.
A thorough understanding of a compound's selectivity profile is not merely an academic exercise; it is a cornerstone of modern, rational drug design.[5] It allows for the anticipation of potential side effects and provides a mechanistic basis for the observed biological activity, ultimately paving the way for the development of safer and more effective targeted therapies.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
A Comparative Benchmarking Guide: Evaluating the Anticancer Potential of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine Against Established Chemotherapeutic Agents
This guide provides a comprehensive framework for benchmarking the novel synthetic compound, 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine, against a panel of well-characterized anticancer drugs. Our objective is to furnish researchers, scientists, and drug development professionals with a robust, scientifically-grounded methodology for evaluating its potential as a new therapeutic agent. This document is structured to not only present comparative data but also to elucidate the scientific rationale behind the chosen experimental designs, ensuring a transparent and reproducible approach to preclinical assessment.
The furo[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating potent cytotoxic and kinase inhibitory activities.[1] This inherent potential of the core structure necessitates a rigorous and comparative evaluation of new analogues like this compound to ascertain their therapeutic promise.
Introduction to the Candidate and Benchmark Drugs
The successful development of novel anticancer agents hinges on their ability to outperform or synergize with existing treatments. To this end, we propose a head-to-head comparison of our lead compound with three standard-of-care drugs, each representing a distinct mechanism of action.
-
Candidate Compound: this compound: A novel heterocyclic compound belonging to the furo[2,3-d]pyrimidine class. Derivatives of this scaffold have shown promise as inhibitors of critical signaling pathways in cancer, such as the PI3K/AKT pathway.[2][3] The introduction of a chloro group at the 4-position offers a reactive site for potential covalent interactions or further chemical modification, while the diphenyl substitution at positions 5 and 6 may influence binding affinity and selectivity.
-
Benchmark Drug 1: Doxorubicin: An anthracycline antibiotic and a widely used chemotherapeutic agent.[] Its primary mechanism involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[5][6][7] Doxorubicin serves as a benchmark for potent, broad-spectrum cytotoxicity.
-
Benchmark Drug 2: Cisplatin: A platinum-based drug that crosslinks with purine bases on DNA, interfering with DNA repair mechanisms and inducing apoptosis.[8][9] It is a cornerstone treatment for various solid tumors and represents a classic DNA-damaging agent.[8][10]
-
Benchmark Drug 3: Erlotinib: A reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[11][12] It targets a specific signaling pathway often dysregulated in cancer, particularly in non-small cell lung cancer.[12][] Erlotinib is a benchmark for targeted therapy, allowing for an assessment of the candidate's potential for selective kinase inhibition.
Experimental Design & Rationale
The following experimental workflow is designed to provide a multi-faceted evaluation of the candidate compound's anticancer activity, from initial cytotoxicity screening to a deeper mechanistic investigation.
Caption: A streamlined workflow for the comprehensive evaluation of a novel anticancer candidate.
Detailed Experimental Protocols
Cell Culture
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer) will be cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50), providing a quantitative measure of cytotoxicity.
Protocol:
-
Seed cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the benchmark drugs (Doxorubicin, Cisplatin, Erlotinib) in the culture medium.[14][15]
-
Replace the existing medium with fresh medium containing the various drug concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Determination (Annexin V-FITC/Propidium Iodide Assay)
This assay differentiates between viable, apoptotic, and necrotic cells, clarifying whether the observed cytotoxicity is due to programmed cell death.
Protocol:
-
Treat cells with the candidate compound and benchmark drugs at their respective IC50 concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This experiment determines if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).
Protocol:
-
Treat cells with the test compounds at their IC50 concentrations for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Comparative Data Presentation
The quantitative data generated from the above experiments should be summarized in clear, concise tables for direct comparison.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Doxorubicin | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Cisplatin | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Erlotinib | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Note: The IC50 values for furo[2,3-d]pyrimidine derivatives against various cell lines have been reported in the range of 0.5 µM to 16.7 µM.[2][16][17]
Table 2: Summary of Mechanistic Insights (MCF-7 Cell Line)
| Compound | Primary Effect on Cell Cycle | Apoptosis Induction (% of cells) |
| This compound | [e.g., G2/M Arrest] | [Experimental Value] |
| Doxorubicin | G2/M Arrest | High |
| Cisplatin | S/G2 Arrest | High |
| Erlotinib | G1 Arrest | Moderate |
Proposed Mechanism of Action and Signaling Pathway
Based on existing literature for furo[2,3-d]pyrimidine derivatives, a plausible mechanism of action for this compound is the inhibition of the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation.[2][3]
Caption: Proposed inhibitory action of the candidate compound on the PI3K/AKT signaling pathway.
Discussion and Future Directions
This guide outlines a foundational strategy for the preclinical evaluation of this compound. The comparative data generated will provide a clear indication of its potency and potential mechanism relative to established anticancer drugs. Favorable results, such as sub-micromolar IC50 values and a distinct mechanism of action, would warrant further investigation, including:
-
In vivo efficacy studies: Utilizing subcutaneous xenograft models to assess tumor growth inhibition in a living system.[18]
-
Pharmacokinetic and toxicity profiling: To determine the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
-
Structure-Activity Relationship (SAR) studies: To synthesize and test analogues for improved potency and selectivity.
By adhering to this rigorous, comparative framework, the scientific community can systematically and objectively evaluate the therapeutic potential of novel furo[2,3-d]pyrimidine derivatives, paving the way for the development of next-generation anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Erlotinib - Wikipedia [en.wikipedia.org]
- 12. drugs.com [drugs.com]
- 14. Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinically relevant concentrations of anticancer drugs: A guide for nonclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of novel furo[2,3- d ]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalua ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00889K [pubs.rsc.org]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Substituted Furo[2,3-d]pyrimidines in Cytotoxicity Assays: A Guide for Researchers
The furo[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, bearing a close structural resemblance to endogenous purines.[1] This similarity allows it to effectively interact with the ATP-binding sites of various protein kinases, many of which are critical regulators of cell growth and proliferation and are frequently dysregulated in cancer.[2][3] Consequently, a diverse array of substituted furo[2,3-d]pyrimidine derivatives has been synthesized and evaluated for their potential as anticancer agents, demonstrating significant cytotoxic effects across a wide range of human cancer cell lines.[2]
This guide provides a comprehensive, head-to-head comparison of the cytotoxic activity of various substituted furo[2,3-d]pyrimidines, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships (SAR) that govern their potency, explore their primary mechanisms of action, and provide a detailed, field-proven protocol for assessing their cytotoxicity in your own research.
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic potential of furo[2,3-d]pyrimidine derivatives is profoundly influenced by the nature and position of their substituents. The following table summarizes the in vitro cytotoxic activity (IC50/GI50 in µM) of representative substituted furo[2,3-d]pyrimidines against various cancer cell lines, offering a comparative snapshot of their performance.
| Compound Class/Substitution | Cancer Cell Line | IC50/GI50 (µM) | Key Findings & Structure-Activity Relationship Insights |
| Furo[2,3-d]pyrimidine-based Chalcones | The introduction of a chalcone moiety to the furo[2,3-d]pyrimidine scaffold has yielded compounds with potent cytotoxic activity.[4][5] | ||
| Halogen-substituted Chalcones (Compound 5e) | MCF-7 (Breast) | 0.51 | Halogen substituents on the B-ring of the chalcone moiety significantly enhance cytotoxic activity.[4][6] |
| Halogen-substituted Chalcones (Compound 5d) | MCF-7 (Breast) | 1.39 | The position and nature of the halogen can influence potency.[4][6] |
| Thiadiazole-Furo[2,3-d]pyrimidine Hybrids | Combining the furo[2,3-d]pyrimidine core with a 1,3,4-thiadiazole moiety has led to the development of potent PI3K/AKT dual inhibitors. | ||
| Compound 10b | HS 578T (Breast) | 1.51 | This compound demonstrated potent and selective antiproliferative activity against this breast cancer cell line.[7] |
| Compound 10b | NCI 60 Cell Line Panel | 0.91 - 16.7 | Showed broad-spectrum anticancer activity with strong cytostatic action against 38 different cancer cell lines.[7] |
| 2-Substituted Furo[2,3-d]pyrimidinones | Modifications at the 2-position of the furo[2,3-d]pyrimidinone core have been explored for cytotoxic effects.[8] | ||
| Compound 12n | HeLa (Cervical) | 6.55 ± 0.31 | The presence of a 4-chlorophenyl group at the 2-position contributed to its high activity against the HeLa cell line.[8][9] |
| General Furo[2,3-d]pyrimidines | Various substitutions on the core structure have been shown to inhibit key kinases like FLT3.[10] | ||
| 1,3,4-Thiadiazole-Urea Derivatives (Compound 49) | MOLM-13 & MV4-11 (AML) | Nanomolar range | These derivatives demonstrated potent cytotoxicity in FLT3-ITD expressing AML cell lines.[10] |
Deciphering the Mechanism of Action: Kinase Inhibition
The primary mechanism through which substituted furo[2,3-d]pyrimidines exert their cytotoxic effects is the inhibition of protein kinases that are pivotal to cancer cell survival and proliferation.[2][3] By acting as ATP-competitive inhibitors, these compounds block downstream signaling pathways, leading to cell cycle arrest and apoptosis.[3]
Key signaling pathways targeted by these compounds include:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Several furo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PI3K and AKT, effectively shutting down this pro-survival signaling cascade.[3][11][7]
-
VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize. Furo[2,3-d]pyrimidines have been developed as potent inhibitors of VEGFR-2, thereby impeding tumor angiogenesis.[1]
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is another critical tyrosine kinase that, when overactivated, drives the proliferation of many cancers. Certain furo[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against EGFR.[1][12]
-
FLT3 Signaling Pathway: FMS-like tyrosine kinase 3 (FLT3) is frequently mutated in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation. Novel furo[2,3-d]pyrimidine derivatives have been designed as potent FLT3 inhibitors.[10]
Below is a diagram illustrating the inhibition of the PI3K/AKT signaling pathway by a furo[2,3-d]pyrimidine derivative.
Caption: Furo[2,3-d]pyrimidine derivatives inhibiting the PI3K/AKT pathway.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
To enable researchers to validate and compare the cytotoxic effects of substituted furo[2,3-d]pyrimidines, we provide a detailed protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13][14] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[13][15] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[16]
Materials:
-
Substituted furo[2,3-d]pyrimidine compounds of interest
-
Human cancer cell line(s) of choice
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570-600 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA and resuspend in complete culture medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the furo[2,3-d]pyrimidine compounds in complete culture medium. It is advisable to perform a broad range of concentrations initially to determine the effective dose range.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO at the highest concentration used for the compounds) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the 4-hour incubation, carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[13] A reference wavelength of >650 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Experimental Workflow Diagram:
Caption: General workflow for the MTT cytotoxicity assay.
Conclusion
Substituted furo[2,3-d]pyrimidines represent a highly promising class of compounds for the development of novel anticancer therapeutics.[1] Their cytotoxicity is intricately linked to their substitution patterns, which dictate their potency and selectivity towards various oncogenic kinases.[1] This guide has provided a comparative analysis of the cytotoxic profiles of different furo[2,3-d]pyrimidine derivatives, shedding light on key structure-activity relationships. The detailed MTT assay protocol offers a robust framework for researchers to conduct their own cytotoxicity evaluations, contributing to the further exploration and optimization of this important scaffold in cancer drug discovery. Further investigations focusing on the pharmacokinetic and pharmacodynamic properties of the most potent derivatives are warranted to translate these promising preclinical findings into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel furo[2,3- d ]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalua ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00889K [pubs.rsc.org]
- 7. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, combinatorial synthesis and cytotoxic activity of 2-substituted furo[2,3-d]pyrimidinone and pyrrolo[2,3-d]pyrimidinone library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. imtm.cz [imtm.cz]
- 11. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Use of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine as a Reference Standard in HPLC
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the integrity of quantitative High-Performance Liquid Chromatography (HPLC) methods hinges on the quality and suitability of the reference standards employed. This guide provides an in-depth technical comparison of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine as a reference standard, offering insights into its performance against other alternatives and presenting supporting experimental frameworks. As a Senior Application Scientist, the following content is structured to deliver not just protocols, but the scientific rationale that underpins them, ensuring a robust and validated approach to your analytical challenges.
The Linchpin of Accurate Analysis: The Role of Reference Standards in HPLC
A reference standard is a highly purified compound that is used as a measurement base for a drug substance or drug product. In HPLC, its primary role is to provide a benchmark for the identification and quantification of an analyte. The accuracy of all subsequent analytical data is directly dependent on the purity and stability of the reference standard. Therefore, the selection and qualification of a suitable reference standard are critical steps in the development and validation of any HPLC method, a sentiment echoed by international regulatory bodies such as the International Council for Harmonisation (ICH).[1]
Chemical Profile: this compound
Structure and Physicochemical Properties
This compound is a heterocyclic compound featuring a fused furan and pyrimidine ring system. The presence of the diphenyl substitution at positions 5 and 6, and a chloro group at position 4, significantly influences its physicochemical properties.
| Property | Inferred Characteristics | Rationale and Supporting Evidence |
| Appearance | White to off-white crystalline solid. | Similar chlorinated pyrrolo[2,3-d]pyrimidine derivatives are described as such.[2] |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and ethanol. | The large, non-polar diphenyl groups and the heterocyclic nature suggest this solubility profile. Studies on other pyrimidine derivatives confirm this trend.[2][3] |
| Melting Point | Expected to be relatively high. | The planar, rigid fused ring system and phenyl substitutions contribute to a stable crystal lattice. For instance, the related 4-chloro-5H-pyrrolo[3,2-d]pyrimidine has a melting point of 186-188 °C.[4] |
| UV Absorption (λmax) | Expected in the range of 250-350 nm. | The extended conjugation of the furo[2,3-d]pyrimidine core with the phenyl rings will result in strong UV absorbance. The exact λmax would need experimental determination, but related pyrimidine structures show absorbance in this region. |
Synthesis and Purification
The synthesis of the 5,6-diphenylfuro[2,3-d]pyrimidine scaffold is a multi-step process. A common route involves the condensation of benzoin with malononitrile, followed by cyclization and subsequent chlorination.[5]
The purification of the final product to a reference standard grade (>99.5% purity) is paramount. This is typically achieved through recrystallization from a suitable solvent system, followed by preparative HPLC if necessary. The purity of the final standard must be rigorously assessed using a combination of analytical techniques, including HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
A Head-to-Head Comparison: this compound vs. Alternative Standards
The selection of a reference standard is a critical decision. Here, we compare the performance of this compound with other potential reference standards for the analysis of furo[2,3-d]pyrimidine derivatives.
Alternative Reference Standards Considered:
-
Alternative 1: Furo[2,3-d]pyrimidine (unsubstituted core): Commercially available and represents the basic scaffold.[4][6][7]
-
Alternative 2: Pyrimethamine (EP Reference Standard): A certified reference standard of a substituted pyrimidine, offering high purity and traceability.[8]
-
Alternative 3: Minoxidil Pyrimidine Analog (USP Reference Material): A well-characterized pyrimidine derivative from the United States Pharmacopeia.[9]
Comparative Performance Evaluation:
| Performance Metric | This compound | Furo[2,3-d]pyrimidine (Unsubstituted) | Pyrimethamine (EP Standard) | Minoxidil Pyrimidine Analog (USP) |
| Structural Relevance | High (for closely related diphenyl-substituted analogues) | Moderate (represents the core scaffold) | Low (different substitution pattern) | Low (different substitution pattern) |
| Purity & Traceability | Requires in-house purification and rigorous characterization. | Commercially available with stated purity, but may not be a certified reference standard. | High (certified reference standard from a pharmacopeia).[8] | High (well-characterized material from a pharmacopeia).[9] |
| Availability | Requires custom synthesis.[5] | Commercially available from several suppliers.[4][6][7] | Readily available from pharmacopoeial sources.[8] | Readily available from pharmacopoeial sources.[9][10] |
| Chromatographic Behavior | Expected to have a longer retention time due to high lipophilicity. | Shorter retention time, may require different chromatographic conditions. | Retention time will vary based on its specific polarity. | Retention time will vary based on its specific polarity. |
| Stability | Expected to be stable as a solid, but solution stability needs to be determined. | Generally stable, but should be evaluated under analytical conditions. | High, as expected for a certified reference standard. | High, as expected for a well-characterized reference material. |
Experimental Protocols for Qualification and Use
To qualify this compound as a reference standard, a series of experiments must be conducted. The following protocols are designed to be self-validating and are grounded in ICH guidelines.[1]
Protocol 1: HPLC Method for Purity Assessment and Assay
This protocol outlines a general reverse-phase HPLC method suitable for the analysis of this compound and its related impurities.
Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined experimentally (estimated around 280 nm) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve in Acetonitrile:Water (1:1) to a concentration of 0.5 mg/mL. |
Rationale for Choices:
-
C18 Column: Provides good retention for the non-polar diphenyl groups.
-
Formic Acid in Mobile Phase: Improves peak shape and provides protons for mass spectrometry if used for peak identification.
-
Gradient Elution: Necessary to elute both the main compound and any potential impurities with varying polarities.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[2] This involves subjecting the reference standard to various stress conditions to generate potential degradation products.
Stress Conditions (as per ICH Q1A(R2)):
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours (solid state).
-
Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Procedure:
-
Prepare a stock solution of this compound.
-
Expose aliquots of the solution (for hydrolysis and oxidation) and solid material (for thermal and photostability) to the stress conditions.
-
At appropriate time points, neutralize the acidic and basic samples.
-
Analyze all samples by the developed HPLC method.
-
Evaluate the chromatograms for the appearance of new peaks (degradants) and a decrease in the main peak area. The method is considered stability-indicating if all degradant peaks are well-resolved from the main peak and from each other.
Visualizing the Workflow
A systematic approach is crucial for the qualification and use of a new reference standard.
Caption: Workflow for the qualification of a new reference standard.
Conclusion: A Strategic Choice for Targeted Analyses
The use of this compound as a reference standard presents a highly specific and relevant option for the analysis of structurally related compounds. Its primary advantage lies in its structural similarity to a class of pharmaceutically relevant molecules, ensuring that the chromatographic behavior and stability profile are closely aligned with the analytes of interest.
However, the significant effort required for its synthesis, purification, and comprehensive characterization must be weighed against the convenience and immediate traceability of commercially available, certified reference standards from pharmacopoeias. For routine analyses where the highest level of structural relevance is not paramount, a certified pyrimidine reference standard like Pyrimethamine EP or a well-characterized material like the Minoxidil Pyrimidine Analog from USP may offer a more pragmatic and resource-efficient solution.
Ultimately, the choice of reference standard should be a strategic one, guided by the specific requirements of the analytical method, the stage of drug development, and the availability of resources. This guide provides the foundational knowledge and experimental frameworks to make an informed decision and to rigorously qualify this compound for its intended use in a regulated environment.
References
- 1. Ph. Eur. Reference Standards: Orders and Catalogue - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. 272-02-6 Furo[2,3-d]pyrimidine AKSci 9154CZ [aksci.com]
- 5. imtm.cz [imtm.cz]
- 6. lookchem.com [lookchem.com]
- 7. Furo(2,3-d)pyrimidine | C6H4N2O | CID 21948571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ピリメタミン European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 9. store.usp.org [store.usp.org]
- 10. store.usp.org [store.usp.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine
As researchers and scientists in the dynamic field of drug development, our pursuit of innovation must be anchored in an unwavering commitment to safety. The handling of novel chemical entities, such as 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine, demands a meticulous and informed approach to personal protection. This guide, born from extensive experience in laboratory safety and chemical handling, provides essential, immediate safety and logistical information. It is designed not as a rigid template, but as a comprehensive framework to empower you to work safely and effectively.
Core Principles of Protection
When handling this compound, the primary objective is to prevent all routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation). The following PPE recommendations are based on the potential hazards inferred from analogous chemical structures.
Recommended Personal Protective Equipment
The selection of appropriate PPE is critical. The following table summarizes the recommended equipment for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Hands | Double-gloving with nitrile gloves | Provides a robust barrier against potential skin absorption and irritation. The outer glove can be removed if contaminated, leaving the inner glove as a secondary layer of protection. |
| Eyes/Face | Chemical splash goggles and a face shield | Goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield offers an additional layer of protection for the entire face. |
| Respiratory | A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter | Given the potential for aerosolization of the solid compound and the presence of a chlorinated functional group, a combination cartridge is recommended to protect against both organic vapors and fine particulates. |
| Body | A lab coat, supplemented with a chemically resistant apron or coveralls | A standard lab coat provides a baseline of protection. For larger quantities or procedures with a higher risk of splashes, a chemically resistant apron or disposable coveralls are recommended. |
| Feet | Closed-toe shoes made of a non-porous material | Protects against spills and dropped objects. |
Operational Plan: Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Hand Hygiene: Start with clean hands.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Protective Clothing: Put on your lab coat or coveralls.
-
Respiratory Protection: Fit your respirator, ensuring a proper seal.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring they go over the cuffs of your lab coat or coveralls.
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.
-
Protective Clothing: Remove your apron or coveralls, turning them inside out as you do.
-
Hand Hygiene: Perform hand hygiene.
-
Face and Eye Protection: Remove the face shield and then the goggles, handling them by the straps.
-
Respiratory Protection: Remove your respirator.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal Plan for Contaminated Materials
As this compound is a halogenated organic compound, all waste must be segregated and disposed of as hazardous waste.
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Chemical Waste | Labeled, sealed container for halogenated organic solids | Collect all unused or waste this compound in a dedicated, clearly labeled, and sealed container. |
| Contaminated Labware (disposable) | Labeled, sealed container for solid hazardous waste | Any disposable items such as pipette tips, weighing paper, and contaminated gloves should be placed in a designated, sealed waste container. |
| Contaminated Labware (reusable) | Designated, labeled container for decontamination | Glassware and other reusable equipment should be decontaminated with an appropriate solvent in a fume hood before washing. The solvent used for decontamination must also be collected as halogenated liquid waste. |
| Liquid Waste (from decontamination) | Labeled, sealed container for halogenated liquid waste | Collect all solvents used for decontamination in a dedicated, sealed container for halogenated liquid waste. |
Visualizing the Workflow
To further clarify the procedural steps, the following diagrams illustrate the PPE selection and waste disposal workflows.
Caption: PPE selection workflow based on hazard assessment.
Caption: Waste disposal pathway for this compound.
This guide provides a robust framework for the safe handling and disposal of this compound. Always remember to consult your institution's specific safety protocols and to perform a thorough risk assessment before beginning any new experimental procedure. By integrating these principles into your daily laboratory practices, you can continue to push the boundaries of scientific discovery while ensuring a safe and healthy working environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
